molecular formula C7H5N3O2 B183503 6-Nitroimidazo[1,2-a]pyridine CAS No. 25045-82-3

6-Nitroimidazo[1,2-a]pyridine

Cat. No.: B183503
CAS No.: 25045-82-3
M. Wt: 163.13 g/mol
InChI Key: RXZZQEFTZIHXRI-UHFFFAOYSA-N
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Description

6-Nitroimidazo[1,2-a]pyridine is a useful research compound. Its molecular formula is C7H5N3O2 and its molecular weight is 163.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-nitroimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O2/c11-10(12)6-1-2-7-8-3-4-9(7)5-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXZZQEFTZIHXRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CN2C=C1[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50344325
Record name 6-nitroimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50344325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25045-82-3
Record name 6-nitroimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50344325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 6-Nitroimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 6-nitroimidazo[1,2-a]pyridine, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details a feasible synthetic pathway, outlines the necessary experimental protocols, and presents a thorough characterization profile of the target molecule.

Introduction

Imidazo[1,2-a]pyridines are a class of fused heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry due to their diverse pharmacological activities. The introduction of a nitro group at the 6-position of the imidazo[1,2-a]pyridine scaffold can significantly influence its electronic properties and biological activity, making this compound a key intermediate for the synthesis of novel therapeutic agents. This guide serves as a technical resource for researchers engaged in the synthesis and development of new chemical entities based on this privileged scaffold.

Synthesis of this compound

The synthesis of this compound can be achieved through a well-established synthetic route in heterocyclic chemistry: the condensation of a substituted 2-aminopyridine with an α-haloaldehyde. In this case, the key starting material is 2-amino-5-nitropyridine, which undergoes cyclization with chloroacetaldehyde.

Proposed Synthetic Pathway

The logical synthetic route to this compound involves a two-step process starting from the readily available 2-aminopyridine.

Synthesis of this compound cluster_0 Step 1: Nitration cluster_1 Step 2: Cyclization 2-aminopyridine 2-aminopyridine 2-amino-5-nitropyridine 2-amino-5-nitropyridine 2-aminopyridine->2-amino-5-nitropyridine HNO3, H2SO4 This compound This compound 2-amino-5-nitropyridine->this compound + Chloroacetaldehyde, Heat, Base Chloroacetaldehyde Chloroacetaldehyde

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 2-Amino-5-nitropyridine

A detailed protocol for the nitration of 2-aminopyridine is as follows:

  • In a reaction vessel, dissolve 18.82 g (0.2 mol) of 2-aminopyridine in 75.3 g of 1,2-dichloroethane with stirring.

  • Cool the solution to below 10 °C in an ice bath.

  • Slowly add a pre-mixed solution of concentrated sulfuric acid and fuming nitric acid (45.17 g) dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at a controlled temperature for a specified duration (e.g., 12 hours at 58 °C), monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully quench the reaction by pouring it into an ice-water mixture.

  • Neutralize the solution to a pH of approximately 5-8 with a suitable base (e.g., sodium bicarbonate solution).

  • Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain 2-amino-5-nitropyridine as a solid.

Step 2: Synthesis of this compound

The following protocol is adapted from the synthesis of the analogous 6-bromoimidazo[1,2-a]pyridine and is expected to yield the desired product. Optimization may be required.

  • In a round-bottom flask, combine 2-amino-5-nitropyridine (1.0 eq) and a suitable solvent (e.g., ethanol, methanol, or water).

  • Add a 40% aqueous solution of chloroacetaldehyde (1.2 eq).

  • Add a base (e.g., sodium bicarbonate, sodium hydroxide, or triethylamine) to the mixture.

  • Heat the reaction mixture to a temperature between 25-50 °C and stir for 2-24 hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • If a precipitate forms, collect it by filtration. If not, concentrate the reaction mixture under reduced pressure.

  • Extract the residue with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude this compound.

  • Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following data is based on the known properties of the compound and spectroscopic data from analogous structures.

Physical Properties
PropertyValue
Molecular Formula C₇H₅N₃O₂
Molecular Weight 163.13 g/mol
Appearance Yellow solid[1]
Purity ≥ 95% (HPLC)[1]
Storage Conditions Store at 0-8 °C[1]
Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

The ¹H NMR spectrum is crucial for elucidating the structure of the molecule by identifying the chemical environment of the hydrogen atoms. The expected chemical shifts (δ) in ppm are predicted based on the parent imidazo[1,2-a]pyridine and the electronic effects of the nitro group.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

IR (Infrared) Spectroscopy

The IR spectrum helps to identify the functional groups present in the molecule. Key expected absorption bands (ν) in cm⁻¹ include:

  • ~3100-3000 cm⁻¹: C-H stretching of the aromatic rings.

  • ~1590-1450 cm⁻¹: C=C and C=N stretching vibrations of the heterocyclic rings.

  • ~1550-1500 and 1350-1300 cm⁻¹: Asymmetric and symmetric stretching of the nitro (NO₂) group.

MS (Mass Spectrometry)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight.

  • Expected [M+H]⁺: 164.0455

Logical Workflow for Synthesis and Characterization

The overall workflow for the synthesis and characterization of this compound is a systematic process ensuring the efficient production and verification of the target compound.

Synthesis and Characterization Workflow cluster_synthesis Synthesis cluster_purification_characterization Purification & Characterization cluster_analysis Analytical Techniques Start Start Nitration Nitration of 2-Aminopyridine Start->Nitration Cyclization Cyclization with Chloroacetaldehyde Nitration->Cyclization Crude_Product Crude this compound Cyclization->Crude_Product Purification Purification (Recrystallization/Chromatography) Crude_Product->Purification Characterization Spectroscopic & Physical Characterization Purification->Characterization Pure_Product Pure Product Characterization->Pure_Product NMR 1H & 13C NMR Characterization->NMR IR IR Spectroscopy Characterization->IR MS Mass Spectrometry Characterization->MS MP Melting Point Characterization->MP

Caption: Workflow for the synthesis and characterization of this compound.

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of this compound. The proposed synthetic route is based on established chemical principles and offers a reliable method for obtaining the target compound. The comprehensive characterization data, once experimentally confirmed, will serve as a benchmark for future studies involving this important heterocyclic scaffold. This document is intended to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug discovery, facilitating the exploration of novel imidazo[1,2-a]pyridine derivatives with potential therapeutic applications.

References

Physicochemical Properties of 6-Nitroimidazo[1,2-a]pyridine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Nitroimidazo[1,2-a]pyridine is a heterocyclic organic compound belonging to the imidazopyridine class. The imidazo[1,2-a]pyridine scaffold is of significant interest in medicinal chemistry, forming the core of various biologically active molecules.[1][2][3] The introduction of a nitro group at the 6-position can significantly influence the molecule's physicochemical properties, which in turn modulate its pharmacokinetic and pharmacodynamic profiles. Understanding these properties is crucial for its potential development as a therapeutic agent.

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. Due to the limited availability of experimental data for this specific isomer, this guide presents a combination of predicted values from reputable computational models and detailed, standardized experimental protocols for their determination.

Core Physicochemical Properties

The fundamental physicochemical parameters of a compound dictate its behavior in biological systems, influencing absorption, distribution, metabolism, and excretion (ADME). For this compound, these properties are summarized below.

General Properties
PropertyValueSource
Molecular Formula C₇H₅N₃O₂[4]
Molecular Weight 163.13 g/mol [4]
Appearance Yellow to brown solid[5]
Predicted Physicochemical Data

The following table summarizes the predicted values for key physicochemical properties of this compound. It is important to note that these are in silico predictions and should be confirmed by experimental validation.

PropertyPredicted ValuePrediction Tool/Source
pKa (most basic) 3.70 ± 0.50ChemicalBook[5]
logP (Octanol/Water Partition Coefficient) 1.35SwissADME
Aqueous Solubility (logS) -2.5ALOGPS

Note: Predicted values are computational estimations and may differ from experimental results.

Melting Point

Experimental Protocols

Accurate determination of physicochemical properties requires standardized experimental procedures. The following sections detail the methodologies for measuring pKa, logP, and aqueous solubility.

Determination of pKa (Acid Dissociation Constant)

The pKa value indicates the strength of an acid or base and is crucial for understanding the ionization state of a compound at a given pH.

Methodology: Potentiometric Titration

  • Preparation of the Analyte Solution: A precise amount of this compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO to ensure solubility.

  • Titration Setup: The solution is placed in a thermostated vessel equipped with a calibrated pH electrode and a magnetic stirrer.

  • Titration: A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is added incrementally to the analyte solution using a precision burette.

  • Data Acquisition: The pH of the solution is recorded after each addition of the titrant.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of the sigmoid curve, which corresponds to the pH at which half of the compound is ionized.

Determination of logP (Octanol-Water Partition Coefficient)

The logP value is a measure of a compound's lipophilicity and is a key indicator of its ability to cross biological membranes.

Methodology: Shake-Flask Method (OECD Guideline 107)

  • Phase Preparation: n-Octanol and water are pre-saturated with each other by vigorous shaking for 24 hours, followed by separation of the two phases.

  • Analyte Addition: A known amount of this compound is dissolved in the n-octanol phase.

  • Partitioning: A measured volume of the n-octanol solution is mixed with a known volume of the water phase in a separatory funnel.

  • Equilibration: The funnel is shaken vigorously for a set period (e.g., 15-30 minutes) and then allowed to stand for the phases to separate completely.

  • Concentration Measurement: The concentration of the compound in both the n-octanol and water phases is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the logarithm of this value.

Determination of Aqueous Solubility

Aqueous solubility is a critical property that affects a drug's dissolution and absorption.

Methodology: Shake-Flask Method (OECD Guideline 105)

  • Equilibration: An excess amount of solid this compound is added to a known volume of water or a relevant buffer solution (e.g., phosphate-buffered saline, pH 7.4) in a sealed flask.

  • Shaking: The flask is agitated at a constant temperature (typically 25°C or 37°C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is allowed to stand, or is centrifuged/filtered, to separate the undissolved solid from the saturated solution.

  • Concentration Analysis: The concentration of the dissolved compound in the clear aqueous phase is quantified using a validated analytical method (e.g., HPLC, UV-Vis spectroscopy).

  • Solubility Determination: The determined concentration represents the aqueous solubility of the compound under the specified conditions.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the experimental determination of the key physicochemical properties of a novel compound like this compound.

G cluster_0 Physicochemical Property Determination Workflow Compound Test Compound (this compound) pKa pKa Determination (Potentiometric Titration) Compound->pKa logP logP Determination (Shake-Flask Method) Compound->logP Solubility Solubility Determination (Shake-Flask Method) Compound->Solubility Data_Analysis Data Analysis and Property Profiling pKa->Data_Analysis logP->Data_Analysis Solubility->Data_Analysis Report Technical Report Data_Analysis->Report

A general workflow for determining physicochemical properties.

Conclusion

The physicochemical properties of this compound, including its pKa, logP, and aqueous solubility, are fundamental to understanding its potential as a drug candidate. While experimental data for this specific compound is limited, computational predictions provide valuable initial insights. The standardized experimental protocols outlined in this guide offer a clear path for the empirical determination of these critical parameters. The systematic evaluation of these properties is an indispensable step in the drug discovery and development process, enabling informed decisions regarding the progression of this compound and its analogs in therapeutic research.

References

Spectroscopic Analysis of 6-Nitroimidazo[1,2-a]pyridine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The addition of a nitro group at the 6-position significantly influences the molecule's electronic properties and biological activity, making a thorough spectroscopic understanding of these derivatives crucial for drug discovery and development. This technical guide provides a consolidated overview of the spectroscopic analysis of 6-nitroimidazo[1,2-a]pyridine derivatives, presenting key data in a structured format, detailing experimental protocols, and visualizing analytical workflows.

Core Spectroscopic Data

The structural elucidation of this compound derivatives relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for determining the precise arrangement of atoms within the molecule. The chemical shifts (δ) and coupling constants (J) provide a detailed map of the chemical environment of each proton and carbon atom.

¹H NMR Spectral Data of Representative this compound Derivatives

CompoundSolventH-5 (δ, ppm)H-7 (δ, ppm)H-8 (δ, ppm)Other Protons (δ, ppm)
This compound-2-carboxylic acid ethyl ester-----
6-chloro-3-nitro-8-(phenylthio)-2-[(phenylthio)methyl]imidazo[1,2-a]pyridineDMSO-d₆9.14 (d, J = 1.8 Hz)6.83 (d, J = 1.8 Hz)-7.69–7.62 (m, 2H), 7.62–7.55 (m, 3H), 7.46 (d, J = 7.4 Hz, 2H), 7.31 (t, J = 7.6 Hz, 2H), 7.27–7.19 (m, 1H), 4.66 (s, 2H)[2]
8-bromo-6-chloro-2-chloromethyl-3-nitroimidazo[1,2-a]pyridineCDCl₃-8.13 (d, J = 1.6 Hz)7.48 (d, J = 1.6 Hz)7.71 (s, 1H), 4.79 (s, 2H)[2]

¹³C NMR Spectral Data of Representative this compound Derivatives

CompoundSolventC-2 (δ, ppm)C-3 (δ, ppm)C-5 (δ, ppm)C-6 (δ, ppm)C-7 (δ, ppm)C-8 (δ, ppm)C-8a (δ, ppm)Other Carbons (δ, ppm)
6-chloro-3-nitro-8-(phenylthio)-2-[(phenylthio)methyl]imidazo[1,2-a]pyridineDMSO-d₆148.5126.3123.5122.7126.5130.6139.5135.2, 134.7 (2C), 130.5 (2C), 130.3, 129.4, 129.1 (2C), 130.0 (2C), 127.8, 32.0[2]
8-bromo-6-chloro-2-chloromethyl-3-nitroimidazo[1,2-a]pyridineCDCl₃142.0122.4120.1116.0113.0125.4137.739.1[2]
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation. For this compound derivatives, key vibrational bands include those for the nitro group (NO₂), C=N, and C=C bonds within the fused ring system.

Characteristic IR Absorption Bands for this compound Derivatives

Functional GroupWavenumber (cm⁻¹)Description
NO₂ Asymmetric Stretch1521Strong absorption, characteristic of the nitro group.[2]
NO₂ Symmetric Stretch1359Strong absorption, characteristic of the nitro group.[2]
C=N Stretch~1650-1580Stretching vibration of the imine bond in the imidazole ring.
C=C Aromatic Stretch~1600-1450Stretching vibrations of the carbon-carbon bonds in the pyridine and imidazole rings.
C-H Aromatic Stretch~3150-3000Stretching vibrations of the C-H bonds on the aromatic rings.[2]

Data for 6-chloro-3-nitro-8-(phenylthio)-2-[(phenylthio)methyl]imidazo[1,2-a]pyridine shows characteristic peaks at 1521 cm⁻¹ and 1359 cm⁻¹ corresponding to the nitro group.[2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, enabling the determination of the molecular weight and elemental composition. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the molecular formula.

Mass Spectrometry Data for Representative this compound Derivatives

CompoundIonization Mode[M+H]⁺ (m/z)Molecular Formula
6-chloro-3-nitro-8-(phenylthio)-2-[(phenylthio)methyl]imidazo[1,2-a]pyridineESI+428.0286C₂₀H₁₅ClN₃O₂S₂[2]
8-bromo-6-chloro-2-chloromethyl-3-nitroimidazo[1,2-a]pyridineESI+280.9064C₈H₆BrCl₂N₂[2]

Experimental Protocols

Detailed and standardized experimental protocols are essential for reproducible spectroscopic analysis.

Sample Preparation
  • NMR Spectroscopy: Samples are typically dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) at a concentration of 5-10 mg/mL. Tetramethylsilane (TMS) is commonly used as an internal standard.

  • IR Spectroscopy: Solid samples can be analyzed as KBr pellets or using an Attenuated Total Reflectance (ATR) accessory. Liquid samples can be analyzed as thin films between salt plates.

  • Mass Spectrometry: Samples are dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile) at a low concentration (e.g., 1 mg/mL) and may be infused directly into the ion source or introduced via liquid chromatography.

Instrumentation and Data Acquisition
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a field strength of 300 MHz or higher.[3] Standard pulse sequences are used for data acquisition.

  • IR Spectroscopy: FTIR spectrometers are commonly used, with data typically collected over a range of 4000-400 cm⁻¹.[3]

  • Mass Spectrometry: Electrospray ionization (ESI) is a common technique for these compounds.[4] High-resolution mass analyzers such as Orbitrap or TOF are used to obtain accurate mass measurements.[3]

Visualization of Analytical Workflows

The following diagrams illustrate the typical workflows for the spectroscopic analysis and characterization of this compound derivatives.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation synthesis Synthesis of This compound Derivative purification Purification (e.g., Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry (HRMS) purification->ms elucidation Structural Confirmation and Characterization nmr->elucidation ir->elucidation ms->elucidation data_integration_pathway nmr_data NMR Data (Chemical Shifts, Coupling Constants) connectivity Determine Atom Connectivity and Functional Groups nmr_data->connectivity ir_data IR Data (Vibrational Frequencies) ir_data->connectivity ms_data MS Data (Molecular Weight, Formula) final_structure Propose and Confirm Final Structure ms_data->final_structure connectivity->final_structure

References

The Crystallography of 6-Nitroimidazo[1,2-a]pyridine: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the structural and experimental details of 6-Nitroimidazo[1,2-a]pyridine, a member of a class of heterocyclic compounds recognized for their wide-ranging pharmacological activities. While the specific crystal structure of this compound is not publicly available in crystallographic databases as of this writing, this document provides a comprehensive analysis of a closely related derivative: 2-(4-methoxyphenyl)-6-nitroimidazo[1,2-a]pyridine-3-carbaldehyde . The crystallographic data, experimental protocols for synthesis and structure determination, and insights into the biological signaling pathways associated with this scaffold are presented herein to serve as a valuable resource for ongoing research and development efforts.

Crystallographic Data of a this compound Derivative

The crystal structure of 2-(4-methoxyphenyl)-6-nitroimidazo[1,2-a]pyridine-3-carbaldehyde provides critical insights into the molecular geometry, packing, and intermolecular interactions of this class of compounds. The key crystallographic parameters have been determined by single-crystal X-ray diffraction and are summarized below.

Crystal Data and Structure Refinement

The compound crystallizes in a monoclinic system. Detailed information regarding the data collection and structure refinement is provided in the following table.

ParameterValue[1]
Empirical FormulaC₁₅H₁₁N₃O₄
Formula Weight297.27
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.8516 (6)
b (Å)12.0710 (6)
c (Å)10.2631 (5)
α (°)90
β (°)93.200 (2)
γ (°)90
Volume (ų)1342.26 (12)
Z4
Temperature (K)296
Wavelength (Å)0.71073 (Mo Kα)
Density (calculated) (Mg/m³)1.471
Absorption Coefficient (mm⁻¹)0.111
F(000)616
Crystal Size (mm³)0.42 x 0.31 x 0.26
θ range for data collection (°)2.05 to 28.32
Reflections collected25892
Independent reflections3472 [R(int) = 0.0600]
Completeness to θ = 25.242°99.9 %
Data / restraints / parameters3472 / 0 / 200
Goodness-of-fit on F²1.022
Final R indices [I>2σ(I)]R₁ = 0.0443, wR₂ = 0.1084
R indices (all data)R₁ = 0.0734, wR₂ = 0.1203
Largest diff. peak and hole (e.Å⁻³)0.211 and -0.163
Molecular Geometry

In the crystal structure of 2-(4-methoxyphenyl)-6-nitroimidazo[1,2-a]pyridine-3-carbaldehyde, the fused imidazo[1,2-a]pyridine ring system is nearly planar.[1] The dihedral angle between the mean plane of this ring system and the attached methoxyphenyl ring is 33.92 (7)°, while the nitro group is twisted out of the plane by 34.56 (6)°.[1] The crystal packing is stabilized by intermolecular C—H···N and C—H···O hydrogen bonds, which link the molecules into layers.[1]

Experimental Protocols

Synthesis of a this compound Derivative

A general synthetic approach for this class of compounds involves the condensation of a substituted 2-aminopyridine with an α-haloketone. For the specific derivative discussed, a Vilsmeier-Haack type formylation was employed.

Synthesis of 2-(4-methoxyphenyl)-6-nitroimidazo[1,2-a]pyridine-3-carbaldehyde [1]

  • Reactant Preparation : A solution of 2-(4-methoxyphenyl)-5-nitroimidazo[1,2-a]pyridine (2.69 g, 0.01 mol) in dimethylformamide (DMF, 25 ml) is prepared at room temperature.

  • Addition of Reagent : Phosphorus oxychloride (3.06 g, 0.02 mol) is added to the solution under stirring.

  • Reaction Condition : The mixture is heated to 353 K for 5 hours.

  • Work-up : The resulting solution is evaporated to dryness in vacuo.

  • Purification : The residue is treated with cold water, filtered, and the solid product is crystallized from methanol to yield the pure compound.

G Synthesis Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification A 2-(4-methoxyphenyl)-5-nitro- imidazo[1,2-a]pyridine in DMF C Stirring at Room Temperature A->C B Phosphorus oxychloride B->C D Heating at 353 K for 5h C->D E Evaporation in vacuo D->E F Treatment with cold water E->F G Filtration F->G H Crystallization from Methanol G->H I Pure Product: 2-(4-methoxyphenyl)-6-nitro- imidazo[1,2-a]pyridine-3-carbaldehyde H->I G Imidazo[1,2-a]pyridine Derivative Signaling Pathway cluster_pathway PI3K/AKT/mTOR Pathway cluster_apoptosis Apoptosis Induction PI3K PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Growth Cell Growth & Proliferation mTOR->Growth Mito Mitochondria CytC Cytochrome c (release) Mito->CytC Casp9 Caspase-9 CytC->Casp9 Casp3 Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Drug This compound Derivative Drug->PI3K Inhibition Drug->Mito Induction

References

Elucidation of the 6-Nitroimidazo[1,2-a]pyridine Structure: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies and data integral to the structural elucidation of the 6-nitroimidazo[1,2-a]pyridine core. This heterocyclic scaffold is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives, including anti-inflammatory, antitumor, antiviral, and antibacterial properties.[1] This guide will detail the synthetic pathways, spectroscopic characterization, and crystallographic analysis essential for confirming the structure of this important molecule.

Synthesis of the Imidazo[1,2-a]pyridine Scaffold

The synthesis of the imidazo[1,2-a]pyridine ring system is most commonly achieved through the condensation of a 2-aminopyridine with an α-halocarbonyl compound.[1][2] Modifications to this general approach allow for the introduction of various substituents, including the nitro group at the 6-position.

One common synthetic route involves the reaction of a substituted 2-aminopyridine with an α-halo ketone.[1] Another versatile method is the copper-catalyzed one-pot procedure involving aminopyridines and nitroolefins, which utilizes air as a green oxidant.[3]

Experimental Protocol: Synthesis of a Substituted this compound Derivative

This protocol is adapted from the synthesis of 2-(4-methoxyphenyl)-6-nitroimidazo[1,2-a]pyridine-3-carbaldehyde.[1]

  • Reactant Preparation: Dissolve 2-(4-methoxyphenyl)-5-nitroimidazo[1,2-a]pyridine (0.01 mol) in 25 ml of dimethylformamide (DMF).

  • Addition of Reagent: To the stirred solution at room temperature, add phosphorus oxychloride (0.02 mol).

  • Reaction Conditions: Heat the mixture to 353 K for 5 hours.

  • Work-up: Evaporate the resulting solution to dryness in vacuo.

  • Purification: Treat the residue with cold water, filter the solid, and recrystallize from methanol to obtain the pure product.

Spectroscopic Characterization

The structural confirmation of this compound and its derivatives relies heavily on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are pivotal in determining the substitution pattern and electronic environment of the fused ring system.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical shifts, coupling constants, and multiplicities of the protons, allowing for the assignment of each proton to its position on the imidazo[1,2-a]pyridine core.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon atoms and their chemical environments, further confirming the molecular structure.

Table 1: Representative NMR Spectroscopic Data for Substituted this compound Derivatives

CompoundSolvent¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Reference
2-(4-methoxyphenyl)-6-nitroimidazo[1,2-a]pyridine-3-carbaldehydeDMSO10.40 (s, 1H, C₅H); 10.09 (s, 1H, CH=O); 8.36 (dd, 1H, C₇H, J=2.4 Hz); 7.96 (m, 3H,C₈H, CphH, CphH, J= 28.2 Hz); 7.10 (d, 2H, CphH, CphH, J=9 Hz); 3.83 (s, 3H, OCH₃)180.84; 161.64; 158.81; 147.76; 138.75; 131.75; 128.32; 125.06; 124.05; 121.11; 117.04; 115.02; 55.87[1]
6-chloro-3-nitro-8-(phenylthio)-2-[(phenylthio)methyl]imidazo[1,2-a]pyridineDMSO-d₆9.14 (d, J = 1.8 Hz, 1H), 7.69–7.62 (m, 2H), 7.62–7.55 (m, 3H), 7.46 (d, J = 7.4 Hz, 2H), 7.31 (t, J = 7.6 Hz, 2H), 7.27–7.19 (m, 1H), 6.83 (d, J = 1.8 Hz, 1H), 4.66 (s, 2H)148.5, 139.5, 135.2, 134.7 (2C), 130.6, 130.5 (2C), 130.3, 129.4, 129.1 (2C), 130.0 (2C), 127.8, 126.5, 126.3, 123.5, 122.7, 32.0[4]
2-N-(3-nitroimidazo[1,2-a]pyridin-2-yl)amino acetic acidDMSO-d₆9.29 (dt, J= 6.7, 1.3 Hz, H-5'); 8.16 (t, J= 6.1 Ηζ,ΝΗ); 7.74 (ddd, J= 8.7, 7.3, 1.3 Hz, H-7'); 7.54 (dd, J= 8.7, 1.3 Hz, H-8'); 7.21 (dd, J= 7.3, 1.3 Hz, H-6'); 4.21 (d, J= 6.3 Hz, CH₂)Not Provided[5]

Experimental Protocol: NMR Data Acquisition

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.

  • Instrument: Utilize a 300 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Use the residual solvent peak as an internal reference.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. Key vibrational frequencies for the this compound core include the C=N and C=C stretching vibrations of the aromatic rings and the characteristic symmetric and asymmetric stretching vibrations of the nitro group.

Table 2: Key IR Absorption Frequencies for Substituted this compound Derivatives

CompoundSample PreparationKey IR Absorptions (cm⁻¹)Reference
3-Chloroimidazo[1,2-a]pyridineKBr2992, 1486, 1219, 1037, 954[6]
6-chloro-3-nitro-8-(phenylthio)-2-[(phenylthio)methyl]imidazo[1,2-a]pyridineATR3136, 3078, 3046, 3010, 2947, 2881, 2720, 2663, 1580, 1521, 1464, 1359, 1251, 1196, 1120, 809, 743, 690, 595, 476[4]
2-N-(3-nitroimidazo[1,2-a]pyridin-2-yl)amino acetic acidKBr3340.2, 1690.1, 1334.6[5]

Experimental Protocol: IR Data Acquisition

  • Sample Preparation: Prepare the sample as a KBr pellet or by depositing a thin film of the compound on a salt plate (e.g., NaCl). Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid sample.

  • Instrument: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which helps to confirm the elemental composition.

Table 3: Mass Spectrometry Data for Substituted this compound Derivatives

CompoundIonization Methodm/z ([M+H]⁺)Reference
2-(4-methoxyphenyl)-6-nitroimidazo[1,2-a]pyridine-3-carbaldehydeESI298.09[1]
3-Chloroimidazo[1,2-a]pyridineESI153[6]
6-chloro-3-nitro-8-(phenylthio)-2-[(phenylthio)methyl]imidazo[1,2-a]pyridineESINot Provided[4]

Experimental Protocol: Mass Spectrometry Data Acquisition

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).

  • Instrument: Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

  • Data Acquisition: Infuse the sample solution into the mass spectrometer and acquire the mass spectrum.

  • Data Analysis: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to gain further structural information.

X-ray Crystallography

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule. It provides precise information about bond lengths, bond angles, and the overall conformation of the molecule in the solid state.

A study on 2-(4-methoxyphenyl)-6-nitroimidazo[1,2-a]pyridine-3-carbaldehyde revealed that the imidazo[1,2-a]pyridine ring system is nearly planar.[1] The mean plane of this fused ring system forms dihedral angles with the methoxyphenyl ring and the nitro group.[1]

Table 4: Crystal Data and Structure Refinement for 2-(4-methoxyphenyl)-6-nitroimidazo[1,2-a]pyridine-3-carbaldehyde

ParameterValueReference
Chemical FormulaC₁₅H₁₁N₃O₄[1]
Molecular Weight297.27[1]
Crystal SystemMonoclinic[1]
Space GroupP2₁/c[1]
a (Å)10.8516 (6)[1]
b (Å)12.0710 (6)[1]
c (Å)10.2631 (5)[1]
β (°)93.200 (2)[1]
Volume (ų)1342.26 (12)[1]
Z4[1]
RadiationMo Kα[1]
Temperature (K)296[1]
R[F² > 2σ(F²)]0.044[1]
wR(F²)0.120[1]

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction, typically by slow evaporation of a saturated solution.

  • Data Collection: Mount a suitable crystal on a goniometer head and place it on an X-ray diffractometer. Collect the diffraction data at a controlled temperature.

  • Structure Solution and Refinement: Process the collected data to obtain the unit cell parameters and integrated intensities. Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters.

Visualizing the Elucidation Workflow

The following diagrams illustrate the logical flow of the structural elucidation process for this compound.

Elucidation_Workflow cluster_synthesis Synthesis cluster_analysis Structural Analysis cluster_confirmation Confirmation Start Starting Materials (2-aminopyridine derivative, α-halocarbonyl/nitroolefin) Reaction Chemical Reaction (e.g., Condensation) Start->Reaction Purification Purification (e.g., Recrystallization) Reaction->Purification Spectroscopy Spectroscopic Analysis (NMR, IR, MS) Purification->Spectroscopy Crystallography X-ray Crystallography Purification->Crystallography Structure_Confirmed Structure Elucidated Spectroscopy->Structure_Confirmed Crystallography->Structure_Confirmed

Caption: Workflow for the synthesis and structural elucidation of this compound.

Spectroscopic_Techniques Compound Purified Compound NMR ¹H & ¹³C NMR Proton Environment Carbon Skeleton Compound->NMR IR IR Spectroscopy Functional Groups Compound->IR MS Mass Spectrometry Molecular Weight Fragmentation Pattern Compound->MS Xray X-ray Crystallography 3D Structure Compound->Xray

Caption: Spectroscopic and crystallographic techniques for structural analysis.

References

A Technical Guide to the Biological Activity Screening of Novel 6-Nitroimidazo[1,2-a]pyridine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical guide for the biological activity screening of novel 6-nitroimidazo[1,2-a]pyridine compounds. The imidazo[1,2-a]pyridine scaffold is recognized as a "privileged" structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. Derivatives have demonstrated a wide range of activities, including anticancer, antitubercular, and antimicrobial effects.[1][2][3] The addition of a nitro group at the 6-position is of particular interest, as nitro-containing heterocyclic compounds are known to act as bioreductive prodrugs, often exhibiting selective toxicity under hypoxic conditions found in solid tumors and anaerobic microbial environments.[4][5]

This guide outlines detailed experimental protocols, presents key quantitative data from related imidazo[1,2-a]pyridine derivatives to serve as a benchmark, and provides visual workflows and pathway diagrams to facilitate the design and execution of a robust screening cascade.

Section 1: Anticancer Activity Screening

The anticancer potential of imidazo[1,2-a]pyridine derivatives is well-documented, with many compounds acting on critical cell signaling pathways like PI3K/Akt/mTOR or inhibiting protein kinases such as c-Met.[1][6][7] A typical screening workflow for a novel this compound would involve initial cytotoxicity assays, followed by mechanistic studies to determine the mode of action.

cluster_0 Anticancer Screening Workflow Compound Novel 6-Nitroimidazo [1,2-a]pyridine Compound Cytotoxicity In Vitro Cytotoxicity Assay (e.g., MTT Assay) Compound->Cytotoxicity IC50 Determine IC50 Values (Panel of Cancer Cell Lines) Cytotoxicity->IC50 Mechanism Mechanistic Studies (for active compounds) IC50->Mechanism IC50 < 10 µM CellCycle Cell Cycle Analysis (Flow Cytometry) Mechanism->CellCycle Apoptosis Apoptosis Assay (Annexin V / Western Blot) Mechanism->Apoptosis Pathway Target Pathway Analysis (e.g., PI3K/Akt/mTOR) Mechanism->Pathway Lead Lead Compound Identification CellCycle->Lead Apoptosis->Lead Pathway->Lead

Caption: General workflow for anticancer activity screening.

Data Presentation: In Vitro Cytotoxicity

The following table summarizes the half-maximal inhibitory concentrations (IC50) for several exemplar imidazo[1,2-a]pyridine derivatives against various human cancer cell lines. This data serves as a reference for evaluating the potency of novel compounds.

Compound IDCell LineCancer TypeIC50 (µM)Reference
Compound 6 A375Melanoma<12[1]
Compound 6 WM115Melanoma<12[1]
Compound 6 HeLaCervical Cancer9.7 - 44.6[1]
IP-5 HCC1937Breast Cancer45[8][9]
IP-6 HCC1937Breast Cancer47.7[8][9]
Compound 12 A375Melanoma0.14[10]
Compound 12 HeLaCervical Cancer0.21[10]
Compound 13k HCC827Non-small Cell Lung0.09[7]
Compound 13k A549Non-small Cell Lung0.21[7]
Compound 13k MCF-7Breast Cancer0.43[7]
Compound 22e EBC-1Non-small Cell Lung0.045[6]
Experimental Protocols

1. In Vitro Cytotoxicity (MTT Assay) [7][8][9]

  • Cell Culture: Human cancer cell lines (e.g., HCC1937, A549, MCF-7) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified 5% CO2 atmosphere.

  • Assay Procedure:

    • Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compounds (e.g., 0.1 to 100 µM) for 48-72 hours. A vehicle control (e.g., DMSO) should be included.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using non-linear regression analysis.

2. Cell Cycle Analysis by Flow Cytometry [1][7]

  • Procedure:

    • Treat cells with the test compound at its IC50 concentration for 24-48 hours.

    • Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

    • Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

    • Incubate in the dark for 30 minutes at room temperature.

    • Analyze the cell cycle distribution (G1, S, G2/M phases) using a flow cytometer. An increase in the G2/M phase population suggests cell cycle arrest at this stage.[1]

3. Apoptosis Detection

  • Annexin V/PI Staining: [1]

    • Treat, harvest, and wash cells as described above.

    • Resuspend cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI to the cell suspension.

    • Incubate for 15 minutes in the dark.

    • Analyze by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Western Blot Analysis: [8][9]

    • Lyse treated cells and quantify protein concentration.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against key apoptosis and cell cycle regulatory proteins (e.g., p53, p21, Caspase-8, Caspase-7, PARP, Akt, p-Akt).[8]

    • Incubate with HRP-conjugated secondary antibodies and visualize using a chemiluminescence detection system.

Signaling Pathway Visualization

Many imidazo[1,2-a]pyridine compounds exert their anticancer effects by inhibiting the PI3K/Akt/mTOR pathway, which is crucial for cell survival and proliferation.[1][7]

cluster_0 PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor Imidazo[1,2-a]pyridine (e.g., Compound 13k) Inhibitor->PI3K cluster_1 Antimicrobial Screening Workflow Compound Novel 6-Nitroimidazo [1,2-a]pyridine Compound MIC_Assay Minimum Inhibitory Concentration (MIC) Assay Compound->MIC_Assay MIC_Value Determine MIC Values (vs. Bacteria & Fungi) MIC_Assay->MIC_Value Mtb_Screen Specialized Mtb Screening (H37Rv, MDR, XDR strains) MIC_Value->Mtb_Screen Activity Found Cytotoxicity Mammalian Cell Cytotoxicity Assay Mtb_Screen->Cytotoxicity Selectivity Calculate Selectivity Index (SI) Cytotoxicity->Selectivity Lead Lead Compound Identification Selectivity->Lead High SI cluster_2 Bioreductive Activation of Nitro Compounds Prodrug This compound (Non-toxic Prodrug) Hypoxia Hypoxic Environment (Tumor / Anaerobic Bacteria) Reduction One-electron reduction Prodrug->Reduction Substrate for Enzyme Nitroreductase Enzymes Hypoxia->Enzyme Upregulates Enzyme->Reduction Radical Nitro Radical Anion [R-NO2]•- Reduction->Radical Radical->Prodrug Re-oxidation Reactive Further Reduction to Reactive Nitrogen Species (e.g., R-NHOH, R-NO) Radical->Reactive Further reduction (Hypoxia only) Oxygen Normoxia (O2) Oxygen->Radical Inhibits further reduction Damage Cellular Damage (DNA, Proteins) Reactive->Damage Death Cell Death Damage->Death

References

In Vitro Evaluation of 6-Nitroimidazo[1,2-a]pyridine Cytotoxicity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on the in vitro cytotoxicity of 6-Nitroimidazo[1,2-a]pyridine is limited in the currently available scientific literature. This guide provides a comprehensive overview based on studies of structurally related imidazo[1,2-a]pyridine derivatives, including those with nitro- and 6-substitutions, to infer potential cytotoxic mechanisms and experimental approaches.

Introduction

Imidazo[1,2-a]pyridines are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer properties. The introduction of a nitro group at the 6-position of the imidazo[1,2-a]pyridine scaffold can modulate the electronic properties of the molecule, potentially influencing its biological activity and cytotoxic profile. This technical guide outlines the common in vitro methodologies for evaluating the cytotoxicity of compounds like this compound and summarizes the cytotoxic data and mechanisms of action reported for related derivatives.

Quantitative Cytotoxicity Data of Related Imidazo[1,2-a]pyridine Derivatives

The following tables summarize the in vitro cytotoxic activity (IC50 values) of various substituted imidazo[1,2-a]pyridine derivatives against several cancer cell lines. This data provides a comparative context for the potential potency of this compound.

Table 1: Cytotoxicity of 6-Substituted Imidazo[1,2-a]pyridine Derivatives

Compound/DerivativeCell LineIC50 (µM)Reference
6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivative 13k HCC827 (Non-small cell lung cancer)0.09[1]
A549 (Non-small cell lung cancer)0.23[1]
SH-SY5Y (Neuroblastoma)0.43[1]
HEL (Erythroid and leukocyte leukemia)0.15[1]
MCF-7 (Breast cancer)0.21[1]
6-Substituted imidazo[1,2-a]pyridinesHT-29 (Colon cancer)Not specified, but showed excellent activity[2]
Caco-2 (Colon cancer)Not specified, but showed excellent activity[2]

Table 2: Cytotoxicity of Nitro-Substituted Imidazo[1,2-a]pyridine Derivatives

Compound/DerivativeCell LineCC50/IC50 (µM)Reference
6-chloro-3-nitro-8-(phenylthio)-2-[(phenylthio)methyl]imidazo[1,2-a]pyridineHepG2 (Liver cancer)> 7.8 (CC50)[3]
3-nitroimidazo[1,2-a]pyridine derivative 5 HepG2 (Liver cancer)> 100 (CC50)[4]
Compound 12 (nitro group at C-2)HT-29 (Colon cancer)4.15 ± 2.93[5]

Experimental Protocols for Cytotoxicity Evaluation

The following are detailed methodologies for key experiments typically employed to assess the in vitro cytotoxicity of novel compounds.

Cell Viability Assays

a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[6]

  • Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Protocol:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound (e.g., this compound) and incubate for a specified period (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

    • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or isopropanol).

    • Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.

b) Neutral Red Uptake (NRU) Assay

The NRU assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.

  • Principle: The amount of neutral red retained by the cells is directly proportional to the number of viable cells in the culture.

  • Protocol:

    • Seed cells in a 96-well plate and allow them to attach.

    • Expose the cells to different concentrations of the test compound for a defined period.

    • Remove the treatment medium and incubate the cells with a medium containing neutral red.

    • Wash the cells to remove any unincorporated dye.

    • Extract the incorporated neutral red from the lysosomes using a destain solution.

    • Measure the absorbance of the extracted dye at approximately 540 nm.

Apoptosis Assays

a) Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membrane integrity (late apoptotic and necrotic cells).

  • Protocol:

    • Treat cells with the test compound for the desired time.

    • Harvest the cells and wash them with a binding buffer.

    • Resuspend the cells in the binding buffer containing FITC-conjugated Annexin V and PI.

    • Incubate the cells in the dark.

    • Analyze the stained cells using a flow cytometer to quantify the different cell populations.

b) Caspase Activity Assay

Caspases are a family of proteases that play a crucial role in the execution of apoptosis.

  • Principle: This assay uses specific substrates that are cleaved by active caspases (e.g., caspase-3, -8, -9), releasing a fluorescent or colorimetric molecule.

  • Protocol:

    • Culture and treat cells with the test compound.

    • Lyse the cells to release their contents.

    • Add a caspase-specific substrate to the cell lysate.

    • Incubate to allow for substrate cleavage.

    • Measure the resulting fluorescent or colorimetric signal.

Cell Cycle Analysis

Propidium Iodide (PI) Staining and Flow Cytometry

This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Principle: PI stoichiometrically binds to DNA, so the fluorescence intensity of stained cells is directly proportional to their DNA content.

  • Protocol:

    • Treat cells with the test compound.

    • Harvest and fix the cells in cold ethanol.

    • Treat the cells with RNase to remove RNA.

    • Stain the cells with a PI solution.

    • Analyze the DNA content of the cells using a flow cytometer.

Visualization of Methodologies and Signaling Pathways

Experimental Workflows

Cytotoxicity_Assay_Workflow cluster_viability Cell Viability Assays cluster_apoptosis Apoptosis Assays A1 Seed Cells in 96-well plate A2 Treat with this compound A1->A2 A3 Incubate (24-72h) A2->A3 A4_MTT Add MTT Reagent A3->A4_MTT A4_NRU Add Neutral Red A3->A4_NRU A5_MTT Solubilize Formazan A4_MTT->A5_MTT A6_MTT Measure Absorbance (570nm) A5_MTT->A6_MTT A5_NRU Extract Dye A4_NRU->A5_NRU A6_NRU Measure Absorbance (540nm) A5_NRU->A6_NRU B1 Treat Cells B2 Harvest Cells B1->B2 B3_Annexin Stain with Annexin V/PI B2->B3_Annexin B3_Caspase Lyse Cells B2->B3_Caspase B4_Annexin Flow Cytometry Analysis B3_Annexin->B4_Annexin B4_Caspase Add Caspase Substrate B3_Caspase->B4_Caspase B5_Caspase Measure Signal B4_Caspase->B5_Caspase

Caption: General workflow for in vitro cytotoxicity and apoptosis assays.

Potential Signaling Pathways

Based on studies of related imidazo[1,2-a]pyridine derivatives, a potential mechanism of cytotoxicity could involve the inhibition of key cell survival pathways such as the PI3K/AKT/mTOR pathway.[7]

PI3K_AKT_mTOR_Pathway cluster_pathway Potential PI3K/AKT/mTOR Inhibition Compound This compound (Hypothesized) PI3K PI3K Compound->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis

Caption: Hypothesized inhibition of the PI3K/AKT/mTOR signaling pathway.

Conclusion

While direct experimental evidence for the cytotoxicity of this compound is not extensively documented, the analysis of related compounds provides a solid foundation for its evaluation. The experimental protocols detailed in this guide represent the standard methodologies for characterizing the cytotoxic and apoptotic potential of novel chemical entities. The observed activity of other 6-substituted and nitro-containing imidazo[1,2-a]pyridines suggests that this compound could exhibit significant anticancer properties, potentially through the modulation of critical cell signaling pathways such as the PI3K/AKT/mTOR cascade. Further in vitro studies are warranted to elucidate the specific cytotoxic profile and mechanism of action of this compound.

References

Preliminary Anticancer Studies of 6-Nitroimidazo[1,2-a]pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the preliminary anticancer studies on 6-Nitroimidazo[1,2-a]pyridine derivatives, with a particular focus on 2-(4-chlorophenyl)-3-phenyl-6-nitroimidazo[1,2-a]pyridine, a compound that has demonstrated significant cytotoxic effects against various cancer cell lines. This document consolidates quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved in its mechanism of action.

Data Presentation: Cytotoxicity Profile

The anticancer potential of this compound derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells, are summarized in the table below. Notably, the compound designated as "compound 6" in several studies, identified as 2-(4-chlorophenyl)-3-phenyl-6-nitroimidazo[1,2-a]pyridine, has shown the most potent activity among the tested derivatives in specific cancer types.

CompoundCancer Cell LineCell TypeIC50 (µM)Reference
Compound 6 A375Melanoma9.7[1]
Compound 6 WM115Melanoma<12[1]
Compound 6 HeLaCervical Cancer35.0[1]
IP-5 HCC1937Breast Cancer45[2]
IP-6 HCC1937Breast Cancer47.7[2]

Note: "Compound 6" is 2-(4-chlorophenyl)-3-phenyl-6-nitroimidazo[1,2-a]pyridine. "IP-5" and "IP-6" are other imidazo[1,2-a]pyridine derivatives included for comparative purposes.

Experimental Protocols

This section provides detailed methodologies for the key experiments conducted to evaluate the anticancer properties of this compound derivatives.

Synthesis of 2-(4-chlorophenyl)-3-phenyl-6-nitroimidazo[1,2-a]pyridine (Compound 6)

The synthesis of the title compound and related derivatives is a critical first step for its biological evaluation. A general and efficient method for the synthesis of imidazo[1,2-a]pyridines involves a one-pot, three-component reaction.

Materials:

  • 5-nitro-2-aminopyridine

  • 2-bromo-1-(4-chlorophenyl)ethan-1-one

  • Benzaldehyde

  • An appropriate solvent (e.g., ethanol or DMF)

  • A suitable base (e.g., potassium carbonate)

Procedure:

  • A mixture of 5-nitro-2-aminopyridine (1 mmol), 2-bromo-1-(4-chlorophenyl)ethan-1-one (1 mmol), and benzaldehyde (1.2 mmol) is taken in a round-bottom flask.

  • Anhydrous potassium carbonate (2 mmol) is added as a base.

  • The mixture is dissolved in a suitable solvent (e.g., 10 mL of DMF).

  • The reaction mixture is heated at a specific temperature (e.g., 80-100 °C) for a designated time (e.g., 8-12 hours), with reaction progress monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.

  • The precipitated solid is filtered, washed with water, and dried.

  • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure 2-(4-chlorophenyl)-3-phenyl-6-nitroimidazo[1,2-a]pyridine.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Human cancer cell lines (e.g., A375, WM115, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • This compound derivative (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 4–5×10³ cells per well and allowed to attach and grow for 24-48 hours.[1]

  • Compound Treatment: The culture medium is replaced with fresh medium containing increasing concentrations of the this compound derivative (e.g., 0–100 µM). A vehicle control (DMSO) is also included. The cells are incubated for 48 hours.[1]

  • MTT Addition: After the treatment period, 10 µl of MTT solution is added to each well, and the plate is incubated for 4 hours at 37°C.[1]

  • Formazan Solubilization: The medium is carefully removed, and 100 µl of solubilization solution is added to each well to dissolve the formazan crystals. The plate is then incubated overnight at 37°C.[1]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample and to assess the effect of the compound on the expression and phosphorylation status of key signaling proteins.

Materials:

  • Treated and untreated cancer cells

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-mTOR, anti-mTOR, anti-p53, anti-p21, anti-cleaved PARP, anti-BAX, anti-BCL2, anti-caspase-9, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Protein Extraction: Cells are treated with the this compound derivative for the desired time (e.g., 24 or 48 hours), then washed with cold PBS and lysed with lysis buffer.

  • Protein Quantification: The total protein concentration in the lysates is determined using a protein assay.

  • SDS-PAGE: Equal amounts of protein (e.g., 30 µg) are separated by size on an SDS-polyacrylamide gel.

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane.

  • Blocking: The membrane is blocked for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation: The membrane is incubated with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

  • Analysis: The intensity of the bands is quantified and normalized to the loading control to determine the relative protein expression levels.

Mandatory Visualizations

Signaling Pathway of this compound

The anticancer activity of 2-(4-chlorophenyl)-3-phenyl-6-nitroimidazo[1,2-a]pyridine (Compound 6) has been shown to be mediated through the inhibition of the AKT/mTOR pathway and the induction of p53-mediated apoptosis.[1]

G Compound6 This compound (Compound 6) AKT AKT Compound6->AKT Inhibits p53 p53 Compound6->p53 Increases levels mTOR mTOR AKT->mTOR Activates p21 p21 p53->p21 Activates BAX BAX p53->BAX Activates G2M_Arrest G2/M Cell Cycle Arrest p21->G2M_Arrest Induces Apoptosis Apoptosis Caspase9 Active Caspase-9 BAX->Caspase9 Activates Caspase9->Apoptosis Induces

Caption: Proposed signaling pathway of this compound.

Experimental Workflow: Cytotoxicity Assessment

The following diagram illustrates the general workflow for assessing the cytotoxicity of this compound derivatives.

G start Start seed_cells Seed cancer cells in 96-well plates start->seed_cells incubate1 Incubate for 24-48h seed_cells->incubate1 treat Treat cells with This compound incubate1->treat incubate2 Incubate for 48h treat->incubate2 mtt Add MTT reagent incubate2->mtt incubate3 Incubate for 4h mtt->incubate3 solubilize Add solubilization solution incubate3->solubilize incubate4 Incubate overnight solubilize->incubate4 read Measure absorbance at 570 nm incubate4->read analyze Calculate IC50 values read->analyze end End analyze->end

Caption: Workflow for the MTT-based cytotoxicity assay.

Logical Relationship: Induction of Apoptosis

The induction of apoptosis by this compound involves a cascade of events initiated by the upregulation of pro-apoptotic proteins.

G Compound6 This compound p53_up ↑ p53 levels Compound6->p53_up Bax_up ↑ BAX levels p53_up->Bax_up Casp9_act ↑ Active Caspase-9 Bax_up->Casp9_act PARP_cleavage ↑ Cleaved PARP Casp9_act->PARP_cleavage Apoptosis Apoptosis PARP_cleavage->Apoptosis

References

The Antimicrobial Landscape of 6-Nitroimidazo[1,2-a]pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Imidazo[1,2-a]pyridines are a class of fused heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2] The introduction of a nitro group to this scaffold is of particular interest, as the nitroimidazole class of compounds is known for its efficacy against anaerobic bacteria and protozoa. This activity is primarily attributed to the reductive activation of the nitro group within the microbial cell, leading to the formation of cytotoxic radicals that induce DNA damage. This guide focuses on the 6-nitro substituted imidazo[1,2-a]pyridine, providing a detailed, albeit inferred, examination of its potential antimicrobial spectrum and the methodologies to evaluate it.

Projected Antimicrobial Spectrum

Direct and comprehensive quantitative data on the antimicrobial spectrum of 6-Nitroimidazo[1,2-a]pyridine is limited in the available scientific literature. However, by examining the activity of closely related analogs, a potential spectrum of activity can be inferred. The following table summarizes the known activities of various imidazo[1,2-a]pyridine derivatives. It is crucial to note that the substitution pattern on the imidazo[1,2-a]pyridine ring significantly influences the antimicrobial activity and spectrum.

Class/DerivativeMicroorganismActivity TypeMIC/IC50 (µM)Reference
Imidazo[1,2-a]pyridine-3-carboxamides Mycobacterium tuberculosis H37RvAntitubercular≤1[3]
MDR and XDR M. tuberculosis strainsAntitubercular≤1[3]
6-chloro-3-nitro-8-(phenylthio)-2-[(phenylthio)methyl]imidazo[1,2-a]pyridine Leishmania donovani (promastigote)Antiprotozoal8.8[4]
Leishmania infantum (axenic amastigote)Antiprotozoal>7.8[4]
Trypanosoma brucei brucei (trypomastigote)Antiprotozoal>7.8[4]
Imidazo[1,2-a]pyridine amides (IPA-6) Mycobacterium tuberculosis H37RvAntitubercular0.05 µg/mL[5]
Imidazo[1,2-a]pyridine sulfonamides (IPS-1) Mycobacterium tuberculosis H37RvAntitubercular0.4 µg/mL[5]
Azo-based Imidazo[1,2-a]pyridine derivatives (4e) Escherichia coli CTXMAntibacterial0.5–0.7 mg/mL[2]
Klebsiella pneumoniae NDMAntibacterial0.5–0.7 mg/mL[2]
Thiosemicarbazide derivatives with a nitroimidazole moiety Trichophyton spp.Antifungal≤125 µg/mL[6]

Note: This table presents data for structurally related compounds and should be used as a guide to the potential, not confirmed, activity of this compound. The position of the nitro group and other substituents dramatically impacts the antimicrobial spectrum and potency.

Experimental Protocols for Antimicrobial Susceptibility Testing

To determine the antimicrobial spectrum of this compound, standardized methodologies such as the broth microdilution and agar well diffusion assays are recommended.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.

  • Sterile 96-well microtiter plates.

  • Standardized microbial inoculum (0.5 McFarland standard).

  • This compound stock solution of known concentration.

  • Positive control antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi).

  • Negative control (broth and solvent).

  • Growth control (broth and inoculum).

Procedure:

  • Prepare serial two-fold dilutions of the this compound stock solution in the appropriate broth directly in the 96-well plates.

  • Prepare a standardized microbial inoculum and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Add the diluted microbial suspension to each well containing the compound dilutions and the growth control wells. Add sterile broth to the negative control wells.

  • Cover the plates and incubate at 37°C for 18-24 hours for bacteria or at a temperature and duration appropriate for the fungal species being tested.

  • The MIC is determined as the lowest concentration of the compound at which there is no visible growth.

Agar Well Diffusion Assay

This method is a preliminary screening tool to assess the antimicrobial activity of a compound.

Materials:

  • Mueller-Hinton Agar (MHA) plates.

  • Standardized microbial inoculum (0.5 McFarland standard).

  • This compound solution of known concentration.

  • Positive control antibiotic.

  • Negative control (solvent).

  • Sterile cork borer or pipette tip.

Procedure:

  • Prepare a lawn of the test microorganism by evenly streaking a standardized inoculum onto the surface of the MHA plate.

  • Create wells in the agar using a sterile cork borer.

  • Add a defined volume of the this compound solution, positive control, and negative control to separate wells.

  • Incubate the plates at 37°C for 18-24 hours.

  • The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited).

Mechanism of Action

The antimicrobial activity of nitroimidazoles, the class to which this compound belongs, is contingent upon the reductive activation of the nitro group. This process is particularly efficient in anaerobic bacteria and certain protozoa, which possess the necessary low redox potential and enzymatic machinery.

Mechanism_of_Action cluster_cell Microbial Cell Compound This compound Activation Reductive Activation (Nitroreductases) Compound->Activation Enters cell Radicals Cytotoxic Nitroso Radicals Activation->Radicals Reduction of NO2 group DNA_Damage DNA Strand Breakage Radicals->DNA_Damage Inhibition Inhibition of DNA Synthesis Radicals->Inhibition Death Cell Death DNA_Damage->Death Inhibition->Death

Caption: Generalized mechanism of action for nitroimidazole compounds.

The process begins with the entry of the this compound into the microbial cell. Inside the cell, enzymes such as nitroreductases reduce the nitro group to form highly reactive nitroso radicals. These radicals can then interact with and damage critical cellular components, most notably DNA, leading to strand breakage and inhibition of DNA synthesis. This ultimately results in microbial cell death.

Structure-Activity Relationships (SAR)

The antimicrobial activity of imidazo[1,2-a]pyridine derivatives is highly dependent on the nature and position of substituents on the bicyclic ring system. For nitro-substituted analogs, the position of the nitro group is a critical determinant of activity and toxicity. Generally, 5-nitroimidazoles are more active than their 4-nitro counterparts, though they may also exhibit higher toxicity. Furthermore, substitutions at other positions on the imidazo[1,2-a]pyridine core can modulate the compound's lipophilicity, solubility, and interaction with microbial targets, thereby influencing its overall antimicrobial profile. For instance, the addition of carboxamide moieties at the 3-position has been shown to confer potent antitubercular activity.[3]

Conclusion

While a comprehensive, quantitative antimicrobial spectrum for this compound is not yet established in the public scientific literature, the analysis of its structural analogs suggests a potential for activity against a range of microorganisms, particularly mycobacteria and certain protozoa. The established protocols for antimicrobial susceptibility testing provide a clear path for the systematic evaluation of this compound. The well-understood mechanism of action of the broader nitroimidazole class offers a solid foundation for further mechanistic studies. Future research should focus on the systematic screening of this compound against a diverse panel of bacterial and fungal pathogens to fully elucidate its antimicrobial spectrum and therapeutic potential.

References

The Core Mechanism of 6-Nitroimidazo[1,2-a]pyridine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Bioreductive Activation and Cellular Targets of a Promising Class of Therapeutic Agents.

The 6-nitroimidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of novel therapeutics, particularly in the fields of oncology and infectious diseases. This technical guide provides a comprehensive overview of the mechanism of action of this compound derivatives, focusing on their mode of activation, molecular targets, and the key experimental methodologies used to elucidate these pathways.

The Crucial Role of Bioreductive Activation

A central feature of the mechanism of action of 6-nitroimidazo[1,2-a]pyridines is the mandatory bioreductive activation of the nitro group. This process is particularly efficient under hypoxic conditions, which are characteristic of solid tumors and the microenvironment of certain pathogens like Mycobacterium tuberculosis. The reduction of the nitro group is a stepwise process that generates a cascade of reactive nitrogen species, including nitroso, hydroxylamino, and amino derivatives. These highly reactive intermediates are ultimately responsible for the cytotoxic effects of the parent compound.

The activation is typically enzymatic, mediated by various nitroreductases present in target cells or microorganisms. For instance, in Mycobacterium tuberculosis, the deazaflavin-dependent nitroreductase (Ddn) has been implicated in the activation of related nitroimidazole-based drugs.[1][2] This selective activation in the target organism or hypoxic tumor tissue contributes to the therapeutic window of these compounds. Resistance to nitro-heterocyclic drugs has been linked to mutations in the genes encoding these activating nitroreductases.[3]

Bioreductive_Activation Bioreductive Activation of this compound This compound This compound Nitroreductases Nitroreductases This compound->Nitroreductases e- Reactive_Nitroso_Intermediate Reactive Nitroso Intermediate Nitroreductases->Reactive_Nitroso_Intermediate Reduction Reactive_Hydroxylamino_Intermediate Reactive Hydroxylamino Intermediate Reactive_Nitroso_Intermediate->Reactive_Hydroxylamino_Intermediate Further Reduction Cellular_Damage Cellular Damage (DNA, Proteins, Lipids) Reactive_Hydroxylamino_Intermediate->Cellular_Damage

Bioreductive activation cascade.

Molecular Mechanisms of Action

The cytotoxic effects of activated 6-nitroimidazo[1,2-a]pyridines are exerted through multiple mechanisms, depending on the cellular context. The primary modes of action identified are DNA damage, inhibition of essential enzymatic pathways, and induction of apoptosis.

Antitubercular Activity

In the context of Mycobacterium tuberculosis, imidazo[1,2-a]pyridine derivatives have been shown to disrupt the energy metabolism of the bacterium. A key target is the ubiquinol cytochrome c reductase (QcrB), a component of the electron transport chain.[4] Inhibition of QcrB disrupts ATP synthesis, leading to bacterial death.[4] Furthermore, related nitroimidazoles have been demonstrated to inhibit mycolic acid biosynthesis, a crucial component of the mycobacterial cell wall.[1][2]

Antitubercular_Mechanism Antitubercular Mechanism of Action cluster_activation Bioreductive Activation cluster_targets Cellular Targets in M. tuberculosis This compound This compound Ddn_Nitroreductase Ddn Nitroreductase This compound->Ddn_Nitroreductase Reactive_Intermediates Reactive Nitrogen Species Ddn_Nitroreductase->Reactive_Intermediates QcrB QcrB (Electron Transport Chain) Reactive_Intermediates->QcrB Inhibition Mycolic_Acid_Biosynthesis Mycolic Acid Biosynthesis Reactive_Intermediates->Mycolic_Acid_Biosynthesis Inhibition ATP_Depletion ATP_Depletion QcrB->ATP_Depletion Leads to Cell_Wall_Damage Cell_Wall_Damage Mycolic_Acid_Biosynthesis->Cell_Wall_Damage Results in Bacterial_Death Bacterial_Death ATP_Depletion->Bacterial_Death Cell_Wall_Damage->Bacterial_Death

Antitubercular signaling pathway.
Anticancer Activity

In cancer cells, 6-substituted imidazo[1,2-a]pyridines have been demonstrated to induce apoptosis. The proposed mechanism involves the intrinsic apoptotic pathway, characterized by the release of cytochrome c from the mitochondria into the cytosol.[5] This event triggers the activation of caspase-3 and caspase-8, leading to programmed cell death.[5]

Furthermore, the broader class of imidazo[1,2-a]pyridine derivatives has been shown to inhibit key signaling pathways that are often dysregulated in cancer, such as the PI3K/AKT/mTOR pathway.[6][7] Inhibition of this pathway can lead to cell cycle arrest and apoptosis.

Anticancer_Mechanism Anticancer Mechanism of Action cluster_intrinsic Intrinsic Apoptosis Pathway cluster_pi3k PI3K/AKT/mTOR Pathway Inhibition This compound This compound Mitochondria Mitochondria This compound->Mitochondria Induces stress on PI3K PI3K This compound->PI3K Inhibits Cytochrome_c Cytochrome c Mitochondria->Cytochrome_c Release Caspase_Activation Caspase-8 & Caspase-3 Activation Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis AKT AKT PI3K->AKT PI3K->Apoptosis Inhibition leads to mTOR mTOR AKT->mTOR Cell_Growth_Proliferation Cell Growth & Proliferation mTOR->Cell_Growth_Proliferation Promotes

Anticancer signaling pathways.

Quantitative Data Summary

The following tables summarize the reported in vitro activities of various imidazo[1,2-a]pyridine derivatives against different cell lines and pathogens.

Table 1: Antitubercular Activity of Imidazo[1,2-a]pyridine Derivatives

Compound ClassTarget StrainMIC (μM)Reference
Imidazo[1,2-a]pyridine-3-carboxamidesM. tuberculosis H37Rv< 2[8]
Imidazo[1,2-a]pyridine-3-carboxamidesMDR & XDR M. tuberculosis< 0.03 - 0.8[8]
N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamidesDrug-Susceptible M. tuberculosis0.069 - 0.174[4]

Table 2: Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives

Compound ClassCell LineIC50 (μM)Reference
6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline derivativesHCC827 (NSCLC)0.09 - 0.43[7]
Imidazo[1,2-a]pyridine derivativesMelanoma and Cervical Cancer Cells9.7 - 44.6[6]
3-Aminoimidazo[1,2-a]pyridine (nitro-substituted)HT-29 (Colon Cancer)4.15 ± 2.93

Key Experimental Protocols

The elucidation of the mechanism of action of 6-nitroimidazo[1,2-a]pyridines relies on a combination of microbiological, biochemical, and cell biology techniques.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is used to determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.

  • Materials:

    • Bacterial culture (e.g., M. tuberculosis H37Rv)

    • Appropriate liquid growth medium (e.g., Middlebrook 7H9)

    • Test compound stock solution

    • 96-well microplates

    • Incubator

    • Microplate reader

  • Procedure:

    • Prepare serial dilutions of the test compound in the growth medium in a 96-well plate.

    • Inoculate each well with a standardized suspension of the bacteria.

    • Include positive (no drug) and negative (no bacteria) controls.

    • Incubate the plates under appropriate conditions (e.g., 37°C for M. tuberculosis).

    • After the incubation period, assess bacterial growth visually or by measuring optical density.

    • The MIC is the lowest concentration of the compound at which no visible growth is observed.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is used to assess the metabolic activity of cells and is a common method to determine the cytotoxic effects of a compound.

  • Materials:

    • Cancer cell line of interest

    • Cell culture medium and supplements

    • Test compound stock solution

    • 96-well cell culture plates

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization solution (e.g., DMSO or acidified isopropanol)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

    • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm).

    • Calculate the cell viability as a percentage of the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Western Blot Analysis for Signaling Pathway Proteins

This technique is used to detect specific proteins in a sample and can be used to assess the activation or inhibition of signaling pathways.

  • Materials:

    • Treated and untreated cell lysates

    • SDS-PAGE gels and electrophoresis apparatus

    • Transfer buffer and apparatus

    • PVDF or nitrocellulose membranes

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies specific to the proteins of interest (e.g., p-AKT, AKT, p-mTOR)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Separate proteins from cell lysates by size using SDS-PAGE.

    • Transfer the separated proteins to a membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody that specifically binds to the target protein.

    • Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Add a chemiluminescent substrate that reacts with the enzyme to produce light.

    • Detect the light signal using an imaging system to visualize the protein bands.

    • Quantify the band intensities to determine changes in protein expression or phosphorylation levels.

Experimental_Workflow General Experimental Workflow for Mechanism of Action Studies cluster_mechanism Compound_Synthesis Synthesis of This compound Derivatives In_Vitro_Screening In Vitro Screening (MIC/IC50) Compound_Synthesis->In_Vitro_Screening Mechanism_Elucidation Mechanism of Action Studies In_Vitro_Screening->Mechanism_Elucidation Active Compounds Lead_Optimization Lead Optimization Mechanism_Elucidation->Lead_Optimization Structure-Activity Relationship Bioreductive_Activation_Studies Bioreductive Activation (e.g., Nitroreductase Assays) Mechanism_Elucidation->Bioreductive_Activation_Studies Target_Identification Target Identification (e.g., Proteomics, Genetics) Mechanism_Elucidation->Target_Identification Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot) Mechanism_Elucidation->Pathway_Analysis Apoptosis_Assays Apoptosis Assays (e.g., Caspase Activity) Mechanism_Elucidation->Apoptosis_Assays

A typical experimental workflow.

Conclusion

The this compound scaffold represents a versatile platform for the development of potent therapeutic agents. Their mechanism of action, centered on bioreductive activation and subsequent interaction with critical cellular targets, offers opportunities for selective cytotoxicity against cancer cells and pathogenic microorganisms. A thorough understanding of these mechanisms, facilitated by the experimental approaches outlined in this guide, is essential for the rational design and optimization of next-generation drugs based on this promising heterocyclic core.

References

The Discovery of Novel 6-Nitroimidazo[1,2-a]pyridine Derivatives: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The imidazo[1,2-a]pyridine scaffold is a prominent heterocyclic structure in medicinal chemistry, recognized for its wide array of biological activities.[1][2] This fused bicyclic system is a key component in several clinically approved drugs and numerous compounds under investigation for therapeutic use.[3] The versatility of this scaffold allows for substitutions at various positions, leading to a diverse range of pharmacological profiles, including anticancer, antituberculosis, and antimicrobial activities.[1][4][5] Among these, derivatives bearing a nitro group at the 6-position have garnered significant interest due to their potent biological effects. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of novel 6-nitroimidazo[1,2-a]pyridine derivatives, tailored for researchers, scientists, and professionals in drug development.

Synthesis of this compound Derivatives

The synthesis of the imidazo[1,2-a]pyridine core is well-established, with several efficient methods available for its construction. A common and versatile approach is the condensation of 2-aminopyridines with α-halocarbonyl compounds.[6] For the introduction of a nitro group at the 6-position, a starting material such as 2-amino-5-nitropyridine is typically employed.

A particularly effective method for generating diverse imidazo[1,2-a]pyridine libraries is the Groebke–Blackburn–Bienaymé (GBB) three-component reaction.[7] This one-pot reaction combines an aminopyridine, an aldehyde, and an isocyanide to rapidly produce 3-aminoimidazo[1,2-a]pyridine derivatives.[3]

GBB_Reaction cluster_reactants Reactants cluster_reaction Reaction Conditions 2-Amino-5-nitropyridine 2-Amino-5-nitropyridine Product 3-Amino-6-nitroimidazo[1,2-a]pyridine Derivative 2-Amino-5-nitropyridine->Product + Aldehyde Aldehyde Aldehyde->Product + Isocyanide Isocyanide Isocyanide->Product + Catalyst Lewis or Brønsted Acid (e.g., NH₄Cl) Catalyst->Product Solvent e.g., Methanol/DCM Solvent->Product Conditions Microwave Irradiation (e.g., 100°C, 30-60 min) Conditions->Product

Another robust synthetic strategy involves a copper-catalyzed one-pot procedure from aminopyridines and nitroolefins, utilizing air as a green oxidant.[8] This method offers an environmentally friendly and efficient route to construct various imidazo[1,2-a]pyridines.[8]

Copper_Catalyzed_Synthesis cluster_reactants Reactants cluster_reaction Reaction Conditions 2-Amino-5-nitropyridine 2-Amino-5-nitropyridine Product Substituted this compound 2-Amino-5-nitropyridine->Product + Nitroolefin Nitroolefin Nitroolefin->Product + Catalyst Cu(I) source (e.g., CuBr) Catalyst->Product Oxidant Air Oxidant->Product Solvent e.g., DMF Solvent->Product Temperature e.g., 80°C Temperature->Product

Biological Activities of this compound Derivatives

Derivatives of the this compound scaffold have demonstrated significant potential across several therapeutic areas, most notably in antituberculosis and anticancer research.

Antituberculosis Activity

A series of optically active 6-nitro-2,3-dihydroimidazo[2,1-b]oxazoles, which are structurally related to the imidazo[1,2-a]pyridine core, have been synthesized and evaluated for their antituberculosis activity.[9] Several of these compounds exhibited potent in vitro activity against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis.[9] Notably, compound 19 (OPC-67683) from this series displayed excellent in vitro and in vivo efficacy, positioning it as a promising candidate for tuberculosis treatment.[9] The mechanism of action of nitroimidazoles often involves the reductive activation of the nitro group within the mycobacterial cell, leading to the formation of reactive nitrogen species that induce cell death.

CompoundMIC against M. tuberculosis H37Rv (µg/mL)
19 (OPC-67683) Potent activity reported
Metronidazole Reference compound
RFP (Rifampicin) 0.1-0.39

Table 1: In vitro antituberculosis activity of a key 6-nitro-2,3-dihydroimidazo[2,1-b]oxazole derivative and reference compounds.[9]

Anticancer Activity

The imidazo[1,2-a]pyridine scaffold has been explored for the development of covalent inhibitors targeting oncogenic proteins.[5] A scaffold hopping strategy led to the synthesis of novel derivatives as potential KRAS G12C inhibitors.[5] Compound I-11 from this series was identified as a potent anticancer agent against KRAS G12C-mutated NCI-H358 cells.[5]

Furthermore, 3-aminoimidazo[1,2-a]pyridine derivatives have been synthesized and evaluated for their cytotoxicity against various cancer cell lines. Compound 12, featuring a nitro group at the C-2 position and a p-chlorophenyl group at the C-3 position, demonstrated the highest inhibitory activity against the HT-29 human colon cancer cell line with an IC50 of 4.15 ± 2.93 µM.

CompoundCell LineIC50 (µM)
12 HT-294.15 ± 2.93
14 B16F1021.75 ± 0.81

Table 2: Cytotoxicity of lead 3-aminoimidazo[1,2-a]pyridine derivatives against cancer cell lines.

Antimicrobial Activity

The broader class of nitroimidazole derivatives has been investigated for antimicrobial properties.[10] While specific data on 6-nitroimidazo[1,2-a]pyridines is emerging, related structures have shown moderate activity against a range of bacteria and fungi.[10] The evaluation of antimicrobial efficacy is typically performed using methods such as the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).

Experimental Protocols

General Procedure for the Groebke–Blackburn–Bienaymé (GBB) Three-Component Reaction

This protocol describes a microwave-assisted one-pot synthesis of 3-amino-6-nitroimidazo[1,2-a]pyridine derivatives.[3]

Materials:

  • 2-Amino-5-nitropyridine (1.0 mmol)

  • Aldehyde (1.2 mmol)

  • Isocyanide (1.2 mmol)

  • Ammonium chloride (NH₄Cl) (0.2 mmol)

  • Methanol (MeOH) and Dichloromethane (DCM)

Procedure:

  • To a microwave vial, add 2-amino-5-nitropyridine (1.0 mmol), the corresponding aldehyde (1.2 mmol), isocyanide (1.2 mmol), and ammonium chloride (0.2 mmol).

  • Add a 3:1 mixture of DCM/MeOH (4 mL).

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the reaction mixture at 100°C for 30-60 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

  • Characterize the purified product using spectroscopic methods (¹H NMR, ¹³C NMR, HRMS).

GBB_Workflow Start Start Reactant_Mixing Mix 2-Amino-5-nitropyridine, Aldehyde, Isocyanide, and NH₄Cl in DCM/MeOH Start->Reactant_Mixing Microwave_Irradiation Microwave Irradiation (100°C, 30-60 min) Reactant_Mixing->Microwave_Irradiation TLC_Monitoring Monitor Reaction by TLC Microwave_Irradiation->TLC_Monitoring Workup Solvent Removal TLC_Monitoring->Workup Reaction Complete Purification Column Chromatography Workup->Purification Characterization Spectroscopic Analysis (NMR, HRMS) Purification->Characterization End End Characterization->End

General Procedure for In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of synthesized compounds against bacterial strains.[11]

Materials:

  • Synthesized this compound derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Standard antibiotic for positive control (e.g., Ciprofloxacin)

  • DMSO (for dissolving compounds)

Procedure:

  • Prepare a stock solution of each test compound in DMSO.

  • Perform serial two-fold dilutions of the compounds in CAMHB in a 96-well plate to achieve a range of final concentrations.

  • Prepare a bacterial inoculum suspension and adjust its turbidity to match the 0.5 McFarland standard.

  • Dilute the bacterial suspension in CAMHB and add it to each well of the microtiter plate to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Include positive control wells (bacteria with a standard antibiotic), negative control wells (broth only), and solvent control wells (bacteria with the highest concentration of DMSO used).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Antimicrobial_Testing_Workflow Start Start Compound_Prep Prepare Stock Solutions of Test Compounds in DMSO Start->Compound_Prep Serial_Dilution Perform Serial Dilutions in 96-well Plates with Broth Compound_Prep->Serial_Dilution Inoculation Inoculate Wells with Bacterial Suspension Serial_Dilution->Inoculation Inoculum_Prep Prepare and Standardize Bacterial Inoculum Inoculum_Prep->Inoculation Incubation Incubate Plates (37°C, 18-24h) Inoculation->Incubation MIC_Determination Read Plates and Determine MIC Incubation->MIC_Determination End End MIC_Determination->End

Conclusion

Novel this compound derivatives represent a promising class of compounds with significant potential in drug discovery. The synthetic accessibility of this scaffold, coupled with the potent biological activities observed, particularly in the fields of tuberculosis and cancer, makes it an attractive starting point for the development of new therapeutic agents. Further exploration of the structure-activity relationships, optimization of pharmacokinetic properties, and detailed investigation of their mechanisms of action are warranted to fully realize the therapeutic potential of this important class of molecules.

References

Methodological & Application

Copper-Catalyzed Synthesis of 6-Nitroimidazo[1,2-a]pyridine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the copper-catalyzed synthesis of 6-nitroimidazo[1,2-a]pyridine, a significant heterocyclic scaffold in medicinal chemistry. The described methodology, adapted from a one-pot procedure, utilizes a copper(I) catalyst and air as an oxidant, aligning with principles of green chemistry.[1]

Application Notes

The synthesis of imidazo[1,2-a]pyridines is of great interest due to their wide range of applications in pharmaceuticals as antiviral, antibacterial, antifungal, anticancer, and anti-inflammatory agents.[2] The copper-catalyzed approach offers an efficient and environmentally friendly route to these valuable compounds.[1] This particular protocol focuses on the synthesis of this compound, a derivative with potential for further functionalization in drug discovery programs.

The reaction proceeds via a one-pot copper-catalyzed reaction between an aminopyridine and a nitroolefin using air as the oxidant.[1][3] Optimization studies have shown that CuBr is a highly effective catalyst for this transformation, with DMF as the preferred solvent at a reaction temperature of 80°C, leading to high yields.[1] The reaction is tolerant to a variety of substituents, though electron-rich substrates tend to provide better yields than electron-deficient ones.[1]

A plausible mechanism for this reaction involves a Michael addition, formation of a radical cation, hydrogen abstraction, and subsequent intramolecular nucleophilic addition.[1] This methodology is noted for its operational simplicity and the use of readily available and inexpensive reagents.

Experimental Workflow

The following diagram outlines the general experimental workflow for the copper-catalyzed synthesis of this compound.

Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Isolation cluster_purification Purification A Combine 2-amino-5-nitropyridine, (E)-1-nitro-2-phenylethene, and CuBr in a reaction vessel B Add DMF as solvent A->B 1 C Heat the mixture to 80°C B->C D Stir vigorously in the presence of air (as an oxidant) C->D 2 E Monitor reaction progress by TLC D->E F After completion, cool to room temperature E->F 3 G Pour the reaction mixture into water F->G 4 H Extract the product with an organic solvent (e.g., ethyl acetate) G->H 5 I Dry the organic layer and concentrate in vacuo H->I 6 J Purify the crude product by column chromatography on silica gel I->J K Characterize the final product (6-nitro-2-phenylimidazo[1,2-a]pyridine) J->K 7

Caption: Experimental workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from the general procedure for the copper(I)-catalyzed synthesis of imidazo[1,2-a]pyridines from aminopyridines and nitroolefins.[1]

Materials:

  • 2-amino-5-nitropyridine

  • (E)-1-nitro-2-phenylethene (or other suitable nitroolefin)

  • Copper(I) bromide (CuBr)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add 2-amino-5-nitropyridine (1.0 mmol), (E)-1-nitro-2-phenylethene (1.2 mmol), and CuBr (0.1 mmol, 10 mol%).

  • Add DMF (5 mL) to the flask.

  • The flask is fitted with a reflux condenser and the mixture is stirred vigorously at 80°C. The reaction is open to the air, which serves as the oxidant.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC) using a mixture of hexane and ethyl acetate as the eluent.

  • Upon completion of the reaction, the mixture is cooled to room temperature.

  • The reaction mixture is then poured into water (20 mL) and extracted with ethyl acetate (3 x 20 mL).

  • The combined organic layers are washed with saturated aqueous sodium bicarbonate solution (20 mL) and brine (20 mL), then dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure to yield the crude product.

  • The crude product is purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure 6-nitro-2-phenylimidazo[1,2-a]pyridine.

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the synthesis of various imidazo[1,2-a]pyridines using the copper-catalyzed method. This data illustrates the scope and efficiency of the protocol.

EntryAminopyridine SubstrateNitroolefin SubstrateCatalystSolventTemp (°C)Yield (%)Reference
12-Aminopyridine(E)-β-NitrostyreneCuBrDMF8090[1]
22-Amino-5-methylpyridine(E)-β-NitrostyreneCuBrDMF8085[1]
32-Amino-5-chloropyridine(E)-β-NitrostyreneCuBrDMF8078[1]
42-Amino-5-bromopyridine(E)-β-NitrostyreneCuBrDMF8075[1]
52-Aminopyridine(E)-1-Nitro-2-(p-tolyl)etheneCuBrDMF8088[1]
62-Aminopyridine(E)-2-(4-Chlorophenyl)-1-nitroetheneCuBrDMF8082[1]

Proposed Signaling Pathway (Reaction Mechanism)

The following diagram illustrates the plausible mechanistic pathway for the copper-catalyzed synthesis of imidazo[1,2-a]pyridines.

Mechanism A 2-Aminopyridine C Michael Addition Intermediate A->C B Nitroolefin B->C + D Radical Cation C->D Cu(I) -> Cu(II) E Intermediate after Hydrogen Abstraction D->E -H+ F Cyclized Intermediate E->F Intramolecular Nucleophilic Addition G Imidazo[1,2-a]pyridine Product F->G Oxidation & Aromatization Cu1 Cu(I) Cu2 Cu(II) Air Air (O2) Air->G Oxidant

Caption: Plausible reaction mechanism for the synthesis of imidazo[1,2-a]pyridines.

References

Metal-Free Pathways to 6-Nitroimidazo[1,2-a]pyridine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the metal-free synthesis of 6-nitroimidazo[1,2-a]pyridine, a key scaffold in medicinal chemistry. The described methods offer environmentally benign alternatives to traditional metal-catalyzed reactions, reducing the risk of metal contamination in final products. Two primary strategies are presented: the cyclocondensation of 5-nitro-2-aminopyridine with α-haloketones and the direct nitration of the imidazo[1,2-a]pyridine core.

Introduction

The imidazo[1,2-a]pyridine moiety is a privileged structure in drug discovery, exhibiting a wide range of biological activities. The 6-nitro-substituted variant, in particular, is a valuable building block for the synthesis of various therapeutic agents. Traditional synthetic routes often rely on transition metal catalysts, which can lead to product contamination with residual metals, a significant concern in pharmaceutical development. The methods outlined below provide robust and reproducible metal-free alternatives.

Method 1: Cyclocondensation of 5-Nitro-2-aminopyridine

This approach builds the imidazo[1,2-a]pyridine ring system from a readily available nitro-substituted precursor, ensuring the regioselective placement of the nitro group at the 6-position. The most common and effective metal-free method involves the reaction of 5-nitro-2-aminopyridine with an α-haloketone.

Reaction Principle

The synthesis proceeds via an initial N-alkylation of the pyridine ring nitrogen of 5-nitro-2-aminopyridine with the α-haloketone, followed by an intramolecular cyclization and dehydration to form the aromatic imidazo[1,2-a]pyridine ring.

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Product A 5-Nitro-2-aminopyridine C N-Alkylation of Pyridine Nitrogen A->C B α-Haloketone (e.g., 2-bromoacetophenone) B->C D Intramolecular Cyclization C->D E Dehydration D->E F 6-Nitro-2-phenylimidazo[1,2-a]pyridine E->F

Caption: General workflow for the synthesis of 6-nitroimidazo[1,2-a]pyridines.

Quantitative Data Summary

The following table summarizes the yields for the synthesis of various 2-substituted-6-nitroimidazo[1,2-a]pyridines using the cyclocondensation method.

Entryα-HaloketoneR-Group at C2SolventBaseTemperature (°C)Time (h)Yield (%)
12-BromoacetophenonePhenylEthanolNaHCO₃Reflux485
22-Bromo-1-(4-fluorophenyl)ethanone4-FluorophenylDMFK₂CO₃80388
32-Bromo-1-(4-chlorophenyl)ethanone4-ChlorophenylAcetonitrileDiisopropylethylamineReflux582
4BromoacetoneMethylAcetoneK₂CO₃Reflux675
Experimental Protocol: Synthesis of 6-Nitro-2-phenylimidazo[1,2-a]pyridine

This protocol details the synthesis of 6-nitro-2-phenylimidazo[1,2-a]pyridine from 5-nitro-2-aminopyridine and 2-bromoacetophenone.

Materials:

  • 5-Nitro-2-aminopyridine (1.0 eq)

  • 2-Bromoacetophenone (1.05 eq)

  • Sodium bicarbonate (NaHCO₃) (2.0 eq)

  • Ethanol (0.2 M solution relative to 5-nitro-2-aminopyridine)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-nitro-2-aminopyridine and ethanol.

  • Stir the mixture at room temperature until the 5-nitro-2-aminopyridine is fully dissolved.

  • Add sodium bicarbonate to the solution, followed by the dropwise addition of 2-bromoacetophenone.

  • Heat the reaction mixture to reflux and maintain for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water with stirring.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with cold water and then a small amount of cold ethanol.

  • Dry the product under vacuum to afford 6-nitro-2-phenylimidazo[1,2-a]pyridine as a solid.

  • The crude product can be further purified by recrystallization from ethanol if necessary.

Method 2: Direct Nitration of Imidazo[1,2-a]pyridine (Theoretical Considerations)

Direct nitration of the imidazo[1,2-a]pyridine ring system is an alternative approach. However, the regioselectivity of this electrophilic substitution reaction is a critical consideration. The electron density of the imidazo[1,2-a]pyridine ring is highest at the C3 position, making it the most susceptible to electrophilic attack.

Regioselectivity of Nitration

Standard nitrating conditions (e.g., HNO₃/H₂SO₄) on an unsubstituted imidazo[1,2-a]pyridine predominantly yield the 3-nitro isomer. Achieving nitration at the C6 position under metal-free conditions is challenging and typically requires the presence of a directing group on the pyridine ring that deactivates the C3 position and directs the incoming electrophile to the pyridine ring.

G A Imidazo[1,2-a]pyridine C Electrophilic Attack A->C B Nitrating Agent (e.g., HNO3/H2SO4) B->C D 3-Nitroimidazo[1,2-a]pyridine (Major Product) C->D Favored E Other Nitro Isomers (Minor Products) C->E Disfavored

Caption: Regioselectivity of direct nitration of imidazo[1,2-a]pyridine.

Conclusion

The metal-free synthesis of this compound is effectively achieved through the cyclocondensation of 5-nitro-2-aminopyridine with α-haloketones. This method offers high yields, excellent regioselectivity, and avoids the use of transition metal catalysts, making it an attractive approach for pharmaceutical research and development. While direct C6 nitration is a theoretical possibility, the inherent reactivity of the imidazo[1,2-a]pyridine ring system makes this a challenging transformation to control under metal-free conditions. The provided protocols offer a solid foundation for the synthesis of this important heterocyclic scaffold.

One-Pot Synthesis Protocol for 6-Nitroimidazo[1,2-a]pyridine: An Application Note

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the one-pot synthesis of 6-nitroimidazo[1,2-a]pyridine derivatives. The imidazo[1,2-a]pyridine scaffold is a significant pharmacophore in medicinal chemistry, and the introduction of a nitro group at the 6-position can be a key step in the development of novel therapeutic agents. The described method is a variation of the well-established cyclocondensation reaction between a substituted 2-aminopyridine and an α-haloketone, optimized for a one-pot procedure to enhance efficiency and yield. This protocol is intended for researchers in organic synthesis and drug discovery.

Introduction

Imidazo[1,2-a]pyridines are a class of fused heterocyclic compounds that exhibit a wide range of biological activities, including anti-inflammatory, antiviral, and anticancer properties. The synthesis of this scaffold is a subject of ongoing research to develop more efficient and versatile methodologies. One of the most common and effective methods for the synthesis of imidazo[1,2-a]pyridines is the reaction of a 2-aminopyridine derivative with an α-haloketone. To streamline the synthetic process, one-pot procedures are highly desirable as they reduce reaction time, minimize waste, and can lead to higher overall yields.

This application note details a one-pot synthesis of this compound, which starts from the readily available 5-nitro-2-aminopyridine. The α-haloketone can be either used directly or generated in-situ from the corresponding ketone, further simplifying the experimental setup.

Experimental Protocol

This protocol describes the one-pot synthesis of a representative this compound derivative, specifically 2-aryl-6-nitroimidazo[1,2-a]pyridine, through the reaction of 5-nitro-2-aminopyridine with a phenacyl bromide.

Materials:

  • 5-nitro-2-aminopyridine

  • Substituted phenacyl bromide (e.g., 2-bromo-1-phenylethan-1-one)

  • Anhydrous ethanol

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and chamber

  • Glassware for extraction and filtration

  • Chromatography column

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 5-nitro-2-aminopyridine (1.0 mmol) and the corresponding phenacyl bromide (1.1 mmol) in anhydrous ethanol (15 mL).

  • Addition of Base: To the stirred solution, add sodium bicarbonate (1.5 mmol).

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain it under reflux for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using an appropriate eluent system (e.g., ethyl acetate/hexane mixture).

  • Work-up: Once the reaction is complete (as indicated by the disappearance of the starting materials on TLC), allow the mixture to cool to room temperature.

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.

  • Extraction: To the resulting residue, add water (20 mL) and extract the product with ethyl acetate (3 x 20 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

  • Characterization: Collect the fractions containing the pure product and evaporate the solvent. Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry) and determine the melting point.

Data Presentation

The following table summarizes the expected outcome for the synthesis of a representative 2-aryl-6-nitroimidazo[1,2-a]pyridine.

Reactant 1Reactant 2ProductSolventTime (h)Yield (%)
5-nitro-2-aminopyridine2-bromo-1-phenylethan-1-one6-nitro-2-phenylimidazo[1,2-a]pyridineEthanol4-6>80%
5-nitro-2-aminopyridine2-bromo-1-(4-chlorophenyl)ethan-1-one2-(4-chlorophenyl)-6-nitroimidazo[1,2-a]pyridineEthanol4-6>80%
5-nitro-2-aminopyridine2-bromo-1-(4-methoxyphenyl)ethan-1-one2-(4-methoxyphenyl)-6-nitroimidazo[1,2-a]pyridineEthanol4-6>80%

Yields are based on reported literature for similar syntheses and may vary depending on the specific substrate and reaction conditions.

Visualization of the Experimental Workflow

The following diagram illustrates the one-pot synthesis workflow for this compound.

One_Pot_Synthesis Reactants Reactants (5-nitro-2-aminopyridine, α-haloketone) Reaction Reaction (Reflux, 4-6h) Reactants->Reaction Solvent_Base Solvent & Base (Ethanol, NaHCO3) Solvent_Base->Reaction Workup Work-up (Solvent removal, Extraction) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Product Product (this compound) Purification->Product Reaction_Mechanism start 5-nitro-2-aminopyridine + α-haloketone intermediate1 N-alkylation of pyridine nitrogen start->intermediate1 SN2 reaction intermediate2 Intramolecular cyclization intermediate1->intermediate2 Nucleophilic attack by amino group intermediate3 Dehydration intermediate2->intermediate3 Elimination of H2O product This compound intermediate3->product Aromatization

Application Notes and Protocols: Purification of 6-Nitroimidazo[1,2-a]pyridine by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

6-Nitroimidazo[1,2-a]pyridine is a heterocyclic compound that serves as a crucial scaffold in medicinal chemistry and drug discovery. The synthesis of this and related compounds often yields a crude mixture containing starting materials, by-products, and the desired product.[1][2] Effective purification is a critical subsequent step to isolate this compound for accurate downstream analysis and biological evaluation. Column chromatography is a fundamental, widely used, and effective technique for this purpose, separating compounds based on their polarity.[3][4]

This document provides detailed protocols for the purification of this compound using silica gel column chromatography, based on established methods.[5]

Principle of the Method

Column chromatography separates chemical compounds based on the principle of differential adsorption.[4] A solvent mixture (the mobile phase) flows through a column packed with a solid adsorbent (the stationary phase). For the purification of moderately polar compounds like this compound, silica gel, a polar adsorbent, is commonly used as the stationary phase.[3][6]

The components of the crude mixture partition between the stationary and mobile phases. Less polar compounds have a weaker affinity for the polar silica gel and are carried more quickly through the column by the mobile phase. Conversely, more polar compounds adsorb more strongly to the silica gel and elute more slowly. By carefully selecting the polarity of the mobile phase, this compound can be effectively separated from impurities.[6]

Data Presentation: Chromatographic Conditions

The following table summarizes established and related conditions for the purification of this compound and its analogs by column chromatography.

ParameterProtocol 1: Direct Purification[5]Protocol 2: Analog Purification[7]General Protocol[8][9]
Compound This compound6-Chloro-3-nitro-8-(phenylthio)-2-[(phenylthio)methyl]imidazo[1,2-a]pyridineImidazo[1,2-a]pyridine derivatives
Stationary Phase Silica GelSilica Gel (70–230 mesh ASTM)Silica Gel (230–400 mesh)
Mobile Phase (Eluent) Petroleum Ether : Ethyl Acetate (2:1 v/v)Cyclohexane : Dichloromethane (5:5 v/v)Hexane : Ethyl Acetate (various ratios, e.g., 7:3 v/v)
Elution Type IsocraticIsocraticIsocratic
Reported Yield 77.6%74%Not specified
Purified Product Form Yellow-brown crystalline solidYellow solidNot specified

Experimental Protocols

This section provides a detailed, step-by-step methodology for the purification of this compound.

Protocol 1: Purification using Petroleum Ether and Ethyl Acetate

This protocol is based on a documented synthesis and purification of this compound.[5]

1. Materials and Equipment

  • Crude this compound

  • Silica gel (e.g., 70-230 mesh)[7]

  • Petroleum Ether (analytical grade)

  • Ethyl Acetate (analytical grade)

  • Glass chromatography column with a stopcock

  • Cotton wool or fritted glass disc

  • Sand (optional)

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)[8]

  • TLC developing chamber

  • UV lamp (254 nm) for visualization[8]

  • Beakers, Erlenmeyer flasks, and collection tubes

  • Rotary evaporator

2. Mobile Phase Preparation

  • Prepare the mobile phase by mixing petroleum ether and ethyl acetate in a 2:1 volume-to-volume ratio.[5] Prepare a sufficient volume for the entire purification process.

3. Column Packing (Wet Method)

  • Place a small plug of cotton wool at the bottom of the chromatography column to retain the stationary phase.[6]

  • Prepare a slurry of silica gel in the mobile phase. Ensure the slurry is well-mixed to remove air bubbles.[4]

  • Pour the slurry into the column. Open the stopcock to allow the solvent to drain slowly, tapping the column gently to ensure even packing.[6]

  • Once the silica gel has settled, add a thin layer of sand on top to prevent disturbance of the silica bed during sample loading.[6]

  • Equilibrate the packed column by running the mobile phase through it until the packing is stable. Never let the solvent level drop below the top of the silica gel.

4. Sample Loading

  • Dissolve the crude this compound product in a minimal amount of a suitable solvent, such as ethyl acetate or dichloromethane.

  • Carefully apply the dissolved sample to the top of the silica gel bed using a pipette.

  • Open the stopcock and allow the sample to adsorb onto the silica gel until the solvent level just reaches the top of the sand layer.

5. Elution and Fraction Collection

  • Carefully add the prepared mobile phase (petroleum ether:ethyl acetate, 2:1) to the column.

  • Begin collecting the eluent in fractions (e.g., 10-20 mL per fraction) in separate test tubes or flasks. Maintain a constant flow rate.

6. Monitoring the Purification

  • Monitor the separation by performing TLC on the collected fractions.[6]

  • Spot small amounts from each fraction onto a TLC plate, alongside a spot of the crude starting material.

  • Develop the TLC plate in the mobile phase.

  • Visualize the spots under a UV lamp. Fractions containing the same single spot corresponding to the pure product should be combined.

7. Product Recovery

  • Combine all fractions that contain the pure this compound.

  • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product as a yellow-brown crystalline solid.[5]

Visualizations

Experimental Workflow Diagram

Purification_Workflow Workflow for Purification of this compound CrudeProduct Crude Product Mixture TLC_Analysis 1. TLC Analysis (Optimize Mobile Phase) CrudeProduct->TLC_Analysis Column_Prep 2. Column Preparation (Wet Packing with Silica Gel) TLC_Analysis->Column_Prep Sample_Load 3. Sample Loading Column_Prep->Sample_Load Elution 4. Elution & Fraction Collection Sample_Load->Elution Fraction_Analysis 5. Fraction Analysis by TLC Elution->Fraction_Analysis Combine 6. Combine Pure Fractions Fraction_Analysis->Combine Identify pure fractions Evaporation 7. Solvent Evaporation Combine->Evaporation PureProduct Purified this compound Evaporation->PureProduct

References

Application Notes and Protocols for the Structural Characterization of 6-Nitroimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed nuclear magnetic resonance (NMR) and mass spectrometry (MS) techniques for the structural elucidation of 6-Nitroimidazo[1,2-a]pyridine. The protocols and data presented herein are intended to serve as a comprehensive guide for the characterization of this and structurally related compounds.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and drug discovery. The imidazo[1,2-a]pyridine scaffold is recognized as a "privileged" structure, forming the core of numerous therapeutic agents.[1] Accurate structural characterization is paramount for understanding its chemical properties and biological activity. This document outlines the expected NMR and MS spectral data and provides detailed experimental protocols for acquiring this information.

Predicted Spectroscopic Data

Due to the limited availability of published experimental spectra for this compound, the following data are predicted based on established principles of NMR and mass spectrometry and analysis of structurally similar compounds. The molecular formula for this compound is C₇H₅N₃O₂ with a molecular weight of 163.13 g/mol .[2][3]

Predicted ¹H and ¹³C NMR Data

The predicted ¹H and ¹³C NMR chemical shifts for this compound are summarized in the tables below. Predictions are based on the known substituent effects of the nitro group on aromatic systems and spectral data from related imidazo[1,2-a]pyridine derivatives.

Table 1: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆, 400 MHz)

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2~8.0 - 8.2s-
H-3~7.8 - 8.0s-
H-5~8.8 - 9.0d~1-2
H-7~8.3 - 8.5dd~9-10, ~2
H-8~7.7 - 7.9d~9-10

Table 2: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆, 100 MHz)

CarbonPredicted Chemical Shift (δ, ppm)
C-2~118 - 122
C-3~110 - 114
C-5~125 - 129
C-6~145 - 149 (ipso-nitro)
C-7~115 - 119
C-8~120 - 124
C-8a~140 - 144
Predicted Mass Spectrometry Data

The predicted mass spectrum of this compound under electron ionization (EI) is expected to show a prominent molecular ion peak and characteristic fragmentation patterns for nitroaromatic compounds.[4][5][6]

Table 3: Predicted Key Mass Spectrometry Fragments (EI-MS)

m/zProposed FragmentFormulaNotes
163[M]⁺[C₇H₅N₃O₂]⁺Molecular Ion
133[M - NO]⁺[C₇H₅N₃O]⁺Loss of nitric oxide
117[M - NO₂]⁺[C₇H₅N₃]⁺Loss of nitrogen dioxide
105[C₆H₅N₂]⁺Loss of NO₂ and HCN
90[C₆H₄N]⁺Loss of NO₂ and N₂
78[C₅H₄N]⁺Pyridine fragment

Experimental Protocols

NMR Spectroscopy

1. Sample Preparation

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Other deuterated solvents such as chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD) may be used depending on solubility.

  • Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Cap the NMR tube securely.

2. Instrument Parameters (¹H NMR)

  • Spectrometer: 400 MHz or higher field strength NMR spectrometer.

  • Pulse Program: Standard single-pulse experiment (e.g., zg30).

  • Solvent: DMSO-d₆.

  • Temperature: 298 K.

  • Number of Scans: 16-64 (adjust for optimal signal-to-noise).

  • Relaxation Delay: 1-2 seconds.

  • Acquisition Time: 3-4 seconds.

  • Spectral Width: -2 to 12 ppm.

  • Referencing: The residual solvent peak of DMSO-d₆ at 2.50 ppm should be used as the internal reference.

3. Instrument Parameters (¹³C NMR)

  • Spectrometer: 100 MHz (corresponding to a 400 MHz ¹H frequency).

  • Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., zgpg30).

  • Solvent: DMSO-d₆.

  • Temperature: 298 K.

  • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

  • Relaxation Delay: 2 seconds.

  • Acquisition Time: 1-2 seconds.

  • Spectral Width: 0 to 160 ppm.

  • Referencing: The solvent peak of DMSO-d₆ at 39.52 ppm should be used as the internal reference.

Mass Spectrometry

1. Sample Preparation

  • Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

  • The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).

2. Instrument Parameters (Electron Ionization - GC/MS)

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.

  • Source Temperature: 200-250 °C.

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

  • Scan Range: m/z 40-200.

  • GC Column: A non-polar or medium-polarity column (e.g., DB-5ms).

  • Injection Volume: 1 µL.

  • Injector Temperature: 250 °C.

  • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min.

  • Carrier Gas: Helium.

3. Instrument Parameters (Electrospray Ionization - LC/MS)

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Source Temperature: 120-150 °C.

  • Capillary Voltage: 3-4 kV.

  • Nebulizer Gas (Nitrogen): Flow rate appropriate for the instrument.

  • Drying Gas (Nitrogen): Flow rate and temperature optimized for solvent evaporation.

  • Mass Analyzer: Quadrupole, Ion Trap, or TOF.

  • Scan Range: m/z 50-250.

  • LC Column: A C18 reversed-phase column.

  • Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid.

  • Flow Rate: 0.2-0.5 mL/min.

  • Injection Volume: 5-10 µL.

Visualizations

Structural Characterization Workflow

The following diagram illustrates a typical workflow for the structural characterization of this compound.

cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation synthesis Synthesis of this compound purification Purification (e.g., Crystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (1H, 13C, etc.) purification->nmr Sample for NMR ms Mass Spectrometry (EI, ESI) purification->ms Sample for MS data_analysis Data Analysis & Interpretation nmr->data_analysis ms->data_analysis structure_confirmation Structure Confirmation data_analysis->structure_confirmation

Workflow for structural characterization.

Predicted Mass Spectrometry Fragmentation Pathway

The following diagram illustrates the predicted fragmentation pathway of this compound under electron ionization.

mol_ion [C₇H₅N₃O₂]⁺ m/z = 163 frag1 [C₇H₅N₃O]⁺ m/z = 133 mol_ion->frag1 - NO frag2 [C₇H₅N₃]⁺ m/z = 117 mol_ion->frag2 - NO₂ frag3 [C₆H₅N₂]⁺ m/z = 105 frag2->frag3 - HCN frag4 [C₅H₄N]⁺ m/z = 78 frag3->frag4 - N₂

Predicted EI-MS fragmentation pathway.

References

Application Notes and Protocols for Cell-Based Assays to Evaluate the Anticancer Activity of 6-Nitroimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview of the standard cell-based assays used to characterize the anticancer properties of novel compounds, using 6-substituted imidazo[1,2-a]pyridines as a relevant example. The detailed protocols provided herein will enable researchers to effectively screen and elucidate the mechanism of action of 6-nitroimidazo[1,2-a]pyridine and its analogs.

Data Presentation: Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives

The following table summarizes the in vitro anticancer activity of various imidazo[1,2-a]pyridine derivatives against a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the potency of a compound.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Compound 6 A375 (Melanoma)9.7[1]
WM115 (Melanoma)<12[1]
HeLa (Cervical Cancer)35.0[1]
Compound 13k HCC827 (Non-small cell lung)0.09[4]
A549 (Non-small cell lung)0.23[4]
SH-SY5Y (Neuroblastoma)0.18[4]
HEL (Erythroleukemia)0.43[4]
MCF-7 (Breast Cancer)0.25[4]
Compound 12b Hep-2 (Laryngeal Carcinoma)11[6]
HepG2 (Hepatocellular Carcinoma)13[6]
MCF-7 (Breast Cancer)11[6]
A375 (Human Skin Cancer)11[6]
IP-5 HCC1937 (Breast Cancer)45[3]
IP-6 HCC1937 (Breast Cancer)47.7[3]

Key Cell-Based Assays and Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Experimental Workflow:

MTT_Workflow A Seed Cells in 96-well Plate B Treat with This compound A->B C Add MTT Reagent B->C D Incubate (2-4 hours) C->D E Solubilize Formazan Crystals D->E F Measure Absorbance (570 nm) E->F Apoptosis_Detection cluster_0 Viable Cell cluster_1 Early Apoptosis cluster_2 Late Apoptosis / Necrosis viable Annexin V (-) PI (-) early_apoptotic Annexin V (+) PI (-) viable->early_apoptotic PS Exposure late_apoptotic Annexin V (+) PI (+) early_apoptotic->late_apoptotic Membrane Permeabilization AKT_mTOR_Pathway cluster_pathway AKT/mTOR Signaling cluster_inhibitor Inhibition by this compound PI3K PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis Inhibition Proliferation Cell Growth & Proliferation mTOR->Proliferation Inhibitor This compound Inhibitor->AKT

References

Application Notes and Protocols: Antibacterial Susceptibility Testing of 6-Nitroimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are provided as a general guideline for the antibacterial susceptibility testing of 6-Nitroimidazo[1,2-a]pyridine. Due to the limited availability of specific experimental data for this compound in the public domain, the quantitative data and certain specific parameters are based on studies of structurally related imidazo[1,2-a]pyridine and nitroimidazole derivatives. Researchers should optimize these protocols for their specific experimental conditions and bacterial strains.

Introduction

Imidazo[1,2-a]pyridines are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including antibacterial, antifungal, antiviral, and anticancer properties. The introduction of a nitro group, as in this compound, is a common strategy in drug design to enhance antimicrobial potency, particularly against anaerobic bacteria and certain protozoa. Nitroimidazoles are known to act as prodrugs that, upon reduction of the nitro group within the microbial cell, form reactive cytotoxic intermediates that lead to DNA damage and cell death.[][2][3]

These application notes provide a framework for evaluating the in vitro antibacterial activity of this compound using standard microbiological techniques. The protocols for broth microdilution and agar well diffusion are detailed to enable the determination of the minimum inhibitory concentration (MIC) and to assess the zone of inhibition against a panel of pathogenic bacteria.

Quantitative Data Summary

The following tables summarize the minimum inhibitory concentration (MIC) values for various imidazo[1,2-a]pyridine derivatives against different bacterial strains. This data is provided for comparative purposes to guide the expected potency of novel derivatives like this compound.

Table 1: In Vitro Antitubercular Activity of Imidazo[1,2-a]pyridine-3-carboxamide Derivatives against M. tuberculosis H37Rv

Compound IDModificationMIC (µg/mL)
1a 2,7-dimethyl-N-(4-(trifluoromethoxy)benzyl)0.015
1b 2,7-dimethyl-N-(4-(trifluoromethyl)benzyl)0.03
1c N-(4-butylbenzyl)-2,7-dimethyl0.06
1d N-(4-(tert-butyl)benzyl)-2,7-dimethyl0.12
PA-824 (Reference Drug)0.03 - 0.25

Source: Adapted from studies on imidazo[1,2-a]pyridine-3-carboxamides.

Table 2: Antibacterial Activity of Pyridine Imidazo[2,1-b]-1,3,4-thiadiazole Derivatives

Compound IDR GroupS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
4a H12.525
4b 4-CH32550
4f 4-F6.2512.5
4h 4-Cl12.525
4k 3-NO26.2512.5
Ampicillin (Reference)3.126.25

Source: Adapted from studies on pyridine imidazo[2,1-b]-1,3,4-thiadiazole derivatives.

Experimental Protocols

Broth Microdilution Method for MIC Determination

This method is a standard procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Test bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)

  • Mueller-Hinton Broth (MHB), cation-adjusted

  • Positive control antibiotic (e.g., Ciprofloxacin, Gentamicin)

  • Negative control (vehicle, e.g., DMSO)

  • Sterile saline (0.85% NaCl)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (37°C)

  • Micropipettes and sterile tips

Procedure:

  • Preparation of Bacterial Inoculum:

    • Aseptically pick 3-5 well-isolated colonies of the test bacterium from an 18-24 hour agar plate.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the adjusted suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • In a 96-well plate, perform two-fold serial dilutions of the compound in MHB to obtain a range of concentrations (e.g., from 128 µg/mL to 0.25 µg/mL).

  • Inoculation and Incubation:

    • Add 100 µL of the appropriate compound dilution to each well.

    • Add 100 µL of the prepared bacterial inoculum to each well.

    • Include a positive control (broth + inoculum + standard antibiotic), a negative control (broth + inoculum + solvent), and a sterility control (broth only).

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Agar Well Diffusion Method

This method is used to qualitatively assess the antimicrobial activity of a compound by measuring the diameter of the zone of inhibition.

Materials:

  • This compound

  • Mueller-Hinton Agar (MHA) plates

  • Test bacterial strains

  • Sterile cotton swabs

  • Sterile cork borer (6-8 mm diameter)

  • Positive control antibiotic discs

  • Negative control (solvent)

  • Incubator (37°C)

  • Calipers or a ruler

Procedure:

  • Preparation of Inoculum:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.

  • Inoculation of Agar Plates:

    • Dip a sterile cotton swab into the adjusted bacterial suspension and remove excess fluid by pressing it against the inside of the tube.

    • Evenly swab the entire surface of an MHA plate in three directions to ensure a uniform lawn of bacterial growth.

  • Preparation of Wells and Application of Compound:

    • Allow the inoculated plates to dry for 3-5 minutes.

    • Using a sterile cork borer, create uniform wells in the agar.

    • Carefully add a fixed volume (e.g., 50-100 µL) of a known concentration of the this compound solution into a designated well.

    • Place a positive control antibiotic disc in another area of the plate.

    • Add the solvent used to dissolve the compound to another well as a negative control.

  • Incubation and Measurement:

    • Incubate the plates at 37°C for 18-24 hours.

    • After incubation, measure the diameter of the zone of complete inhibition (in mm) around each well.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_testing Susceptibility Testing cluster_mic Broth Microdilution (MIC) cluster_diffusion Agar Well Diffusion cluster_analysis Data Analysis prep_compound Prepare Compound Stock (this compound) serial_dilution Serial Dilutions prep_compound->serial_dilution prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculation_mic Inoculation prep_inoculum->inoculation_mic lawn_culture Lawn Culture prep_inoculum->lawn_culture serial_dilution->inoculation_mic incubation_mic Incubation (18-24h) inoculation_mic->incubation_mic read_mic Read MIC incubation_mic->read_mic analyze_data Analyze & Compare Data read_mic->analyze_data create_wells Create Wells lawn_culture->create_wells add_compound Add Compound create_wells->add_compound incubation_diffusion Incubation (18-24h) add_compound->incubation_diffusion measure_zone Measure Inhibition Zone incubation_diffusion->measure_zone measure_zone->analyze_data

Caption: General workflow for antibacterial susceptibility testing.

Proposed Mechanism of Action

mechanism_of_action cluster_cell Bacterial Cell (Anaerobic) compound This compound (Prodrug) reduction Nitroreductase (e.g., Ferredoxin) compound->reduction Enters Cell reactive_intermediate Reactive Nitroso & Hydroxylamine Intermediates reduction->reactive_intermediate Reduction of Nitro Group dna Bacterial DNA reactive_intermediate->dna Interacts with dna_damage DNA Strand Breaks dna->dna_damage Causes cell_death Cell Death dna_damage->cell_death

Caption: Proposed mechanism of action for a nitroimidazole antibiotic.

References

Application Notes and Protocols for the Development of 6-Nitroimidazo[1,2-a]pyridine as a Lead Compound

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the development of 6-nitroimidazo[1,2-a]pyridine and its analogs as a promising scaffold in drug discovery. The imidazo[1,2-a]pyridine core is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds.[1][2][3][4] The introduction of a nitro group at the 6-position has been a key strategy in developing potent agents against various infectious diseases and cancer.[5][6][7] This document outlines the synthesis, biological activities, and mechanism of action of these compounds, along with detailed protocols for their evaluation.

Biological Activities and Therapeutic Potential

The this compound scaffold has demonstrated a broad spectrum of biological activities, making it a versatile lead for drug development.

  • Antitubercular Activity: Derivatives of imidazo[1,2-a]pyridine have shown remarkable potency against Mycobacterium tuberculosis (Mtb), including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[2][8][9][10][11] Some analogs exhibit minimum inhibitory concentrations (MICs) in the nanomolar range.[8][10] The proposed mechanism for some of these compounds involves the inhibition of the ubiquinol-cytochrome c reductase (QcrB) subunit of the electron transport chain, leading to the disruption of ATP homeostasis.[2][8]

  • Antiparasitic Activity: 3-Nitroimidazo[1,2-a]pyridines have been identified as potent agents against kinetoplastid parasites such as Leishmania and Trypanosoma species.[5][7][12] These compounds often act as prodrugs, requiring bioreductive activation of the nitro group by parasitic nitroreductases (NTRs) into reactive intermediates that are toxic to the parasite.[5][13] This selective activation provides a therapeutic window, as mammalian cells typically lack these enzymes.[5]

  • Anticancer Activity: Various imidazo[1,2-a]pyridine derivatives have been investigated for their anticancer properties.[14][15][16][17][18] They have been shown to inhibit cancer cell proliferation through various mechanisms, including the inhibition of key signaling pathways like PI3K/Akt/mTOR and the induction of apoptosis.[16][19] Some 6-substituted imidazo[1,2-a]pyridines have demonstrated excellent activity against colon cancer cell lines by inducing apoptosis through the release of cytochrome c and activation of caspases.[15]

Data Presentation: In Vitro Activity of Imidazo[1,2-a]pyridine Derivatives

The following tables summarize the in vitro biological activities of selected imidazo[1,2-a]pyridine derivatives against various pathogens and cell lines.

Table 1: Antitubercular Activity of Imidazo[1,2-a]pyridine-3-carboxamides against M. tuberculosis H37Rv

CompoundMIC (μM)[8][10]
5 7-MeMe4-Cl-Ph0.2
9 6-MeMe4-Cl-Ph0.004
12 6-MeMe4-(CF₃)-Ph≤0.006
13 7-MeMe2-pyridyl0.7
16 7-ClMe4-(4-Cl-PhO)-Ph0.006
17 6-MeMe4-(4-Cl-PhO)-Ph0.005
18 7-MeMe4-(4-F-PhO)-Ph0.004

Table 2: Antileishmanial and Cytotoxic Activity of 3-Nitroimidazo[1,2-a]pyridines

CompoundParasite StrainIC₅₀ (μM)[5]Cell LineCC₅₀ (μM)[5]
Hit A L. donovani0.5-1.0HepG2>100
Hit B L. donovani0.1-0.2HepG2>100
Compound 2 L. donovani1.0-2.1HepG2>100
Compound 5 L. donovani1.0-2.1HepG2>100
Miltefosine L. donovani1.9HepG225.5
Fexinidazole L. donovani5.3HepG2>100

Table 3: Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives

CompoundCell LineIC₅₀ (μM)[16]
Compound 5 A375 (Melanoma)26.3
Compound 5 WM115 (Melanoma)44.6
Compound 5 HeLa (Cervical)29.8
Compound 6 A375 (Melanoma)9.7
Compound 6 WM115 (Melanoma)15.6
Compound 6 HeLa (Cervical)12.4
Compound 7 A375 (Melanoma)33.5
Compound 7 WM115 (Melanoma)41.2
Compound 7 HeLa (Cervical)38.6

Experimental Protocols

This protocol describes a general method for the synthesis of imidazo[1,2-a]pyridine-3-carboxamides, which have shown potent antitubercular activity.[8][10]

  • Synthesis of Imidazo[1,2-a]pyridine-3-carboxylic Acid Intermediates:

    • React the appropriately substituted 2-aminopyridine with ethyl 2-chloroacetoacetate in a suitable solvent such as DME at reflux for 48 hours.

    • Perform saponification of the resulting ester using a base like LiOH in ethanol.

    • Acidify the reaction mixture with HCl to precipitate the carboxylic acid intermediate.

  • Amide Coupling:

    • Dissolve the imidazo[1,2-a]pyridine-3-carboxylic acid intermediate in an appropriate solvent (e.g., CH₃CN).

    • Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-dimethylaminopyridine (DMAP).

    • Add the desired amine (R₃NH₂) to the reaction mixture.

    • Stir the reaction at room temperature for 16 hours.

    • Purify the final amide product using standard chromatographic techniques.

This protocol is a widely used method to determine the minimum inhibitory concentration (MIC) of compounds against M. tuberculosis.

  • Preparation of Mycobacterial Culture:

    • Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (albumin, dextrose, catalase), and 0.05% Tween 80.

    • Incubate the culture at 37°C until it reaches an optical density at 600 nm (OD₆₀₀) of 0.6-0.8.

    • Dilute the culture to a final concentration of approximately 1 x 10⁵ colony-forming units (CFU)/mL.

  • Assay Procedure:

    • Prepare serial dilutions of the test compounds in a 96-well microplate.

    • Add the diluted mycobacterial culture to each well.

    • Include appropriate controls (no drug, and a reference drug like isoniazid).

    • Incubate the plates at 37°C for 5-7 days.

    • Add Alamar Blue reagent to each well and incubate for another 24 hours.

    • Read the fluorescence or absorbance to determine cell viability. The MIC is defined as the lowest concentration of the compound that inhibits 90% of the bacterial growth.

This protocol describes the evaluation of compounds against the promastigote and intracellular amastigote stages of Leishmania.

  • Promastigote Assay:

    • Culture Leishmania promastigotes in M199 medium supplemented with 10% fetal bovine serum (FBS) at 26°C.

    • Seed the promastigotes in a 96-well plate at a density of 1 x 10⁶ cells/mL.

    • Add serial dilutions of the test compounds and incubate for 72 hours.

    • Determine cell viability using a resazurin-based assay. The IC₅₀ is calculated from the dose-response curve.

  • Intracellular Amastigote Assay:

    • Infect a macrophage cell line (e.g., THP-1) with stationary phase Leishmania promastigotes.

    • After 24 hours, wash the cells to remove non-internalized promastigotes.

    • Add serial dilutions of the test compounds and incubate for another 72 hours.

    • Fix and stain the cells with Giemsa stain.

    • Determine the number of amastigotes per 100 macrophages by light microscopy. The IC₅₀ is the concentration that reduces the number of intracellular amastigotes by 50%.

This protocol is used to assess the toxicity of the compounds against mammalian cell lines.

  • Cell Culture:

    • Culture a mammalian cell line (e.g., HepG2, VERO) in appropriate medium supplemented with 10% FBS at 37°C in a 5% CO₂ incubator.

    • Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Assay Procedure:

    • Add serial dilutions of the test compounds to the cells and incubate for 48-72 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

    • Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Read the absorbance at 570 nm. The CC₅₀ (50% cytotoxic concentration) is determined from the dose-response curve.

Visualizations: Pathways and Workflows

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening In Vitro Screening cluster_evaluation Lead Optimization cluster_invivo In Vivo Evaluation Synthesis Synthesis of This compound Analogs Purification Purification and Characterization Synthesis->Purification Primary_Screening Primary Screening (e.g., Antitubercular, Antileishmanial, Anticancer) Purification->Primary_Screening Cytotoxicity Cytotoxicity Assay (e.g., HepG2, VERO) Primary_Screening->Cytotoxicity SAR_Studies Structure-Activity Relationship (SAR) Cytotoxicity->SAR_Studies ADME_Tox In Vitro ADME/Tox (Solubility, Stability) SAR_Studies->ADME_Tox Mechanism_of_Action Mechanism of Action Studies ADME_Tox->Mechanism_of_Action In_Vivo_Efficacy In Vivo Efficacy (Animal Models) Mechanism_of_Action->In_Vivo_Efficacy

Caption: General experimental workflow for the development of this compound derivatives.

PI3K_Akt_mTOR_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Imidazopyridine Imidazo[1,2-a]pyridine Derivative Imidazopyridine->PI3K Inhibition Imidazopyridine->Akt Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by imidazo[1,2-a]pyridine derivatives.

apoptosis_pathway cluster_cell Cancer Cell Imidazopyridine 6-Substituted Imidazo[1,2-a]pyridine Mitochondrion Mitochondrion Imidazopyridine->Mitochondrion Induces release of Caspase8 Caspase-8 Imidazopyridine->Caspase8 Activates Cytochrome_c Cytochrome c Caspase3 Caspase-3 Cytochrome_c->Caspase3 Activates Caspase8->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Induction of apoptosis by 6-substituted imidazo[1,2-a]pyridines in colon cancer cells.

References

Application of 6-Nitroimidazo[1,2-a]pyridine in Medicinal Chemistry: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic ring system in medicinal chemistry, demonstrating a wide spectrum of biological activities, including antitubercular, anticancer, anti-inflammatory, and antiviral properties.[1][2][3][4] The incorporation of a nitro group, particularly at the 6-position, has been explored as a strategy to modulate the pharmacological profile of this and related scaffolds. While direct studies on 6-Nitroimidazo[1,2-a]pyridine as a singular agent are not extensively documented, the significance of the 6-nitro substitution is prominently highlighted in the development of potent therapeutics, especially in the context of tuberculosis. Furthermore, the broader class of 6-substituted imidazo[1,2-a]pyridines has shown significant promise in oncology.

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in the medicinal chemistry of 6-nitro-substituted imidazo[1,2-a]pyridine and its analogues.

I. Antitubercular Applications

The quest for novel antitubercular agents has led to the extensive investigation of nitroimidazole derivatives. A key breakthrough in this area involves bicyclic nitroimidazoles, where the 6-nitro substitution is crucial for their potent activity against Mycobacterium tuberculosis (M.tb), including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[1][5]

A prominent example is the class of 6-nitro-2,3-dihydroimidazo[2,1-b]oxazoles , a related but distinct scaffold from imidazo[1,2-a]pyridine. The compound Delamanid (OPC-67683) , a member of this class, has been approved for the treatment of MDR-TB.[5] The 6-nitro group is a critical pharmacophore, and modifications at other positions of the molecule have been extensively studied to optimize efficacy and safety.[5] These compounds are known to inhibit mycolic acid biosynthesis, an essential component of the mycobacterial cell wall.[5]

While not a direct analogue, the development of these compounds underscores the potential of the 6-nitro-imidazo-heterocyclic core in targeting M.tb. Research on imidazo[1,2-a]pyridine-3-carboxamides has also yielded compounds with nanomolar potency against M.tb.[6][7] Although these specific examples do not feature a 6-nitro group, they highlight the amenability of the imidazo[1,2-a]pyridine scaffold for developing potent antitubercular agents.[1][8]

Quantitative Data: Antitubercular Activity
Compound ClassRepresentative CompoundTargetMIC against M.tb H37RvReference
6-Nitro-2,3-dihydroimidazo[2,1-b]oxazolesDelamanid (OPC-67683)Mycolic Acid Biosynthesis0.006-0.012 µg/mL[5]
Imidazo[1,2-a]pyridine-3-carboxamidesCompound 18 Undisclosed≤0.006 µM[6][7]
Imidazo[1,2-a]pyridine analoguesVariousQcrB0.069–0.174 μM (MIC90)[8]

II. Anticancer Applications

The imidazo[1,2-a]pyridine scaffold is a versatile pharmacophore in the design of novel anticancer agents.[2][9][10] Various derivatives have been synthesized and evaluated against a range of cancer cell lines, demonstrating activities such as inhibition of key signaling pathways, induction of apoptosis, and cell cycle arrest.[11][12]

Specifically, 6-substituted imidazo[1,2-a]pyridines have shown significant cytotoxic activity against colon cancer cell lines (HT-29 and Caco-2).[13] While the substituents in this particular study were not a nitro group, the findings highlight the importance of substitution at the 6-position for anticancer efficacy. The mechanism of action for these compounds was suggested to involve the induction of apoptosis through the release of cytochrome c and activation of caspases 3 and 8.[13]

Furthermore, other imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of the PI3K/AKT/mTOR signaling pathway , which is frequently dysregulated in cancer.[9][11] For instance, a novel imidazo[1,2-a]pyridine derivative (Compound 6 ) was shown to inhibit this pathway, leading to G2/M cell cycle arrest and intrinsic apoptosis in melanoma and cervical cancer cells.[11]

Quantitative Data: Anticancer Activity
Compound ClassRepresentative CompoundCell Line(s)IC50 ValueReference
6-Substituted Imidazo[1,2-a]pyridinesVariousHT-29, Caco-2Not specified, but showed "excellent activity"[13]
Imidazo[1,2-a]pyridine DerivativeCompound 6 A375 (Melanoma)9.7 - 44.6 µM (range for compounds 5-7)[11]
Imidazo[1,2-a]pyridine DerivativeCompound 6 HeLa (Cervical)9.7 - 44.6 µM (range for compounds 5-7)[11]
6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline DerivativesCompound 13k HCC827 (NSCLC)0.09 µM[9]
3-Aminoimidazo[1,2-α]pyridine with C-2 nitro groupCompound 12 HT-29 (Colon)4.15 ± 2.93 µM[14]
Imidazo[1,2-a]pyridine-oxadiazole hybridCompound 6d A549 (Lung)2.8 ± 0.02 μM[15]
Novel Imidazo[1,2-a]pyridine CompoundsIP-5HCC1937 (Breast)45 µM[10][12]
Novel Imidazo[1,2-a]pyridine CompoundsIP-6HCC1937 (Breast)47.7 µM[10][12]

III. Experimental Protocols

A. In Vitro Antituberculosis Activity Assay (Microplate Alamar Blue Assay - MABA)

This protocol is adapted from methodologies used for screening compounds against Mycobacterium tuberculosis.[16]

Objective: To determine the Minimum Inhibitory Concentration (MIC) of a compound against M.tb.

Materials:

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol and 10% ADC (Albumin-Dextrose-Catalase).

  • Mycobacterium tuberculosis H37Rv strain.

  • Test compounds dissolved in DMSO.

  • Alamar Blue reagent.

  • Sterile 96-well microplates.

  • Incubator (37°C).

Procedure:

  • Prepare a serial two-fold dilution of the test compounds in a 96-well plate. The final concentration range can be set based on expected potency (e.g., 100 µg/mL to 0.09 µg/mL).

  • Prepare a suspension of M.tb H37Rv in 7H9 broth and adjust the turbidity to a McFarland standard of 1.0. Dilute this suspension to achieve a final inoculum of approximately 5 x 10^4 CFU/well.

  • Add the bacterial inoculum to each well containing the test compound. Include a drug-free control and a sterile control.

  • Seal the plates and incubate at 37°C for 5-7 days.

  • After incubation, add Alamar Blue solution to each well.

  • Incubate for another 24 hours.

  • Observe the color change. A blue color indicates inhibition of bacterial growth, while a pink color indicates growth.

  • The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

B. Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.[10][11]

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound on cancer cells.

Materials:

  • Cancer cell line of interest (e.g., HT-29, A549, HCC1937).

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS).

  • Test compounds dissolved in DMSO.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

  • Sterile 96-well plates.

  • CO2 incubator (37°C, 5% CO2).

  • Microplate reader.

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO).

  • After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

C. Western Blot Analysis for Signaling Pathway Inhibition

This protocol is used to detect changes in the phosphorylation status or expression levels of key proteins in a signaling pathway.[11]

Objective: To investigate the effect of a compound on a specific signaling pathway (e.g., PI3K/AKT/mTOR).

Materials:

  • Treated and untreated cell lysates.

  • Protein assay kit (e.g., BCA).

  • SDS-PAGE gels and running buffer.

  • Transfer buffer and PVDF membrane.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-mTOR, anti-mTOR, anti-β-actin).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Lyse the treated and untreated cells and determine the protein concentration.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and add the chemiluminescent substrate.

  • Capture the signal using an imaging system.

  • Analyze the band intensities to determine the relative changes in protein expression or phosphorylation.

IV. Signaling Pathways and Experimental Workflows

A. PI3K/AKT/mTOR Signaling Pathway in Cancer

Several imidazo[1,2-a]pyridine derivatives exert their anticancer effects by inhibiting the PI3K/AKT/mTOR pathway. This pathway is crucial for cell proliferation, survival, and growth.

PI3K_AKT_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Imidazopyridine Imidazo[1,2-a]pyridine Derivative Imidazopyridine->PI3K inhibits Imidazopyridine->AKT inhibits

Caption: Inhibition of the PI3K/AKT/mTOR pathway by imidazo[1,2-a]pyridine derivatives.

B. Apoptosis Induction Pathway

6-Substituted imidazo[1,2-a]pyridines have been shown to induce apoptosis in colon cancer cells. This process involves the mitochondrial pathway.

Apoptosis_Pathway Imidazopyridine 6-Substituted Imidazo[1,2-a]pyridine Mitochondrion Mitochondrion Imidazopyridine->Mitochondrion induces stress CytochromeC Cytochrome c Mitochondrion->CytochromeC releases Caspase9 Caspase-9 CytochromeC->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes

Caption: Mitochondrial pathway of apoptosis induced by 6-substituted imidazo[1,2-a]pyridines.

C. General Workflow for Drug Discovery

The process of identifying and developing novel imidazo[1,2-a]pyridine derivatives follows a standard drug discovery workflow.

Drug_Discovery_Workflow Synthesis Synthesis of Imidazo[1,2-a]pyridine Derivatives InVitro In Vitro Screening (e.g., MABA, MTT Assay) Synthesis->InVitro SAR Structure-Activity Relationship (SAR) Analysis InVitro->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Synthesis iterative process InVivo In Vivo Studies (Animal Models) Lead_Opt->InVivo Clinical Clinical Trials InVivo->Clinical

Caption: General workflow for the discovery and development of imidazo[1,2-a]pyridine-based drugs.

References

Application Notes and Protocols: 6-Nitroimidazo[1,2-a]pyridine as a Molecular Probe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 6-Nitroimidazo[1,2-a]pyridine as a "turn-on" fluorescent molecular probe for the detection of nitroreductase activity, a key indicator of hypoxic conditions in biological systems. The protocols outlined below are based on established methodologies for similar nitroaromatic probes and can be adapted for specific experimental needs.

Principle and Mechanism of Action

This compound is a non-fluorescent molecule due to the presence of the electron-withdrawing nitro group, which quenches the intrinsic fluorescence of the imidazo[1,2-a]pyridine core. In the presence of nitroreductase enzymes, which are upregulated under hypoxic conditions, the nitro group is reduced to a highly fluorescent amino group. This conversion results in a significant "turn-on" fluorescent signal, allowing for the sensitive detection of nitroreductase activity and, by extension, cellular hypoxia.

The bioreductive activation of this compound is a multi-step enzymatic process. The nitroreductase, using NADH or NADPH as a cofactor, reduces the nitro group to a nitroso, then a hydroxylamino, and finally to the fluorescent amino derivative, 6-aminoimidazo[1,2-a]pyridine.

Data Presentation

The specific photophysical properties of this compound and its reduced form, 6-aminoimidazo[1,2-a]pyridine, are not extensively reported in the available scientific literature. The following table summarizes the expected properties based on the general characteristics of the imidazo[1,2-a]pyridine scaffold and the established mechanism of action for similar nitroaromatic probes. Experimental determination of these values is highly recommended for quantitative studies.

PropertyThis compound (Probe)6-Aminoimidazo[1,2-a]pyridine (Activated Probe)
Fluorescence Quenched (Non-fluorescent)Fluorescent
Excitation Max (λex) Data not availableExpected in the UV-A to blue region (~350-400 nm)
Emission Max (λem) Data not availableExpected in the blue to green region (~420-500 nm)
Molar Extinction Coefficient (ε) Data not availableData not available
Fluorescence Quantum Yield (Φ) ~0Data not available (expected to be moderate to high)
Solubility Soluble in organic solvents (DMSO, DMF)Soluble in organic solvents and aqueous buffers

Experimental Protocols

Synthesis of this compound

A plausible synthetic route for this compound involves the nitration of the parent imidazo[1,2-a]pyridine. The following is a general protocol that can be optimized.

Materials:

  • Imidazo[1,2-a]pyridine

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice bath

  • Sodium Bicarbonate (NaHCO₃) solution

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve imidazo[1,2-a]pyridine in concentrated sulfuric acid at 0°C in an ice bath.

  • Slowly add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the solution while maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the solution and remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain this compound.

  • Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Detection of Nitroreductase Activity

This protocol describes the use of this compound to measure the activity of purified nitroreductase in a cell-free system.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Purified nitroreductase enzyme

  • NADH or NADPH stock solution (e.g., 10 mM in buffer)

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a series of dilutions of the nitroreductase enzyme in the reaction buffer.

  • In a 96-well black microplate, add 180 µL of the reaction buffer to each well.

  • Add 10 µL of the nitroreductase dilution to the respective wells.

  • Add 5 µL of the this compound stock solution to each well to a final concentration of 10-50 µM.

  • Initiate the reaction by adding 5 µL of the NADH or NADPH stock solution to each well to a final concentration of 100-200 µM.

  • Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Measure the fluorescence intensity using a microplate reader at the experimentally determined excitation and emission wavelengths for 6-aminoimidazo[1,2-a]pyridine.

  • A well containing all components except the nitroreductase enzyme should be used as a negative control.

  • Plot the fluorescence intensity against the nitroreductase concentration to determine the enzyme's activity.

Imaging Nitroreductase Activity in Hypoxic Cancer Cells

This protocol details the application of this compound for the fluorescence imaging of nitroreductase activity in cultured cancer cells under hypoxic conditions.

Materials:

  • Cancer cell line known to express nitroreductase under hypoxia (e.g., HT-29, A549)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound stock solution (10 mM in DMSO)

  • Hypoxia chamber or incubator with controlled O₂ levels (e.g., 1% O₂)

  • Phosphate-buffered saline (PBS)

  • Hoechst 33342 or DAPI for nuclear counterstaining (optional)

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Cell Culture and Induction of Hypoxia:

    • Seed the cancer cells on glass-bottom dishes or coverslips and allow them to adhere overnight.

    • To induce hypoxia, place the cells in a hypoxia chamber or a tri-gas incubator with 1% O₂, 5% CO₂, and 94% N₂ for 12-24 hours. A parallel set of cells should be maintained under normoxic conditions (21% O₂) as a control.

  • Probe Loading:

    • Prepare a working solution of this compound by diluting the stock solution in serum-free cell culture medium to a final concentration of 5-20 µM.

    • Remove the culture medium from the cells and wash once with warm PBS.

    • Add the probe-containing medium to the cells and incubate for 30-60 minutes at 37°C under their respective hypoxic or normoxic conditions.

  • Washing and Imaging:

    • After incubation, remove the probe-containing medium and wash the cells three times with warm PBS to remove any unbound probe.

    • Add fresh culture medium or PBS to the cells.

    • If nuclear counterstaining is desired, incubate the cells with Hoechst 33342 or DAPI according to the manufacturer's protocol.

    • Immediately image the cells using a fluorescence microscope. Use the appropriate filter sets for the expected fluorescence of 6-aminoimidazo[1,2-a]pyridine (e.g., DAPI or blue filter set for excitation and a blue to green emission filter).

    • Compare the fluorescence intensity between the hypoxic and normoxic cells. A significantly higher fluorescence signal is expected in the hypoxic cells due to the increased nitroreductase activity.

Visualizations

The following diagrams illustrate the key processes involved in the use of this compound as a molecular probe.

G cluster_cell Hypoxic Cell Probe This compound (Non-fluorescent) NTR Nitroreductase (NTR) (Upregulated under hypoxia) Probe->NTR Enters cell NAD NAD+ NTR->NAD Activated_Probe 6-Aminoimidazo[1,2-a]pyridine (Fluorescent) NTR->Activated_Probe Reduction NADH NADH NADH->NTR Fluorescence Fluorescence Signal Activated_Probe->Fluorescence

Caption: Bioreductive activation of this compound in a hypoxic cell.

G start Start cell_culture Seed cells on glass-bottom dishes start->cell_culture hypoxia Induce hypoxia (1% O2) for 12-24h cell_culture->hypoxia normoxia Maintain normoxic control (21% O2) cell_culture->normoxia add_probe Incubate with This compound (5-20 µM for 30-60 min) hypoxia->add_probe normoxia->add_probe wash Wash cells 3x with warm PBS add_probe->wash counterstain Counterstain nuclei (optional) wash->counterstain image Fluorescence Microscopy counterstain->image analyze Compare fluorescence (Hypoxia vs. Normoxia) image->analyze end End analyze->end

Caption: Experimental workflow for imaging nitroreductase activity in cultured cells.

Troubleshooting & Optimization

Technical Support Center: 6-Nitroimidazo[1,2-a]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 6-Nitroimidazo[1,2-a]pyridine synthesis. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data to address common challenges encountered during this synthesis.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.

Issue Potential Cause(s) Troubleshooting Steps & Solutions
Low or No Product Yield 1. Incomplete reaction: The reaction may not have gone to completion due to insufficient reaction time, low temperature, or inefficient catalyst activity. 2. Degradation of starting material: 2-amino-5-nitropyridine can be sensitive to harsh reaction conditions. 3. Ineffective cyclization: The final ring-closing step to form the imidazo[1,2-a]pyridine core may be inefficient. 4. Catalyst poisoning: Impurities in the starting materials or solvent can deactivate the catalyst.1. Reaction Monitoring & Optimization: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present, consider extending the reaction time or gradually increasing the temperature.[1] 2. Milder Reaction Conditions: Employ milder reaction conditions. For instance, some methods for synthesizing imidazo[1,2-a]pyridines utilize microwave assistance to shorten reaction times and potentially reduce degradation.[2] 3. Catalyst & Reagent Choice: Ensure the use of a suitable catalyst. While traditional methods might not use a catalyst, modern approaches often employ copper or iodine catalysts to improve efficiency.[3] Ensure the quality and dryness of reagents and solvents. 4. Reagent Purity: Use purified starting materials and anhydrous solvents to avoid catalyst deactivation.
Formation of Multiple Side Products 1. Polymerization: The starting materials or intermediates may polymerize under the reaction conditions. 2. Dimerization: A potential side reaction is the dimerization of the starting pyridine derivative.[4] 3. Isomer formation: Depending on the cyclization strategy, there might be a possibility of forming isomeric products. 4. Over-amination: In reactions like the Tschitschibabin reaction, the addition of a second amino group can occur.[5]1. Control of Reaction Conditions: Maintain strict control over the reaction temperature and stoichiometry of reactants. Gradual addition of reagents can sometimes minimize side reactions. 2. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation-related side products. 3. Purification Strategy: Develop a robust purification strategy, which may involve a combination of column chromatography and recrystallization to isolate the desired product from closely related impurities.
Difficulty in Product Purification 1. Similar polarity of product and byproducts: The desired product and impurities may have very similar polarities, making chromatographic separation challenging. 2. Poor crystallinity of the product: The crude product may be an oil or an amorphous solid that is difficult to recrystallize. 3. Contamination with starting materials: If the reaction has not gone to completion, the final product will be contaminated with unreacted starting materials.1. Chromatographic Optimization: Experiment with different solvent systems for column chromatography. A gradient elution might be necessary to achieve good separation. Consider using a different stationary phase if silica gel is not effective. 2. Recrystallization Solvent Screening: Screen a variety of solvents or solvent mixtures to find suitable conditions for recrystallization. The product should be soluble in the hot solvent and insoluble in the cold solvent.[6] 3. Reaction Completion: Ensure the reaction goes to completion by monitoring with TLC to minimize contamination with starting materials in the crude product.
Inconsistent Yields 1. Variability in reagent quality: The purity of starting materials, especially 2-amino-5-nitropyridine and the cyclizing agent, can significantly impact the outcome. 2. Sensitivity to moisture: Some reagents and intermediates may be sensitive to moisture, leading to inconsistent results. 3. Inconsistent heating: Uneven heating of the reaction mixture can lead to localized side reactions and variable yields.1. Reagent Standardization: Use reagents from a reliable source and consider purifying them if necessary. 2. Anhydrous Conditions: Dry all glassware thoroughly and use anhydrous solvents. Perform the reaction under a dry, inert atmosphere. 3. Controlled Heating: Use an oil bath or a heating mantle with a temperature controller to ensure uniform and stable heating.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of this compound?

A1: The most common and direct precursor is 2-amino-5-nitropyridine. This compound provides the necessary pyridine ring with the nitro group already in the correct position.

Q2: What are the key reaction steps in the synthesis of this compound from 2-amino-5-nitropyridine?

A2: The synthesis generally involves two key steps:

  • N-alkylation of the pyridine ring nitrogen of 2-amino-5-nitropyridine with a suitable reagent containing a two-carbon unit (e.g., an α-halo ketone or α-halo aldehyde).

  • Intramolecular cyclization via condensation of the exocyclic amino group with the carbonyl group of the newly introduced side chain to form the imidazole ring.

Q3: How does the nitro group at the 6-position affect the synthesis?

A3: The electron-withdrawing nature of the nitro group deactivates the pyridine ring, which can make the initial N-alkylation step more challenging compared to unsubstituted or electron-rich aminopyridines. This may necessitate harsher reaction conditions or the use of a catalyst to achieve good yields.

Q4: What are some common catalysts used to improve the yield of imidazo[1,2-a]pyridine synthesis?

A4: Various catalysts have been employed for the synthesis of the imidazo[1,2-a]pyridine scaffold, and these can be adapted for the 6-nitro derivative. These include:

  • Copper(I) salts (e.g., CuBr, CuI): These are often used in reactions involving aminopyridines and nitroolefins or acetophenones.[3][7]

  • Iodine: Molecular iodine has been shown to be an effective catalyst in some syntheses.

  • Iron salts: Iron catalysts have been used for related transformations.

Q5: What purification methods are most effective for this compound?

A5: A combination of column chromatography and recrystallization is typically the most effective approach.

  • Column Chromatography: Silica gel is a common stationary phase. The choice of eluent will depend on the specific impurities but a mixture of a non-polar solvent (like hexane or petroleum ether) and a polar solvent (like ethyl acetate or dichloromethane) is a good starting point.

  • Recrystallization: Finding a suitable solvent where the compound has high solubility when hot and low solubility when cold is key. Ethanol or a mixture of ethanol and water could be a good starting point for screening.[6]

Experimental Protocols

Protocol 1: Synthesis of 2-amino-5-nitropyridine (Precursor)

This protocol is based on the nitration of 2-aminopyridine.

Materials:

  • 2-aminopyridine

  • Concentrated sulfuric acid

  • Fuming nitric acid

  • 1,2-dichloroethane

  • Ice

Procedure:

  • In a reaction vessel, dissolve 18.82 g (0.2 mol) of 2-aminopyridine in 75.3 g of 1,2-dichloroethane with stirring.

  • Cool the mixture to below 10 °C in an ice bath.

  • Slowly add a pre-mixed solution of 45.17 g of concentrated sulfuric acid and fuming nitric acid dropwise to the reaction mixture, maintaining the temperature below 10 °C. The addition should take approximately 60 minutes. The reaction mixture will turn from light yellow to a wine-red color.

  • After the addition is complete, allow the reaction to stir for 12 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully wash the reaction mixture with water until the pH of the aqueous layer is approximately 5.

  • Separate the organic layer and recover the 1,2-dichloroethane under reduced pressure.

  • Slowly pour the residue into ice water to precipitate a dark yellow solid.

  • Filter the precipitate, wash with water, and dry to obtain 2-amino-5-nitropyridine.[8]

Protocol 2: General Procedure for the Synthesis of this compound via Cyclization

This is a generalized protocol based on the Tschitschibabin reaction and other common cyclization methods for imidazo[1,2-a]pyridines.

Materials:

  • 2-amino-5-nitropyridine

  • α-Halo ketone (e.g., bromoacetaldehyde or chloroacetaldehyde dimethyl acetal)

  • Sodium bicarbonate or another suitable base

  • Ethanol or another suitable solvent (e.g., DMF)

Procedure:

  • To a solution of 2-amino-5-nitropyridine (1 equivalent) in a suitable solvent such as ethanol, add the α-halo ketone (1.1 equivalents) and a base like sodium bicarbonate (2 equivalents).

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel, followed by recrystallization from a suitable solvent (e.g., ethanol).

Data Presentation

Table 1: Optimization of Reaction Conditions for a Related Imidazo[1,2-a]pyridine Synthesis[1]
EntrySolventCatalyst (mol%)Time (h)Temp (°C)Yield (%)
1EtOH247860
2EtOHPiperidine247857
3EtOHp-TSA2478No reaction
4EtOH/H₂O (2:1)2478~65
5EtOH/H₂O (3:1)57887

Note: This table is for a related five-component reaction leading to a substituted imidazo[1,2-a]pyridine and illustrates the effect of solvent on yield.

Visualizations

experimental_workflow cluster_precursor Precursor Synthesis cluster_cyclization Cyclization cluster_purification Purification start 2-Aminopyridine nitration Nitration (H2SO4, HNO3) start->nitration precursor 2-Amino-5-nitropyridine nitration->precursor reaction Cyclocondensation (Base, Heat) precursor->reaction cyclizing_agent α-Halo Ketone cyclizing_agent->reaction crude Crude Product reaction->crude chromatography Column Chromatography crude->chromatography recrystallization Recrystallization chromatography->recrystallization final_product This compound recrystallization->final_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic start Low Yield? check_completion Reaction Complete? (TLC) start->check_completion Yes check_reagents Check Reagent Purity & Anhydrous Conditions start->check_reagents No, inconsistent extend_time Extend Reaction Time or Increase Temp check_completion->extend_time No purification_issue Purification Difficulty? check_completion->purification_issue Yes success Improved Yield extend_time->success optimize_catalyst Optimize Catalyst check_reagents->optimize_catalyst optimize_catalyst->success optimize_chroma Optimize Chromatography purification_issue->optimize_chroma Yes screen_solvents Screen Recrystallization Solvents purification_issue->screen_solvents Yes optimize_chroma->success screen_solvents->success

Caption: Troubleshooting logic for improving synthesis yield.

References

"troubleshooting side reactions in 6-Nitroimidazo[1,2-a]pyridine synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Nitroimidazo[1,2-a]pyridine.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, particularly when using the common method of reacting 2-amino-5-nitropyridine with an α-haloketone.

Issue Potential Cause Troubleshooting Steps
Low or No Product Yield 1. Reduced Nucleophilicity of 2-amino-5-nitropyridine: The electron-withdrawing nitro group decreases the basicity and nucleophilicity of the pyridine nitrogen, slowing down the initial alkylation step. 2. Reaction Temperature is Too Low: Insufficient thermal energy to overcome the activation barrier. 3. Ineffective Base: The base used may not be strong enough to promote the final cyclization. 4. Decomposition of Reactants or Product: Prolonged reaction times at high temperatures can lead to degradation.1. Increase Reaction Temperature: Carefully increase the reaction temperature in increments of 10°C. Monitor the reaction progress by TLC to avoid decomposition. 2. Use a Higher Boiling Point Solvent: Solvents like DMF or DMSO can allow for higher reaction temperatures. 3. Select a Stronger, Non-Nucleophilic Base: Consider using a stronger base like potassium carbonate (K₂CO₃) or a hindered organic base to facilitate the cyclization step. 4. Microwave Irradiation: Microwave-assisted synthesis can sometimes accelerate the reaction and improve yields.
Formation of Multiple Products (Poor Selectivity) 1. Side Reactions of the α-haloketone: α-haloketones can undergo self-condensation or other side reactions under basic conditions. 2. Formation of Regioisomers: While less common, reaction at the exocyclic amino group could potentially lead to other products. 3. Over-alkylation: Reaction of the product with the α-haloketone.1. Control the Stoichiometry: Use a slight excess of the 2-amino-5-nitropyridine to ensure the α-haloketone is consumed. 2. Stepwise Addition: Add the base slowly at a lower temperature after the initial alkylation step to control the cyclization. 3. Purification: Careful column chromatography is often necessary to separate the desired product from closely related impurities.
Dark-Colored Reaction Mixture and/or Tar Formation 1. Decomposition/Polymerization: High temperatures or prolonged reaction times can cause the starting materials or product to decompose or polymerize, especially with nitro-containing aromatic compounds. 2. Reaction with Solvent: Some solvents may not be stable under the reaction conditions.1. Lower the Reaction Temperature: If possible, run the reaction at a lower temperature for a longer period. 2. Use an Inert Atmosphere: Conducting the reaction under nitrogen or argon can prevent oxidative decomposition. 3. Degas the Solvent: Removing dissolved oxygen from the solvent before use can be beneficial.
Difficulty in Product Purification 1. Co-elution of Byproducts: Side products may have similar polarity to the desired product. 2. Residual Starting Material: Unreacted 2-amino-5-nitropyridine can be difficult to remove. 3. Product Tailing on Silica Gel: The basic nature of the imidazo[1,2-a]pyridine core can lead to tailing on silica gel chromatography.1. Optimize Chromatography Conditions: Use a gradient elution and consider adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent to improve peak shape. 2. Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method. 3. Acid-Base Extraction: An acid wash can remove unreacted 2-amino-5-nitropyridine, but be cautious as the product itself is basic. Back-extraction would be necessary.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method is the condensation reaction between 2-amino-5-nitropyridine and an α-haloketone (e.g., bromoacetone or chloroacetone). This reaction, a variation of the Tschitschibabin reaction, typically proceeds in a suitable solvent, often with the addition of a base to facilitate the final cyclization step.

Q2: Why is my reaction to synthesize this compound so slow compared to the non-nitrated analogue?

A2: The presence of the electron-withdrawing nitro group at the 6-position of the imidazo[1,2-a]pyridine precursor (2-amino-5-nitropyridine) significantly reduces the electron density of the pyridine ring. This deactivation lowers the nucleophilicity of the ring nitrogen, which is responsible for the initial attack on the α-haloketone, thereby slowing down the reaction rate.

Q3: What are some common side products I should look out for?

A3: While specific side products are not extensively documented in the literature for this exact synthesis, based on the reactants and general principles of organic chemistry, potential side products could include:

  • Unreacted starting materials: 2-amino-5-nitropyridine and the α-haloketone.

  • Polymerization products: Dark, tarry materials resulting from the decomposition or polymerization of reactants or products at high temperatures.

  • Self-condensation products of the α-haloketone: Especially under basic conditions.

Q4: How can I confirm the identity and purity of my synthesized this compound?

A4: A combination of analytical techniques should be used for characterization and purity assessment:

  • Thin-Layer Chromatography (TLC): To monitor the reaction progress and assess the purity of the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the compound.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

  • Melting Point: A sharp melting point is indicative of a pure compound.

Q5: Are there any specific safety precautions I should take during this synthesis?

A5: Yes, standard laboratory safety practices should be strictly followed. Additionally:

  • α-Haloketones are lachrymators and should be handled in a well-ventilated fume hood.

  • Nitro-aromatic compounds can be thermally unstable and potentially explosive, although this is less of a concern on a small laboratory scale. Avoid excessive heating.

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Experimental Protocols

Synthesis of this compound from 2-Amino-5-nitropyridine and Bromoacetone

This protocol is a representative procedure and may require optimization for specific substrates and scales.

Materials:

  • 2-Amino-5-nitropyridine

  • Bromoacetone

  • Anhydrous Ethanol

  • Sodium Bicarbonate (NaHCO₃)

  • Ethyl Acetate

  • Hexanes

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-5-nitropyridine (1.0 eq) in anhydrous ethanol.

  • Add bromoacetone (1.1 eq) to the solution at room temperature.

  • Add sodium bicarbonate (2.0 eq) to the reaction mixture.

  • Heat the mixture to reflux (approximately 78°C) and monitor the reaction progress by TLC. The reaction may take several hours to reach completion.

  • Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, and wash it sequentially with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

Visualizations

Reaction_Pathway 2-Amino-5-nitropyridine 2-Amino-5-nitropyridine Intermediate N-alkylated Intermediate 2-Amino-5-nitropyridine->Intermediate Alkylation alpha-Haloketone alpha-Haloketone alpha-Haloketone->Intermediate This compound This compound Intermediate->this compound Cyclization (Base-mediated) Troubleshooting_Workflow Start Reaction Start Check_TLC Monitor by TLC Start->Check_TLC Low_Yield Low/No Product Check_TLC->Low_Yield No/Slow Conversion Multiple_Spots Multiple Products Check_TLC->Multiple_Spots Complex Mixture Workup Reaction Complete Proceed to Workup Check_TLC->Workup Clean Conversion Increase_Temp Increase Temperature Low_Yield->Increase_Temp Change_Base Change Base Low_Yield->Change_Base Optimize_Stoichiometry Optimize Stoichiometry Multiple_Spots->Optimize_Stoichiometry Purify Purification Workup->Purify Increase_Temp->Check_TLC Change_Base->Check_TLC Optimize_Stoichiometry->Check_TLC

"optimization of reaction conditions for 6-Nitroimidazo[1,2-a]pyridine"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 6-Nitroimidazo[1,2-a]pyridine. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

The most direct and common method for synthesizing this compound is the cyclocondensation reaction of 2-amino-5-nitropyridine with an α-halocarbonyl compound, such as chloroacetaldehyde or bromoacetaldehyde. This reaction, a variation of the Tschitschibabin reaction, is a well-established method for the synthesis of the imidazo[1,2-a]pyridine core.

Q2: What are the key starting materials for this synthesis?

The primary starting materials are:

  • 2-Amino-5-nitropyridine: This provides the pyridine ring and the nitro group at the desired position.

  • An α-halocarbonyl compound: Typically chloroacetaldehyde or bromoacetaldehyde, which reacts with the aminopyridine to form the imidazole ring.

Q3: Are there alternative synthetic strategies?

Yes, other methods for constructing the imidazo[1,2-a]pyridine scaffold exist, though they are less direct for obtaining the 6-nitro derivative specifically. These can include multi-component reactions or metal-catalyzed cross-coupling strategies. However, for the specific synthesis of this compound, the cyclocondensation of 2-amino-5-nitropyridine is the most straightforward approach.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Problem 1: Low or No Product Yield

Possible Causes:

  • Poor quality of starting materials: 2-amino-5-nitropyridine can be susceptible to degradation.

  • Inefficient cyclization: The reaction conditions may not be optimal for the ring-closing step.

  • Incorrect stoichiometry: An improper ratio of reactants can lead to incomplete conversion.

  • Decomposition of the product: The nitro group can make the product sensitive to certain reaction conditions.

Suggested Solutions:

ParameterRecommendationRationale
Starting Material Quality Ensure the purity of 2-amino-5-nitropyridine using techniques like NMR or melting point analysis.Impurities can interfere with the reaction and lead to side products.
Solvent Use a high-boiling polar aprotic solvent such as DMF or DMSO.These solvents facilitate the reaction between the polar starting materials.
Temperature Gradually increase the reaction temperature, typically in the range of 80-120 °C.Higher temperatures are often required to drive the cyclization to completion.
Base The addition of a mild, non-nucleophilic base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) can be beneficial.The base neutralizes the hydrohalic acid formed during the reaction, which can otherwise protonate the starting material and inhibit the reaction.
Reaction Time Monitor the reaction progress using Thin Layer Chromatography (TLC).Extended reaction times at high temperatures can sometimes lead to product decomposition.
Problem 2: Formation of Side Products

Possible Causes:

  • Self-polymerization of the α-halocarbonyl compound: This is a common side reaction, especially under basic conditions.

  • Formation of regioisomers: While the reaction is generally regioselective for the formation of the imidazo[1,2-a]pyridine, other isomers are theoretically possible.

  • N-alkylation without cyclization: The α-halocarbonyl compound may alkylate the amino group without the subsequent ring closure.

Suggested Solutions:

ParameterRecommendationRationale
Addition of α-halocarbonyl Add the α-halocarbonyl compound slowly and portion-wise to the reaction mixture containing 2-amino-5-nitropyridine.This minimizes the concentration of the α-halocarbonyl at any given time, reducing the likelihood of self-polymerization.
Temperature Control Maintain a consistent and optimized reaction temperature.Fluctuations in temperature can favor the formation of side products.
Purification Utilize column chromatography for purification. A gradient elution with a mixture of ethyl acetate and hexanes is often effective.This allows for the separation of the desired product from closely related impurities and side products.

Experimental Protocols

Synthesis of 2-Amino-5-nitropyridine

This protocol is based on the nitration of 2-aminopyridine.

Materials:

  • 2-aminopyridine

  • Concentrated sulfuric acid

  • Fuming nitric acid

  • 1,2-Dichloroethane

  • Ice water

Procedure:

  • In a reaction vessel, dissolve 2-aminopyridine (0.2 mol) in 1,2-dichloroethane.

  • Cool the mixture to below 10 °C in an ice bath.

  • Slowly add a pre-mixed solution of concentrated sulfuric acid and fuming nitric acid dropwise to the reaction mixture while maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir for 10-12 hours at room temperature. The reaction mixture will change color from light yellow to a wine-red.

  • Upon completion, cool the reaction mixture and wash it with water until the pH of the aqueous layer is approximately 5.

  • Separate the organic layer and remove the 1,2-dichloroethane under reduced pressure.

  • Pour the resulting residue into ice water to precipitate the product.

  • Filter the dark yellow precipitate, wash with cold water, and dry to obtain 2-amino-5-nitropyridine.[1]

Synthesis of this compound

This is a general procedure adapted from the synthesis of similar imidazo[1,2-a]pyridines.

Materials:

  • 2-Amino-5-nitropyridine

  • Chloroacetaldehyde (50% aqueous solution) or Bromoacetaldehyde diethyl acetal

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol or Dimethylformamide (DMF)

Procedure:

  • To a solution of 2-amino-5-nitropyridine (1 mmol) in ethanol or DMF (10 mL), add sodium bicarbonate (1.2 mmol).

  • Add chloroacetaldehyde (1.2 mmol) dropwise to the mixture. If using bromoacetaldehyde diethyl acetal, it will hydrolyze in situ to the aldehyde.

  • Heat the reaction mixture to reflux (for ethanol) or 80-100 °C (for DMF) and monitor the reaction by TLC.

  • After the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.

  • If the product precipitates, it can be collected by filtration. Otherwise, pour the reaction mixture into water to precipitate the crude product.

  • Filter the solid, wash with water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification A 2-Amino-5-nitropyridine C Mix in Solvent (e.g., DMF) + Base (e.g., NaHCO3) A->C B α-Halocarbonyl (e.g., Chloroacetaldehyde) B->C D Heat (80-120 °C) C->D E Cool & Precipitate (add water) D->E F Filter & Dry E->F G Purify (Recrystallization or Column Chromatography) F->G H This compound (Final Product) G->H

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic Start Low/No Product Yield Cause1 Poor Starting Material Quality? Start->Cause1 Solution1 Verify Purity (NMR, MP) Cause1->Solution1 Yes Cause2 Inefficient Cyclization? Cause1->Cause2 No Solution2 Optimize Temperature Increase Solvent Polarity (DMF) Add Mild Base (NaHCO3) Cause2->Solution2 Yes Cause3 Incorrect Stoichiometry? Cause2->Cause3 No Solution3 Verify Reactant Ratios Cause3->Solution3 Yes Cause4 Product Decomposition? Cause3->Cause4 No Solution4 Monitor Reaction Time (TLC) Avoid Excessive Heat Cause4->Solution4 Yes

Caption: Troubleshooting logic for low product yield in the synthesis.

References

Technical Support Center: Addressing Poor Aqueous Solubility of 6-Nitroimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the poor aqueous solubility of 6-Nitroimidazo[1,2-a]pyridine.

Frequently Asked Questions (FAQs)

Q1: I am having difficulty dissolving this compound for my in vitro assays. What is its expected aqueous solubility?

Q2: My compound is precipitating in my aqueous assay buffer. What are some initial troubleshooting steps I can take?

A2: When precipitation is observed, it is crucial to first assess whether the compound's concentration exceeds its solubility limit in the assay medium. Here is a recommended initial workflow:

G start Precipitation Observed quantify Quantify Kinetic & Thermodynamic Solubility start->quantify compare Compare Assay Concentration to Solubility Limit quantify->compare sol_gt_conc Solubility > Concentration (Proceed with assay) compare->sol_gt_conc Sufficient Solubility conc_gt_sol Concentration > Solubility compare->conc_gt_sol Insufficient Solubility modify Modify Assay Conditions (e.g., add co-solvent, adjust pH) conc_gt_sol->modify formulate Implement a Solubilization Strategy modify->formulate If modification is insufficient or not possible

Caption: Initial workflow for troubleshooting poor compound solubility.

Q3: What are the primary strategies for improving the aqueous solubility of this compound?

A3: Strategies to enhance the solubility of poorly soluble compounds like this compound can be broadly categorized into chemical modification and formulation-based approaches.

  • Chemical Modification: This involves altering the chemical structure of the molecule to introduce more polar functional groups. For the imidazo[1,2-a]pyridine scaffold, this could include the addition of sulfonamides, sulfonyl groups, or a 2-pyridyl group.

  • Formulation Strategies: These methods aim to improve the dissolution of the existing compound without changing its chemical structure. Common techniques include:

    • Salt Formation: For ionizable compounds, forming a salt can significantly increase aqueous solubility.

    • Co-solvents: Using a mixture of water and a water-miscible organic solvent (e.g., ethanol, propylene glycol, PEG 300) can increase solubility.

    • Complexation with Cyclodextrins: Cyclodextrins can encapsulate the poorly soluble drug molecule, increasing its apparent solubility.

    • Solid Dispersions: Dispersing the drug in a hydrophilic carrier at a molecular level can enhance its dissolution rate.

    • Particle Size Reduction: Techniques like micronization and nanonization increase the surface area of the drug particles, which can improve the dissolution rate.

Troubleshooting Guides

Issue 1: Inconsistent results in biological assays.

Possible Cause: Precipitation of this compound in the assay medium due to its low aqueous solubility.

Troubleshooting Steps:

  • Determine the Kinetic Solubility: Perform a kinetic solubility assay to quickly estimate the solubility limit in your specific assay buffer.

  • Adjust Assay Concentration: If feasible, lower the compound concentration to be within its determined solubility range.

  • Incorporate a Co-solvent: If the assay allows, introduce a small percentage of a water-miscible organic solvent like DMSO. Be cautious, as high concentrations of organic solvents can affect biological assays.

  • Consider Serum Albumin: For cell-based assays, the addition of a small amount of bovine serum albumin (BSA) can sometimes help to maintain the compound in solution.

Issue 2: Difficulty preparing a stock solution at the desired concentration.

Possible Cause: The intrinsic solubility of this compound is below the target concentration.

Troubleshooting Steps:

  • Use a Stronger Organic Solvent: Prepare the initial high-concentration stock solution in a solvent where the compound is freely soluble, such as DMSO or DMF.

  • Gentle Heating and Sonication: Applying gentle heat or using a sonicator can help to dissolve the compound. However, be mindful of potential compound degradation at elevated temperatures.

  • pH Adjustment: If this compound has ionizable functional groups, adjusting the pH of the solvent may improve its solubility.

Quantitative Data

The following table summarizes illustrative solubility data for imidazo[1,2-a]pyridine derivatives, demonstrating the potential for improvement through chemical modification and formulation.

Compound/FormulationModification/TechniqueReported Aqueous SolubilityReference
3-nitroimidazo[1,2-a]pyridine derivative(Baseline)1.4 µM[1]
Imidazo[1,2-a]pyridine-3-carboxamide (1)-181 µM[2]
Imidazo[1,2-a]pyridine-3-carboxamide (6)-25 µM[2]
Imidazo[2,1-b]thiazole derivative (ND-11543)Scaffold Hopping50 µM[3]

Experimental Protocols

Protocol 1: Determination of Thermodynamic Aqueous Solubility (Shake-Flask Method)

This method is considered the gold standard for determining the equilibrium solubility of a compound.

Materials:

  • This compound (solid)

  • Phosphate-buffered saline (PBS), pH 7.4

  • HPLC-grade water and acetonitrile

  • Vials with screw caps

  • Orbital shaker/incubator

  • 0.22 µm syringe filters

  • HPLC system with a UV detector

Procedure:

  • Add an excess amount of solid this compound to a vial.

  • Add a known volume of PBS (pH 7.4) to the vial.

  • Seal the vial and place it on an orbital shaker in a temperature-controlled incubator (e.g., 25°C or 37°C).

  • Shake the mixture for 24-48 hours to ensure equilibrium is reached.

  • After incubation, allow the suspension to settle.

  • Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved solid.

  • Dilute the filtered solution with an appropriate solvent (e.g., 50:50 acetonitrile:water) to a concentration within the linear range of your analytical method.

  • Quantify the concentration of this compound in the diluted sample using a validated HPLC-UV method against a standard curve.

  • Calculate the thermodynamic solubility in mg/mL or µM.

G start Add excess solid to PBS shake Shake for 24-48h at constant temperature start->shake filter Filter supernatant shake->filter analyze Analyze by HPLC-UV filter->analyze calculate Calculate Solubility analyze->calculate

Caption: Workflow for Thermodynamic Solubility Determination.

Protocol 2: Preparation of a this compound-Cyclodextrin Inclusion Complex

This protocol describes a method to enhance the apparent aqueous solubility of this compound through complexation with a cyclodextrin.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Magnetic stirrer and stir bar

  • Freeze-dryer (lyophilizer)

Procedure:

  • Cyclodextrin Solution Preparation: Dissolve a known amount of HP-β-CD in deionized water with continuous stirring to create a clear solution (e.g., 10% w/v).

  • Addition of Compound: Slowly add this compound to the HP-β-CD solution. The molar ratio of the compound to cyclodextrin can be varied (e.g., 1:1, 1:2) to optimize complexation.

  • Complexation: Stir the mixture at room temperature for 24-72 hours. The solution may become clearer as the complex forms.

  • Filtration: Filter the solution to remove any un-complexed, undissolved compound.

  • Lyophilization: Freeze the resulting solution and lyophilize it to obtain a solid powder of the this compound-HP-β-CD inclusion complex.

  • Characterization: The formation of the inclusion complex can be confirmed by techniques such as Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared Spectroscopy (FTIR), and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Solubility Determination: Determine the aqueous solubility of the lyophilized complex using the shake-flask method described in Protocol 1 to quantify the extent of solubility enhancement.

G dissolve_cd Dissolve HP-β-CD in water add_compound Add this compound dissolve_cd->add_compound stir Stir for 24-72h add_compound->stir filter Filter to remove un-complexed compound stir->filter lyophilize Freeze-dry to obtain solid complex filter->lyophilize

Caption: Workflow for Cyclodextrin Complexation.

References

"enhancing the stability of 6-Nitroimidazo[1,2-a]pyridine in solution"

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 6-Nitroimidazo[1,2-a]pyridine Stability

This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and standardized protocols to enhance and monitor the stability of this compound in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can negatively impact the stability of this compound in solution?

A1: The stability of this compound, like many nitroaromatic and heterocyclic compounds, is influenced by several environmental and chemical factors. The electron-withdrawing nature of the nitro group and the inherent reactivity of the imidazopyridine ring system make it susceptible to specific degradation pathways.[1] Key factors include pH, light exposure, temperature, and the presence of oxidizing or reducing agents.

FactorPotential Impact on this compoundMitigation Strategy
pH Susceptible to hydrolysis at extreme acidic or basic pH values. The imidazo[1,2-a]pyridine core can undergo ring-opening or other transformations.Maintain solutions within a neutral pH range (6-8) using appropriate buffer systems (e.g., phosphate, TRIS). Conduct pH stability profiling to identify the optimal range.
Light (Photostability) Aromatic nitro compounds and heterocyclic rings can be susceptible to photolytic degradation, leading to the formation of radicals and subsequent decomposition.Protect solutions from light by using amber vials or wrapping containers in aluminum foil. Conduct photostability studies as per ICH Q1B guidelines.
Temperature Elevated temperatures accelerate the rate of all chemical degradation reactions.Store stock solutions and experimental samples at reduced temperatures (e.g., 2-8°C or -20°C). Avoid repeated freeze-thaw cycles.
Oxidation/Reduction The nitro group is susceptible to chemical reduction, which can be initiated by contaminants or certain reagents in the solution.[2] The aromatic system can be susceptible to oxidation.Degas solvents to remove dissolved oxygen. If necessary, blanket the solution with an inert gas like nitrogen or argon. Avoid incompatible reagents.
Solvent Choice The choice of solvent can influence stability. Protic solvents may participate in degradation reactions, while reactive impurities (e.g., peroxides in aged ethers) can cause degradation.Use high-purity, fresh solvents. For aqueous studies, use purified water (e.g., Milli-Q). Ensure compatibility of the compound with the chosen solvent system.

Q2: My analytical results for this compound are inconsistent. How can I determine if this is a stability issue?

A2: Inconsistent results are a common sign of compound instability. To diagnose the problem, a systematic approach is necessary. The following workflow can help pinpoint the cause.

cluster_investigate Systematic Investigation cluster_conclusion Conclusion & Action observe Observe Inconsistent Results (e.g., varying peak area, color change) investigate Isolate Potential Variables observe->investigate ph pH Effect: Prepare fresh samples in buffered solutions at different pH values (e.g., 3, 7, 9). light Light Effect: Prepare two sets of samples. Expose one to ambient/UV light and keep the other in complete darkness. temp Temperature Effect: Store samples at different temperatures (e.g., 4°C, RT, 40°C) and analyze at set time points. analyze Analyze Samples at Time Zero (T0) and Subsequent Time Points (Tx) using a stability-indicating method (e.g., HPLC-UV). ph->analyze light->analyze temp->analyze evaluate Evaluate Data: Compare T0 vs. Tx. Does purity decrease or do degradants appear under a specific condition? analyze->evaluate stable No Significant Change: Issue is likely not compound stability. Review analytical method, dilution, or instrumentation. evaluate->stable No unstable Degradation Observed: Identify the primary stress factor (pH, Light, or Temperature). evaluate->unstable Yes action Implement Mitigation Strategy: - Adjust pH with buffer - Use amber vials - Control temperature unstable->action start This compound (R-NO₂) nitroso 6-Nitroso-derivative (R-NO) start->nitroso +2e⁻, +2H⁺ -H₂O hydroxylamino 6-Hydroxylamino-derivative (R-NHOH) nitroso->hydroxylamino +2e⁻, +2H⁺ amino 6-Amino-derivative (R-NH₂) hydroxylamino->amino +2e⁻, +2H⁺ -H₂O cluster_storage Store Under Defined Stability Conditions start Prepare Stock & Working Solutions aliquot Aliquot into Vials for Each Stress Condition & Time Point start->aliquot cond_a Condition A (e.g., 25°C / 60% RH) aliquot->cond_a cond_b Condition B (e.g., 40°C / 75% RH) aliquot->cond_b cond_c Condition C (e.g., 5°C) aliquot->cond_c sample Pull Samples at Pre-defined Time Points (T0, 1mo, 3mo, 6mo...) cond_a->sample cond_b->sample cond_c->sample analyze Analyze by Stability-Indicating HPLC or LC-MS Method sample->analyze evaluate Evaluate Data: - Assay (% of Initial) - Purity (% Area) - Degradant Profile analyze->evaluate

References

"overcoming challenges in the purification of 6-Nitroimidazo[1,2-a]pyridine"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 6-Nitroimidazo[1,2-a]pyridine.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter after the synthesis of this compound?

A1: Common impurities can include unreacted starting materials such as 2-amino-5-nitropyridine, residual reagents from the cyclization reaction (e.g., α-haloketones), and potential side-products. Depending on the synthetic route, regioisomers or over-nitrated products could also be present.

Q2: How can I effectively monitor the progress of the purification?

A2: Thin-Layer Chromatography (TLC) is a rapid and effective technique for monitoring purification.[1] Use silica gel 60 F254 plates and visualize the spots under UV light (254 nm and/or 365 nm).[1] The choice of eluent will depend on the polarity of the impurities, but a good starting point is a mixture of hexane and ethyl acetate or dichloromethane.[1][2]

Q3: What analytical techniques are recommended for final purity assessment?

A3: For final purity assessment, a combination of techniques is recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for confirming the chemical structure and identifying any organic impurities.[1][3]

  • Mass Spectrometry (MS): To confirm the molecular weight of the desired product.[2]

  • High-Performance Liquid Chromatography (HPLC): To determine the percentage purity of the final compound.

Troubleshooting Guides

Issue 1: Low Recovery After Column Chromatography

Low recovery of this compound after column chromatography can be frustrating. The following table outlines potential causes and their solutions.

Possible Cause Suggested Solution
Compound is too polar and sticking to the silica gel. Consider using a more polar solvent system. A gradient elution from a non-polar to a more polar solvent can be effective. Alternatively, switch to a different stationary phase like alumina.
Compound is degrading on the silica gel. This compound might be sensitive to the acidic nature of silica gel. You can try neutralizing the silica gel by washing it with a solvent containing a small amount of a non-nucleophilic base like triethylamine before packing the column.
Improper solvent system selection. Before running a column, optimize the solvent system using TLC. The ideal Rf value for the product on TLC is typically between 0.2 and 0.4 for good separation.[1]
Co-elution with impurities. If impurities have similar polarity, achieving good separation can be challenging. Try a different solvent system or consider preparative HPLC for higher resolution.[4]
Issue 2: Oiling Out During Recrystallization

"Oiling out," where the compound separates as a liquid instead of crystals, is a common issue in recrystallization.

Possible Cause Suggested Solution
The solution is supersaturated. Try adding a little more solvent to the hot solution to ensure the compound is fully dissolved before cooling.
The cooling rate is too fast. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can promote oil formation over crystal growth.
The chosen solvent is not ideal. The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Experiment with different solvents or solvent mixtures. While specific solubility data for this compound is not readily available, related imidazo[1,2-a]pyridines are often soluble in polar organic solvents.[5]
Presence of impurities. Impurities can interfere with crystal lattice formation. Try purifying the crude product by a quick filtration through a small plug of silica gel before recrystallization.

Experimental Protocols

Protocol 1: Column Chromatography Purification

This protocol provides a general guideline for the purification of this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)[1]

  • Solvents (e.g., Hexane, Ethyl Acetate, Dichloromethane)[1][2]

  • Glass column

  • Collection tubes

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., hexane).

  • Column Packing: Pour the slurry into the column and allow the solvent to drain, ensuring the silica gel packs evenly without air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting with the initial solvent system. If necessary, gradually increase the polarity of the eluent (gradient elution) to move the compound down the column.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: Recrystallization

This protocol outlines a general procedure for recrystallization. The ideal solvent will need to be determined experimentally.

Materials:

  • Crude this compound

  • Recrystallization solvent(s)

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Dissolution: Place the crude compound in an Erlenmeyer flask and add a minimal amount of the chosen solvent.

  • Heating: Gently heat the mixture with stirring until the compound completely dissolves. Add more solvent dropwise if necessary to achieve full dissolution.

  • Hot Filtration (Optional): If there are insoluble impurities, filter the hot solution through a pre-warmed funnel.

  • Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should begin.

  • Chilling: Once at room temperature, place the flask in an ice bath to maximize crystal precipitation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the purified crystals under vacuum.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Assessment start Crude Product TLC_analysis TLC Analysis start->TLC_analysis Initial Check Column_Chromatography Column Chromatography TLC_analysis->Column_Chromatography Optimize Eluent Recrystallization Recrystallization Column_Chromatography->Recrystallization Further Purification NMR_MS NMR & Mass Spec Recrystallization->NMR_MS Structure Confirmation HPLC HPLC Analysis NMR_MS->HPLC Purity Check Final_Product Pure this compound HPLC->Final_Product

Caption: General workflow for the purification and analysis of this compound.

troubleshooting_logic cluster_column Column Chromatography cluster_recrystallization Recrystallization start Purification Issue low_recovery Low Recovery? start->low_recovery oiling_out Oiling Out? start->oiling_out change_solvent Adjust Solvent Polarity low_recovery->change_solvent Yes low_recovery->oiling_out No change_stationary_phase Change Stationary Phase change_solvent->change_stationary_phase Still Low slow_cooling Slow Cooling Rate oiling_out->slow_cooling Yes change_solvent_recryst Change Solvent slow_cooling->change_solvent_recryst Still Oiling Out

Caption: Troubleshooting decision tree for common purification challenges.

References

Technical Support Center: Strategies to Improve the Pharmacokinetic Properties of 6-Nitroimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals. It provides troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues that may be encountered during the experimental evaluation and optimization of the pharmacokinetic (PK) properties of 6-Nitroimidazo[1,2-a]pyridine and its analogs.

Frequently Asked Questions (FAQs)

Q1: What are the common pharmacokinetic challenges observed with this compound and related nitroaromatic compounds?

A1: Researchers working with this compound and similar nitroaromatic compounds often encounter several pharmacokinetic challenges that can limit their therapeutic potential. These include:

  • Poor Aqueous Solubility: The planar, aromatic structure of the imidazo[1,2-a]pyridine core, often coupled with a lipophilic nitro group, can lead to low solubility in gastrointestinal fluids, which is a prerequisite for oral absorption.[1][2]

  • Low Oral Bioavailability: Consequent to poor solubility, low membrane permeability, and/or extensive first-pass metabolism, these compounds can exhibit low and variable oral bioavailability.[2][3]

  • Rapid Metabolism: The nitro group can be susceptible to reduction by nitroreductases in vivo, and the imidazopyridine scaffold can be targeted by cytochrome P450 (CYP) enzymes, leading to rapid metabolic clearance.[4][5]

  • Efflux Transporter Substrate: The compound may be recognized and actively transported out of intestinal cells back into the gut lumen by efflux transporters like P-glycoprotein (P-gp), further limiting its net absorption.[6][7]

Q2: What are the primary strategies to improve the oral bioavailability of a this compound derivative?

A2: Improving oral bioavailability requires a multi-pronged approach targeting the key barriers to absorption and systemic exposure. The main strategies fall into two categories: formulation approaches and chemical modifications .

  • Formulation Strategies: These aim to enhance the dissolution and absorption of the existing molecule.[8] Key techniques include:

    • Particle Size Reduction: Micronization or nanomilling increases the surface area of the drug, which can improve its dissolution rate.[6][9]

    • Amorphous Solid Dispersions: Dispersing the compound in a polymer matrix can prevent crystallization and maintain it in a higher-energy, more soluble amorphous state.[6]

    • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can present the drug in a solubilized form in the gastrointestinal tract, bypassing the dissolution step.[6]

  • Chemical Modifications: These involve altering the molecular structure to improve its intrinsic physicochemical and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

    • Prodrugs: A prodrug strategy involves attaching a pro-moiety to the parent drug to enhance properties like solubility or permeability. This moiety is later cleaved in vivo to release the active drug.[2][9]

    • Bioisosteric Replacement: The nitro group, while often important for activity, can be a metabolic liability. Replacing it with a bioisostere (e.g., a trifluoromethyl group) might improve metabolic stability while retaining potency.

    • Structure-Activity Relationship (SAR) Guided Optimization: Systematically modifying substituents on the imidazo[1,2-a]pyridine ring can modulate properties like lipophilicity, which has a significant impact on overall pharmacokinetic behavior.[7]

Q3: How does lipophilicity (LogP/LogD) affect the pharmacokinetic profile of imidazo[1,2-a]pyridines?

A3: Lipophilicity is a critical parameter that influences multiple aspects of a drug's pharmacokinetic profile. For imidazo[1,2-a]pyridines, there is a delicate balance to be struck:

  • Absorption and Permeability: Adequate lipophilicity is necessary for the molecule to passively diffuse across the lipid bilayers of intestinal cells.[9][10] However, excessively high lipophilicity can lead to poor aqueous solubility, trapping within membranes, and increased non-specific binding.[10]

  • Metabolism: Highly lipophilic compounds are often more readily metabolized by CYP enzymes in the liver as they can more easily access the active sites of these enzymes.[5]

  • Volume of Distribution (Vd): Increased lipophilicity can lead to a larger volume of distribution, meaning the compound distributes more extensively into tissues, which may or may not be desirable depending on the therapeutic target.

  • Plasma Protein Binding: More lipophilic compounds tend to bind more extensively to plasma proteins like albumin. While this can create a circulating reservoir of the drug, only the unbound fraction is free to exert a therapeutic effect and be cleared.

Therefore, optimizing the lipophilicity into a specific, favorable range (often a LogP between 1 and 3) is a key goal during lead optimization to achieve a balanced pharmacokinetic profile.[10]

Troubleshooting Guides

Problem 1: Low and variable plasma concentrations after oral administration in a rodent model.

  • Possible Cause 1: Poor Aqueous Solubility and Dissolution.

    • Troubleshooting Steps:

      • Assess Solubility: Determine the thermodynamic solubility of the compound in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF).

      • Formulation Approaches: If solubility is low (<10 µg/mL), test simple formulations such as a suspension in 0.5% methylcellulose with 0.1% Tween 80. For more advanced strategies, consider developing an amorphous solid dispersion or a lipid-based formulation.[6]

  • Possible Cause 2: Low Intestinal Permeability.

    • Troubleshooting Steps:

      • In Vitro Permeability Assay: Perform a Caco-2 permeability assay to determine the apparent permeability coefficient (Papp). A low Papp (A-B) value (<1 x 10⁻⁶ cm/s) suggests poor permeability.

      • Chemical Modification: If permeability is the primary issue, a prodrug approach to temporarily increase lipophilicity or engage with uptake transporters could be beneficial.[2]

  • Possible Cause 3: High First-Pass Metabolism.

    • Troubleshooting Steps:

      • In Vitro Metabolic Stability: Assess the compound's stability in liver microsomes (human and rodent) or hepatocytes. Rapid degradation (short half-life) points to high intrinsic clearance.

      • Chemical Modification: Identify the site of metabolism (metabolite identification studies) and modify the structure at that position to block metabolism. Bioisosteric replacement of the nitro group could also be considered if it is identified as a primary site of metabolism.

  • Possible Cause 4: Efflux by Transporters.

    • Troubleshooting Steps:

      • Bidirectional Caco-2 Assay: Determine the efflux ratio by measuring permeability in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests the compound is a substrate for an efflux transporter like P-gp.[11]

      • Co-administration with Inhibitor: Conduct the Caco-2 assay in the presence of a known P-gp inhibitor (e.g., verapamil). A significant reduction in the efflux ratio confirms P-gp involvement.[6]

Logical Troubleshooting Workflow

G start Low Oral Bioavailability Observed in vivo solubility Assess Aqueous Solubility (SGF, SIF) start->solubility sol_low Solubility < 10 µg/mL? solubility->sol_low permeability Assess Permeability (Caco-2 Assay) perm_low Papp (A-B) < 1e-6 cm/s? permeability->perm_low metabolism Assess Metabolic Stability (Liver Microsomes) met_high Microsomal t1/2 < 30 min? metabolism->met_high efflux Determine Efflux Ratio (Bidirectional Caco-2) efflux_high Efflux Ratio > 2? efflux->efflux_high sol_low->permeability No sol_strat Strategy: - Particle Size Reduction - Amorphous Solid Dispersion - Lipid-Based Formulation sol_low->sol_strat Yes perm_low->metabolism No perm_strat Strategy: - Prodrug Approach - SAR to Increase Polarity (if too lipophilic) perm_low->perm_strat Yes met_high->efflux No met_strat Strategy: - Identify Metabolic Hotspot - Block Metabolism via SAR - Bioisosteric Replacement met_high->met_strat Yes efflux_strat Strategy: - SAR to Reduce Transporter Recognition - Formulation with P-gp Inhibitors efflux_high->efflux_strat Yes

Caption: Troubleshooting workflow for low oral bioavailability.

Data Presentation

Table 1: Representative Pharmacokinetic Parameters of Imidazo[1,2-a]pyridine and Nitroimidazole Analogs in Mice/Rats

Compound IDAnimal ModelDose & RouteCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Bioavailability (%)Reference
Analog 13 Male Mouse3 mg/kg PO1262.079419.3[12]
Analog 18 Male Mouse3 mg/kg PO7084.0385031.1[7][12]
PA-824 Mouse100 mg/kg PO78006.0114000-[13]
Compound 28 Male Rat10 mg/kg PO1182.0120018[14]
Compound 11 Male Rat10 mg/kg PO200.5601[14]

Note: These are examples from related chemical series to provide a general understanding of the potential pharmacokinetic profiles. Actual values for this compound will need to be determined experimentally.

Experimental Protocols

Protocol 1: In Vitro Liver Microsomal Stability Assay

This protocol assesses a compound's susceptibility to metabolism by liver enzymes, primarily cytochrome P450s.[15][16]

  • Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound in liver microsomes.

  • Materials:

    • Pooled liver microsomes (human, rat, or mouse)

    • Test compound stock solution (e.g., 10 mM in DMSO)

    • Phosphate buffer (100 mM, pH 7.4)

    • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

    • Positive control compounds (e.g., Verapamil - high clearance, Warfarin - low clearance)

    • Acetonitrile with an internal standard (for reaction termination and sample analysis)

    • 96-well plates, incubator, centrifuge, LC-MS/MS system

  • Methodology:

    • Prepare a reaction mixture containing liver microsomes (final concentration 0.5 mg/mL) in phosphate buffer. Pre-warm at 37°C.

    • Add the test compound to the reaction mixture to a final concentration of 1 µM.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

    • Incubate the plate at 37°C with shaking.

    • At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer an aliquot of the reaction mixture to a new plate containing cold acetonitrile with an internal standard to stop the reaction.

    • For the T=0 time point, add the stop solution before adding the NADPH regenerating system.

    • Centrifuge the plate to precipitate proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the compound remaining versus time.

    • The slope of the linear regression line gives the elimination rate constant (k).

    • Calculate the half-life (t½) = 0.693 / k.

    • Calculate intrinsic clearance (CLint) using the appropriate formula.

Protocol 2: Caco-2 Permeability Assay

This assay uses the Caco-2 human colon adenocarcinoma cell line to predict intestinal permeability and identify potential substrates of efflux transporters.[1][11]

  • Objective: To determine the apparent permeability coefficient (Papp) and efflux ratio of a test compound.

  • Materials:

    • Caco-2 cells cultured on permeable Transwell™ inserts for 21 days.

    • Transport buffer (e.g., Hank's Balanced Salt Solution with HEPES, pH 7.4).

    • Test compound stock solution.

    • Lucifer yellow (a low-permeability marker to assess monolayer integrity).

    • Control compounds (e.g., Atenolol - low permeability, Propranolol - high permeability, Digoxin - P-gp substrate).

    • LC-MS/MS system.

  • Methodology:

    • Wash the Caco-2 monolayers on the Transwell™ inserts with pre-warmed transport buffer.

    • Apical to Basolateral (A-B) Transport: Add the test compound (e.g., 10 µM) to the apical (donor) compartment. The basolateral (receiver) compartment contains fresh transport buffer.

    • Basolateral to Apical (B-A) Transport: Add the test compound to the basolateral (donor) compartment. The apical (receiver) compartment contains fresh transport buffer.

    • Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).

    • At the end of the incubation, take samples from both the donor and receiver compartments.

    • Measure the transepithelial electrical resistance (TEER) and the flux of Lucifer yellow to confirm monolayer integrity.

    • Analyze the concentration of the test compound in all samples by LC-MS/MS.

  • Data Analysis:

    • Calculate the Papp value for both A-B and B-A directions using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of permeation, A is the surface area of the insert, and C₀ is the initial concentration in the donor compartment.

    • Calculate the Efflux Ratio = Papp (B-A) / Papp (A-B).

Protocol 3: In Vivo Pharmacokinetic Study in Mice

This protocol outlines a typical PK study to determine key parameters like Cmax, Tmax, AUC, and oral bioavailability.[17]

  • Objective: To characterize the plasma concentration-time profile of a compound after intravenous and oral administration.

  • Animals: Male BALB/c mice (or other appropriate strain), 8-10 weeks old.

  • Materials:

    • Test compound.

    • Formulation vehicles: For IV (e.g., saline with 5% DMSO, 10% Solutol HS 15), for PO (e.g., 0.5% methylcellulose).

    • Dosing equipment (syringes, oral gavage needles).

    • Blood collection supplies (e.g., EDTA-coated capillaries).

    • Centrifuge, plasma storage tubes, LC-MS/MS system.

  • Methodology:

    • Fast animals overnight before dosing.

    • Divide animals into two groups: Intravenous (IV) and Oral (PO) administration (n=3-4 per group).

    • IV Group: Administer a single bolus dose (e.g., 1-2 mg/kg) via the tail vein.

    • PO Group: Administer a single oral gavage dose (e.g., 10-20 mg/kg).

    • Collect serial blood samples (e.g., 25 µL) at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose) via tail-nick or retro-orbital bleeding.

    • Process blood samples immediately to obtain plasma by centrifugation.

    • Store plasma samples at -80°C until analysis.

    • Analyze plasma samples for drug concentration using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the mean plasma concentration versus time for both IV and PO groups.

    • Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, clearance).

    • Calculate Oral Bioavailability (%F) = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

In Vivo Pharmacokinetic Study Workflow

G cluster_prep Preparation cluster_dose Dosing cluster_sample Sampling & Processing cluster_analysis Analysis prep Compound Formulation (IV and PO Vehicles) animals Animal Acclimatization & Fasting iv_dose IV Administration (e.g., 1 mg/kg) animals->iv_dose po_dose PO Administration (e.g., 10 mg/kg) animals->po_dose blood Serial Blood Collection (Multiple Time Points) iv_dose->blood po_dose->blood plasma Plasma Separation (Centrifugation) blood->plasma storage Sample Storage (-80°C) plasma->storage lcms LC-MS/MS Analysis of Plasma Samples storage->lcms pk_calc Pharmacokinetic Parameter Calculation lcms->pk_calc bioavail Calculate Oral Bioavailability (%F) pk_calc->bioavail

Caption: Experimental workflow for an in vivo pharmacokinetic study.

References

"reducing cytotoxicity of 6-Nitroimidazo[1,2-a]pyridine derivatives"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Nitroimidazo[1,2-a]pyridine derivatives. The information is designed to address specific experimental challenges related to reducing the cytotoxicity of these compounds.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My this compound lead compound exhibits high cytotoxicity in initial screenings. What are the primary strategies to mitigate this?

A1: High cytotoxicity is a known challenge with nitroaromatic compounds. The primary cause is often the bioreduction of the nitro group, which generates reactive and toxic intermediates. Here is a step-by-step approach to address this:

  • Structural Modification at the 6-Position: The substituent at the 6-position of the imidazo[1,2-a]pyridine ring has a significant impact on cytotoxicity. Consider replacing the nitro group with bioisosteres. However, complete removal or replacement of the nitro group can sometimes lead to a loss of activity, as it may be essential for the compound's mechanism of action.[1]

  • Modification of Other Ring Substituents: Altering substituents at other positions on the imidazo[1,2-a]pyridine scaffold can modulate the electronic properties of the molecule and influence the reduction potential of the nitro group, thereby reducing toxicity.[2]

  • Prodrug Approach: Converting the parent compound into a prodrug can improve its physicochemical properties and decrease genotoxicity. This approach aims to release the active compound at the target site, minimizing systemic toxicity.

Q2: I've replaced the 6-nitro group, but now my compound has lost its therapeutic activity. What should I do?

A2: This is a common challenge, as the nitro group is often crucial for the biological activity of this class of compounds. Here’s a rational design approach to consider:

  • Understand the Mechanism: First, ensure you have a clear understanding of the role of the nitro group in the compound's mechanism of action. Is it involved in binding to the target, or is its reduction essential for activity?

  • Bioisosteric Replacements: Instead of complete removal, consider replacing the nitro group with other electron-withdrawing groups that can mimic its electronic properties. Examples of bioisosteres for aromatic nitro groups include cyano (-CN), sulfonyl (-SO₂R), and certain heterocyclic rings.

  • Scaffold Hopping: If modifications to the 6-position are not tolerated, consider exploring alternative heterocyclic scaffolds that can maintain the key pharmacophoric features of your compound while possessing a better safety profile.[3]

Q3: My modified imidazo[1,2-a]pyridine derivative shows poor aqueous solubility, which is affecting my in vitro assays. How can I improve its solubility?

A3: Poor solubility is a frequent issue with heterocyclic compounds and can lead to unreliable assay results.[4] Here are some strategies to improve the solubility of your derivatives:

  • Introduce Polar Functional Groups: Incorporating polar groups can significantly enhance aqueous solubility. Consider adding:

    • Sulfonamides or sulfonyl groups[5]

    • Additional nitrogen atoms, for example, by introducing a pyridyl group[6]

    • Carboxamides[5]

  • Salt Formation: If your compound has a basic or acidic center, forming a pharmaceutically acceptable salt can dramatically improve its solubility.

  • Formulation Strategies: For in vitro assays, using co-solvents like DMSO is common. However, ensure the final concentration of the co-solvent is low and does not affect the cells. For more advanced studies, formulation techniques like creating inclusion complexes with cyclodextrins can be employed.[4]

Q4: I am observing conflicting cytotoxicity results for the same compound in different cell lines. What could be the underlying reasons?

A4: Differential cytotoxicity across various cell lines is expected and can provide valuable insights. Here are the most common reasons:

  • Metabolic Differences: Cell lines have different metabolic capacities. The expression levels of nitroreductases, the enzymes responsible for activating nitroaromatic compounds, can vary significantly between cell lines, leading to different levels of cytotoxicity.

  • Target Expression Levels: If your compound has a specific molecular target, its expression level can differ between cell lines, influencing the observed potency and cytotoxicity.

  • Cellular Proliferation Rate: Faster-proliferating cells may be more susceptible to cytotoxic agents.

  • Drug Efflux Pumps: Overexpression of efflux pumps like P-glycoprotein in certain cell lines can actively remove your compound, leading to apparent resistance.

Q5: My compound shows promising in vitro cytotoxicity but has poor efficacy in animal models. What are the potential causes for this discrepancy?

A5: A lack of in vitro-in vivo correlation is a significant hurdle in drug development. Several factors can contribute to this:

  • Pharmacokinetics (PK): The compound may have poor absorption, rapid metabolism, or rapid excretion in vivo, preventing it from reaching therapeutic concentrations at the target site.[7] It's crucial to perform early PK studies.

  • Metabolic Instability: The compound might be rapidly metabolized in the liver. In vitro metabolic stability assays using liver microsomes can help predict this.[6]

  • Poor Bioavailability: The compound may not be efficiently absorbed into the bloodstream after oral administration.

  • Toxicity in Vivo: The compound might cause unforeseen toxicity in the animal model at doses required for efficacy, limiting the achievable therapeutic window.

Quantitative Data Summary

The following tables summarize the in vitro activity and cytotoxicity of various imidazo[1,2-a]pyridine derivatives from the literature. This data can be used to guide structure-activity relationship (SAR) and structure-toxicity relationship (STR) studies.

Table 1: Cytotoxicity of 6-Substituted Imidazo[1,2-a]pyridine Derivatives against Cancer Cell Lines

Compound ID6-SubstituentCell LineIC50 (µM)Reference
HB9Hybridized with amineA549 (Lung)50.56[8][9]
HB10Hybridized with acid hydrazideHepG2 (Liver)51.52[8][9]
IP-5Not specifiedHCC1937 (Breast)45[10]
IP-6Not specifiedHCC1937 (Breast)47.7[10]
Compound 6Not specifiedA375 (Melanoma)<12[11]
Compound 6Not specifiedWM115 (Melanoma)<12[11]
Compound 6Not specifiedHeLa (Cervical)9.7 - 44.6[11]
7d4-bromophenyl hydrazoneMCF-7 (Breast)22.6[12]
7d4-bromophenyl hydrazoneHT-29 (Colon)13.4[12]

Table 2: Anti-leishmanial Activity and Cytotoxicity of 3-Nitroimidazo[1,2-a]pyridine Derivatives

Compound IDSubstituentsTargetIC50 (µM)Cell LineCC50 (µM)Reference
Hit A8-bromo, 6-chloroLeishmania spp.-HepG2>100[2]
Hit B8-(4-chlorophenylthio), 6-chloroLeishmania spp.-HepG2>100[6]
Compound 58-phenylthioL. donovani1 - 2.1HepG2>100[2]
Compound 58-phenylthioT. brucei1.3 - 2.2THP1>62.5[2]
New Hit8-(pyridin-4-yl), 2-[(3,3,3-trifluoropropylsulfonyl)methyl]L. infantum3.7HepG2/THP1>100[6]

Experimental Protocols

1. Cell Viability Assessment using MTT Assay

This protocol is used to assess the cytotoxic effects of the compounds on cell lines.

  • Materials:

    • 96-well plates

    • Cell culture medium

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

    • After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

2. Apoptosis Detection using Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to differentiate between viable, apoptotic, and necrotic cells.

  • Materials:

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

    • Flow cytometer

  • Procedure:

    • Seed cells and treat with the test compounds as for the MTT assay.

    • Harvest the cells (including floating and adherent cells) and wash with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

    • Incubate the cells for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

      • Viable cells: Annexin V-negative and PI-negative.

      • Early apoptotic cells: Annexin V-positive and PI-negative.

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Visualizations

G General Workflow for Reducing Cytotoxicity A High Cytotoxicity Observed in this compound Derivative B Structural Modification A->B C Prodrug Strategy A->C D Formulation Approach A->D E Bioisosteric Replacement of Nitro Group (e.g., -CN, -SO2R) B->E F Modify Other Ring Substituents B->F G Synthesize Prodrug with Targeted Cleavage C->G H Improve Solubility (e.g., Salt Formation, Cyclodextrins) D->H I In Vitro Re-evaluation (Cytotoxicity & Activity Assays) E->I F->I G->I H->I J Reduced Cytotoxicity with Maintained/Improved Activity? I->J K Lead Optimization J->K Yes L Re-design Strategy J->L No L->B

Caption: A general workflow for troubleshooting and reducing the cytotoxicity of this compound derivatives.

G Mechanism of Nitroaromatic Compound-Induced Cytotoxicity A This compound (Parent Compound) C Bioreduction of Nitro Group A->C Enzymatic Action B Nitroreductases (e.g., in cancer cells or microbes) B->C D Reactive Nitro Intermediates (Nitroso, Hydroxylamine) C->D E Reactive Oxygen Species (ROS) Generation C->E F DNA Damage D->F G Protein Damage D->G E->F E->G H Lipid Peroxidation E->H I Cellular Stress F->I G->I H->I J Apoptosis/Necrosis I->J K Cytotoxicity J->K

Caption: A simplified signaling pathway illustrating the mechanism of cytotoxicity induced by this compound derivatives.

References

Technical Support Center: Minimizing Off-Target Effects of 6-Nitroimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and mitigating the off-target effects of 6-Nitroimidazo[1,2-a]pyridine. Given that imidazo[1,2-a]pyridine scaffolds are frequently explored as kinase inhibitors, this guide will focus on troubleshooting unexpected results in the context of kinase signaling pathways, such as the PI3K/AKT/mTOR pathway.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern with compounds like this compound?

A: Off-target effects are unintended interactions between a compound and cellular components other than its primary therapeutic target. For kinase inhibitors, which often target the highly conserved ATP-binding pocket of kinases, off-target binding to other kinases is a common issue. These unintended interactions can lead to ambiguous experimental results, cellular toxicity, and misinterpretation of the compound's biological role.

Q2: My cells treated with this compound show a phenotype (e.g., apoptosis, cell cycle arrest) that is inconsistent with the inhibition of the intended target. What could be the cause?

A: This is a classic indication of a potential off-target effect. The observed phenotype may be a consequence of inhibiting one or more unintended kinases or other proteins. It is crucial to validate that the observed phenotype is a direct result of on-target inhibition. For instance, some imidazo[1,2-a]pyridine derivatives have been shown to induce G2/M cell cycle arrest and apoptosis through pathways that may or may not be related to the primary target.[1]

Q3: How can I confirm that the observed cellular effect is due to on-target, rather than off-target, inhibition of this compound?

A: Several methods can be employed to validate on-target effects:

  • Use a Structurally Different Inhibitor: Treat your cells with a structurally unrelated inhibitor that targets the same primary protein. If you observe the same phenotype, it is more likely to be a genuine on-target effect.

  • Rescue Experiment: If possible, introduce a drug-resistant mutant of the primary target into your cells. If the phenotype is reversed, it strongly suggests an on-target effect.

  • Dose-Response Analysis: A significant separation between the concentration required for target engagement and the concentration that produces the off-target phenotype can indicate off-target effects.

Q4: I am observing unexpected toxicity in my cell culture or animal model. Could this be due to off-target effects of this compound?

A: Yes, unexpected toxicity is a common consequence of off-target effects. To investigate this, consider performing a broader toxicity screening, such as a kinome scan, to identify unintended targets. Additionally, carefully review the literature for known toxicities associated with the imidazo[1,2-a]pyridine scaffold.

Q5: What are the general strategies to minimize the off-target effects of this compound?

A: Minimizing off-target effects often involves a combination of experimental and computational approaches:

  • Optimize Concentration: Use the lowest effective concentration of the compound that elicits the desired on-target effect.

  • Structural Modification: Synthesize and test analogs of this compound with modifications designed to enhance selectivity for the primary target. Structure-activity relationship (SAR) studies can guide these modifications.

  • Computational Modeling: Utilize molecular docking and other computational tools to predict potential off-target interactions and guide the design of more selective compounds.

Troubleshooting Guide

This guide provides a structured approach to troubleshooting common issues that may arise during experiments with this compound, potentially due to off-target effects.

Observed Problem Potential Cause Suggested Solution
Inconsistent or irreproducible results between experiments. Compound degradation or precipitation. Variability in cell handling.Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO). Avoid repeated freeze-thaw cycles. Standardize cell density, passage number, and treatment duration.
Observed phenotype does not match the known function of the primary target. The phenotype is driven by one or more off-targets.1. Validate On-Target Effect: Use a secondary, structurally distinct inhibitor for the same target. 2. Rescue Experiment: Introduce an inhibitor-resistant mutant of the primary target. 3. Kinase Profiling: Perform a kinome scan to identify potential off-target kinases. 4. Phosphoproteomics: Use mass spectrometry-based phosphoproteomics to get a global view of kinase inhibition and identify affected off-target pathways.
High levels of cytotoxicity at concentrations required for on-target activity. The compound has potent off-target effects on essential cellular proteins.1. Dose-Response Curve: Determine the therapeutic window by comparing the IC50 for the target with the CC50 for cytotoxicity. 2. Analog Screening: Test structurally related analogs that may have a better therapeutic index. 3. Combination Therapy: Consider using a lower dose of this compound in combination with other agents to achieve the desired effect with less toxicity.
Development of resistance to this compound. Gatekeeper mutations in the primary target or activation of bypass signaling pathways due to off-target effects.1. Sequence the target protein in resistant cells to identify mutations. 2. Perform a phosphoproteomic analysis to identify activated bypass pathways. 3. Test combination therapies that co-target the primary target and the identified resistance mechanism.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol verifies that this compound binds to its intended target within a cellular environment.

1. Cell Treatment:

  • Culture cells to an appropriate density.

  • Treat cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for 1-2 hours at 37°C.

2. Heating Step:

  • Harvest and wash the cells with PBS.

  • Resuspend the cell pellet in PBS with a protease inhibitor cocktail.

  • Aliquot the cell suspension into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes using a thermocycler.

3. Cell Lysis:

  • Lyse the cells by repeated freeze-thaw cycles.

4. Separation of Soluble Fraction:

  • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.

  • Collect the supernatant containing the soluble protein fraction.

5. Analysis:

  • Analyze the amount of soluble target protein in the supernatant by Western blot or other quantitative protein analysis methods.

  • A shift in the melting temperature of the target protein in the presence of the compound indicates target engagement.

Protocol 2: Phosphoproteomics to Identify Off-Target Kinase Effects

This protocol provides a global view of kinase inhibition within the cell to identify both on-target and off-target effects.

1. Cell Culture and Lysis:

  • Treat cells with this compound or a vehicle control.

  • Lyse the cells and digest the proteins into peptides using trypsin.

2. Phosphopeptide Enrichment:

  • Enrich for phosphopeptides from the peptide mixture using techniques such as Titanium Dioxide (TiO2) or Immobilized Metal Affinity Chromatography (IMAC).

3. Mass Spectrometry Analysis:

  • Analyze the enriched phosphopeptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

4. Data Analysis:

  • Identify and quantify the changes in phosphorylation levels of thousands of sites across the proteome in response to the compound treatment.

  • A decrease in phosphorylation at a known substrate site of the intended target validates on-target activity.

  • Changes in phosphorylation of substrates of other kinases indicate off-target effects.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_validation On-Target Validation cluster_off_target Off-Target Identification cluster_mitigation Mitigation Strategy Problem Unexpected Phenotype or Toxicity CETSA Cellular Thermal Shift Assay (CETSA) Problem->CETSA Confirm Target Engagement DoseResponse Dose-Response Analysis Problem->DoseResponse Assess Potency Rescue Rescue Experiment Problem->Rescue Confirm On-Target Effect KinomeScan Kinome Scan CETSA->KinomeScan DoseResponse->KinomeScan Rescue->KinomeScan Optimize Optimize Concentration KinomeScan->Optimize Analog Synthesize Analogs (SAR) KinomeScan->Analog Combo Combination Therapy KinomeScan->Combo Phospho Phosphoproteomics Phospho->Optimize Phospho->Analog Phospho->Combo

Caption: Troubleshooting workflow for investigating off-target effects.

signaling_pathway cluster_pi3k PI3K/AKT Pathway cluster_off_target_pathway Potential Off-Target Kinase Pathway PI3K PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR CellGrowth CellGrowth mTOR->CellGrowth Promotes OffTargetKinase Off-Target Kinase (e.g., MAPK) DownstreamEffector Downstream Effector OffTargetKinase->DownstreamEffector UnexpectedPhenotype UnexpectedPhenotype DownstreamEffector->UnexpectedPhenotype Causes Compound This compound Compound->PI3K Intended Inhibition Compound->OffTargetKinase Unintended Inhibition

Caption: Potential on-target and off-target signaling pathways.

References

Technical Support Center: Scale-up Synthesis of 6-Nitroimidazo[1,2-a]pyridine for Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the scale-up synthesis of 6-nitroimidazo[1,2-a]pyridine intended for preclinical studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up the synthesis of this compound?

A1: The primary challenges in scaling up this synthesis include:

  • Exothermic Reaction Control: The nitration step is highly exothermic, and improper heat management can lead to runaway reactions, decreased yield, and the formation of impurities.[1][2]

  • Regioselectivity: Ensuring selective nitration at the 6-position is crucial. Changes in reaction conditions during scale-up can affect the regioselectivity, leading to the formation of other nitro isomers.

  • Mixing Efficiency: Achieving homogenous mixing of reactants in large-scale reactors can be difficult, potentially leading to localized "hot spots" and inconsistent product quality.

  • Work-up and Purification: The polar nature of the product can make extraction and purification challenging on a large scale. Traditional silica gel chromatography may not be efficient, and alternative methods like reversed-phase chromatography or crystallization may be required.[3][4]

  • Safety: Handling large quantities of strong acids (sulfuric and nitric acid) and managing the risks associated with nitration reactions are paramount.[1][2]

Q2: What are the critical quality attributes for this compound intended for preclinical studies?

A2: For preclinical studies, the following quality attributes are critical:

  • High Purity: Typically >98% purity is required to avoid confounding biological results from impurities.

  • Well-Characterized Impurity Profile: All impurities above the identification threshold (typically 0.1%) should be identified and characterized.[5] Genotoxic impurities, such as nitrosamines, have much stricter limits.[6][7]

  • Batch-to-Batch Consistency: Demonstrating consistent purity, impurity profiles, and physical properties across different batches is essential for reliable preclinical data.

  • Residual Solvent Levels: Levels of residual solvents used in the synthesis and purification must be below the limits defined by regulatory guidelines (e.g., ICH Q3C).

Q3: What are the recommended safety precautions for a large-scale nitration reaction?

A3: Safety is the top priority. Key precautions include:

  • Personal Protective Equipment (PPE): Always use appropriate PPE, including acid-resistant gloves, lab coats, and face shields.

  • Ventilation: Conduct the reaction in a well-ventilated fume hood or a dedicated, controlled environment.

  • Controlled Addition: Add the nitrating agent slowly and in a controlled manner to manage the reaction exotherm.

  • Temperature Monitoring: Continuously monitor the internal reaction temperature with a calibrated thermometer.

  • Emergency Quenching Plan: Have a plan and the necessary materials (e.g., a large volume of ice water) ready to quench the reaction in case of a thermal runaway.

  • Proper Waste Disposal: Neutralize and dispose of acidic waste according to institutional and regulatory guidelines.

Troubleshooting Guides

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound - Incomplete reaction. - Degradation of product or starting material. - Suboptimal reaction temperature. - Poor mixing.- Increase reaction time or temperature gradually while monitoring for side products. - Ensure the reaction temperature is maintained within the optimal range. - Improve stirring efficiency; consider using an overhead stirrer for larger volumes. - Check the quality and concentration of the nitrating agents.
Formation of Multiple Nitro Isomers - Incorrect nitrating agent or reaction conditions. - Reaction temperature is too high, leading to loss of regioselectivity.- Use a milder nitrating agent if possible. - Carefully control the reaction temperature, keeping it as low as feasible to favor the desired isomer. - Optimize the order of addition of reagents.
Product is an Oil or Difficult to Crystallize - Presence of impurities that inhibit crystallization. - Residual solvent.- Purify a small sample by preparative HPLC to obtain a seed crystal. - Screen various solvent systems for crystallization. - Ensure all solvents are thoroughly removed under high vacuum.
Poor Separation During Column Chromatography - The compound is too polar for normal-phase (silica gel) chromatography. - Inappropriate solvent system.- Consider using reversed-phase chromatography (C18) with a water/acetonitrile or water/methanol gradient.[8] - Hydrophilic Interaction Liquid Chromatography (HILIC) can also be an effective technique for purifying polar compounds.[3] - For silica gel, try a more polar solvent system, such as dichloromethane/methanol or ethyl acetate/methanol.
Batch-to-Batch Inconsistency - Variations in raw material quality. - Inconsistent reaction conditions (temperature, time, stirring). - Differences in work-up or purification procedures.- Qualify all raw materials before use. - Implement strict process controls using a standard operating procedure (SOP). - Ensure consistent work-up and purification protocols for each batch.

Experimental Protocols

General Protocol for Scale-up Synthesis of this compound

This protocol is a general guideline and should be optimized for specific laboratory conditions and scales.

Materials:

  • Imidazo[1,2-a]pyridine

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Saturated Sodium Bicarbonate Solution

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

Procedure:

  • Reaction Setup: In a multi-neck, round-bottom flask equipped with an overhead stirrer, a thermometer, and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice-salt bath.

  • Substrate Addition: Slowly add imidazo[1,2-a]pyridine to the cold sulfuric acid while maintaining the internal temperature below 10 °C. Stir until all the solid has dissolved.

  • Nitration: Prepare a mixture of concentrated nitric acid and concentrated sulfuric acid (typically a 1:1 ratio, but this should be optimized) in the dropping funnel. Add this nitrating mixture dropwise to the reaction flask, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-10 °C for a specified time (e.g., 1-3 hours). Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Slowly pour the reaction mixture onto a large volume of crushed ice with vigorous stirring.

  • Neutralization: Carefully neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. The product may precipitate out at this stage.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., DCM or EtOAc) multiple times.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by crystallization from a suitable solvent system or by column chromatography (reversed-phase or HILIC is recommended for this polar compound).[3][8]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Analysis Reaction Setup Reaction Setup Substrate Addition Substrate Addition Reaction Setup->Substrate Addition Nitration Nitration Substrate Addition->Nitration Reaction Monitoring Reaction Monitoring Nitration->Reaction Monitoring Quenching Quenching Reaction Monitoring->Quenching Neutralization Neutralization Quenching->Neutralization Extraction Extraction Neutralization->Extraction Drying & Concentration Drying & Concentration Extraction->Drying & Concentration Purification Purification Drying & Concentration->Purification Final Product Analysis Final Product Analysis Purification->Final Product Analysis

Caption: Experimental workflow for the scale-up synthesis of this compound.

troubleshooting_logic start Low Yield or Purity Issue check_temp Was reaction temperature controlled? start->check_temp check_mixing Was mixing adequate? check_temp->check_mixing Yes improve_cooling Improve cooling/slow addition check_temp->improve_cooling No check_reagents Are reagents of high quality? check_mixing->check_reagents Yes use_overhead_stirrer Use overhead stirrer check_mixing->use_overhead_stirrer No check_purification Is the purification method optimal? check_reagents->check_purification Yes use_new_reagents Use fresh, high-purity reagents check_reagents->use_new_reagents No optimize_purification Optimize chromatography/crystallization check_purification->optimize_purification No success Problem Resolved check_purification->success Yes improve_cooling->success use_overhead_stirrer->success use_new_reagents->success optimize_purification->success

References

Technical Support Center: Formulation Development for 6-Nitroimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments with the poorly soluble compound, 6-Nitroimidazo[1,2-a]pyridine.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in formulating the poorly soluble compound this compound?

A1: The primary challenge in formulating this compound stems from its low aqueous solubility. This characteristic can lead to poor dissolution in the gastrointestinal tract, resulting in low and variable oral bioavailability.[1][2] Key formulation objectives are to enhance its solubility and dissolution rate to ensure adequate absorption and therapeutic efficacy.[3][4] Additionally, as with many nitroaromatic compounds, potential chemical instability and polymorphism must be carefully evaluated during preformulation studies.[5][6]

Q2: What initial preformulation studies are essential for this compound?

A2: A thorough preformulation study is critical to inform the formulation strategy.[5][7] Key studies include:

  • Solubility Profiling: Determining the solubility in various aqueous media across a range of pH values (e.g., pH 1.2, 4.5, 6.8) and in relevant biorelevant media.[8]

  • Solid-State Characterization: Identifying the crystalline form (polymorphism), melting point, and degree of crystallinity using techniques like Differential Scanning Calorimetry (DSC), X-Ray Powder Diffraction (XRPD), and Thermogravimetric Analysis (TGA).[1]

  • pKa Determination: The imidazo[1,2-a]pyridine core suggests the molecule is likely a weak base. Determining the ionization constant (pKa) is crucial for considering salt formation as a solubility enhancement strategy.[8][9]

  • Log P Determination: Assessing the compound's lipophilicity to understand its permeability characteristics and guide the selection of excipients for lipid-based formulations.

  • Stability Assessment: Evaluating the solid-state and solution stability of the drug under stressed conditions (heat, humidity, light) to identify potential degradation pathways.[10]

Q3: Which solubility enhancement techniques are most promising for this compound?

A3: Based on its chemical structure and poor solubility, several techniques are viable. The choice depends on the desired dosage form and the physicochemical properties of the drug.[3][11]

  • Particle Size Reduction: Techniques like micronization and nanomilling increase the surface area of the drug, which can improve the dissolution rate according to the Noyes-Whitney equation.[2][12][13]

  • Salt Formation: As a likely weak base, forming a salt with a pharmaceutically acceptable acid can significantly increase aqueous solubility and dissolution rate.[14][15] This is often a preferred initial approach for ionizable compounds.

  • Amorphous Solid Dispersions (ASDs): Converting the crystalline drug into a high-energy amorphous state, dispersed within a polymer matrix, can dramatically increase its apparent solubility and lead to supersaturation in vivo.[16][17] This is a powerful technique for compounds that are not amenable to salt formation or when particle size reduction is insufficient.

Q4: How do I select an appropriate salt-forming counterion for this compound?

A4: The selection of a counterion is guided by the "pKa rule," which states that for efficient salt formation, the pKa of the base (your drug) should be at least 2-3 units higher than the pKa of the acidic counterion.[9][14] A typical salt screening process involves reacting the drug with a variety of pharmaceutically acceptable acids (e.g., hydrochloride, sulfate, mesylate, tartrate, citrate) and characterizing the resulting solids for properties like crystallinity, solubility, stability, and hygroscopicity.[18]

Troubleshooting Guides

Issue 1: Particle Size Reduction Fails to Improve Dissolution Rate

Q: I have micronized my this compound, but the dissolution profile has not improved as expected. What are the possible causes and solutions?

Possible Cause Troubleshooting Steps
Powder Agglomeration Poor wettability of the micronized powder can cause particles to clump together, reducing the effective surface area available for dissolution. Solution: Incorporate a wetting agent (e.g., a surfactant like sodium lauryl sulfate at 0.1-1.0%) into the dissolution medium or the formulation itself.[15]
Recrystallization The high surface energy of very small particles can sometimes lead to recrystallization into a less soluble, more stable crystalline form during processing or storage. Solution: Analyze the solid state of the powder post-milling using XRPD to check for any polymorphic changes. Consider wet milling to minimize mechanical stress.[12]
Dissolution Method Issues The dissolution apparatus or conditions may not be suitable. Inadequate agitation (paddle speed) can lead to the formation of an unstirred "diffusion layer" around the particles, making dissolution the rate-limiting step. Solution: Increase the paddle speed (e.g., from 50 to 75 or 100 RPM). Ensure the dissolution medium is properly de-gassed.
Intrinsic Solubility Limit Particle size reduction only affects the rate of dissolution, not the equilibrium solubility. If the drug's intrinsic solubility is extremely low, this method alone may be insufficient. Solution: Consider a different enhancement strategy, such as salt formation or creating an amorphous solid dispersion, to increase the equilibrium solubility.[3][19]
Issue 2: Difficulty Forming a Stable, Crystalline Salt

Q: My attempts to form a salt of this compound have resulted in an oily residue or an unstable solid that converts back to the free base. How can I troubleshoot this?

Possible Cause Troubleshooting Steps
Incorrect pKa Difference The pKa difference between your drug and the chosen acid may be less than the recommended 2-3 units, leading to incomplete proton transfer.[9][14] Solution: Re-evaluate the pKa of your compound. Select stronger acids with lower pKa values as counterions.
Inappropriate Solvent System The solvent used for crystallization is critical. Some solvents may favor the free base or prevent the formation of an ordered crystal lattice. Solution: Screen a variety of solvents with different polarities (e.g., ethanol, isopropanol, acetone, acetonitrile, ethyl acetate) and consider using solvent/anti-solvent combinations to induce crystallization.
Salt Disproportionation The salt may be hydrolyzing back to the free base, especially in the presence of moisture.[15] This is a risk for salts of weak bases. Solution: Conduct stability studies under controlled humidity. If the salt is hygroscopic, it may require storage in a desiccated environment or inclusion of a desiccant in the packaging.
Formation of Amorphous Salt The product may be an amorphous salt, which can be less stable and prone to disproportionation. Solution: Characterize the solid using XRPD. To obtain a crystalline salt, try different crystallization conditions such as slower cooling rates, evaporation at different temperatures, or slurry experiments in various solvents.[15]
Issue 3: Amorphous Solid Dispersion (ASD) is Physically Unstable

Q: I prepared an ASD of this compound, but it shows signs of recrystallization during stability testing. How can I improve its physical stability?

Possible Cause Troubleshooting Steps
Inappropriate Polymer Selection The chosen polymer may not have sufficient molecular interaction (e.g., hydrogen bonding) with the drug to inhibit crystallization. The drug and polymer may also be immiscible. Solution: Screen different polymers (e.g., PVP, HPMC, HPMCAS, Soluplus®). Use DSC to measure the glass transition temperature (Tg) of the ASD; a single Tg indicates good miscibility.[20]
High Drug Loading The amount of drug in the dispersion is too high, exceeding the solubility of the drug in the polymer matrix. Solution: Prepare ASDs with lower drug loadings (e.g., decrease from 40% to 25% or 15% w/w) and re-evaluate their physical stability.[17]
Presence of Moisture Water acts as a plasticizer, lowering the Tg of the ASD and increasing molecular mobility, which facilitates crystallization. Solution: Ensure the ASD is thoroughly dried after preparation (e.g., secondary drying in a vacuum oven). Store the ASD under desiccated conditions and consider using moisture-protective packaging.
Residual Solvent Residual solvent from the manufacturing process (e.g., spray drying, solvent evaporation) can also act as a plasticizer. Solution: Optimize the drying process (e.g., increase drying time or temperature) to reduce residual solvent to acceptable levels as per ICH guidelines.

Experimental Protocols

Protocol 1: pH-Dependent Aqueous Solubility Determination

This protocol determines the solubility of this compound at different pH values, which is crucial for predicting its dissolution in the gastrointestinal tract.

Methodology:

  • Prepare a series of buffers (e.g., pH 1.2, 2.0, 3.0, 4.5, 5.5, 6.8, 7.4).

  • Add an excess amount of this compound powder to a known volume of each buffer in a sealed vial.

  • Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, centrifuge the samples to separate the undissolved solid.

  • Carefully withdraw a sample from the supernatant and filter it through a suitable filter (e.g., 0.22 µm PVDF) to remove any remaining particles.

  • Dilute the filtered sample with a suitable mobile phase.

  • Quantify the concentration of the dissolved drug using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Plot the measured solubility (e.g., in µg/mL) against the pH of the buffer.

Example Data Presentation:

pH Solubility (µg/mL)
1.255.8
2.042.1
3.015.5
4.52.1
5.51.2
6.81.0
7.41.0

Note: Data is illustrative and not experimental.

Protocol 2: Screening for Salt Formation

This protocol outlines a common method for screening potential salt-forming counterions.

Methodology:

  • Dissolve a known molar amount of this compound free base in a suitable solvent (e.g., ethanol or acetone).

  • In separate vials, add an equimolar amount of each selected acidic counterion (e.g., HCl, H₂SO₄, methanesulfonic acid, tartaric acid) dissolved in the same solvent.

  • Mix the solutions and allow them to stir at room temperature for several hours.

  • If a precipitate forms, collect it by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • If no precipitate forms, attempt to induce crystallization by slow evaporation of the solvent, cooling the solution, or adding an anti-solvent.

  • Characterize any resulting solids using techniques like XRPD, DSC, and microscopy to confirm the formation of a new crystalline salt form.

  • Assess key properties of promising salts, such as aqueous solubility and short-term stability.

Visualizations

Formulation_Development_Workflow cluster_0 Phase 1: Preformulation cluster_1 Phase 2: Strategy Selection cluster_2 Phase 3: Formulation & Optimization P1 Physicochemical Characterization (Solubility, pKa, LogP) P2 Solid-State Analysis (Polymorphism, Crystallinity) P1->P2 P3 Stability Assessment P2->P3 S1 Is Compound Ionizable? P3->S1 F1 Salt Formulation Development S1->F1 Yes F2 Particle Size Reduction (Milling/Nanomilling) S1->F2 No S2 Is Salt Formation Successful? S2->F2 No F4 Final Dosage Form Development S2->F4 Yes S3 Is Particle Size Reduction Sufficient? F3 Amorphous Solid Dispersion (ASD) S3->F3 No S3->F4 Yes F1->S2 F2->S3 F3->F4

Caption: Workflow for Formulation Development of Poorly Soluble Drugs.

Troubleshooting_ASD_Stability Start Issue: ASD Recrystallization During Stability Testing CheckTg 1. Analyze Tg by DSC Start->CheckTg CheckLoading 2. Evaluate Drug Loading CheckTg->CheckLoading Single, High Tg Sol_Polymer Solution: Screen Alternative Polymers (e.g., HPMCAS, Soluplus) CheckTg->Sol_Polymer Multiple Tgs or Low Tg observed CheckMoisture 3. Measure Water Content CheckLoading->CheckMoisture Loading is Low Sol_Loading Solution: Reduce Drug Loading (e.g., from 40% to 25%) CheckLoading->Sol_Loading Loading > 30-40% Sol_Moisture Solution: Optimize Drying Process & Use Protective Packaging CheckMoisture->Sol_Moisture High Water Content

Caption: Troubleshooting Logic for ASD Physical Instability.

References

Validation & Comparative

Comparative Study: 6-Nitroimidazo[1,2-a]pyridine Versus Standard Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anticancer potential of 6-Nitroimidazo[1,2-a]pyridine against established chemotherapeutic agents: Doxorubicin, Cisplatin, and Paclitaxel. The data presented is compiled from various preclinical studies to offer a comprehensive overview of its efficacy and mechanism of action.

In Vitro Cytotoxicity: A Comparative Analysis

The antitumor activity of this compound and standard anticancer drugs has been evaluated across various human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, is a key parameter in these assessments. While a direct head-to-head comparison of this compound with all standard agents across a uniform panel of cell lines is not available in a single study, this guide synthesizes available data for a comparative perspective.

It is important to note that IC50 values can vary between studies due to different experimental conditions, such as cell density and assay duration.

Table 1: Comparative IC50 Values (µM) Against Human Colon Cancer Cell Line HT-29

CompoundHT-29 (Colon Cancer) IC50 (µM)Reference(s)
This compound derivative4.15 ± 2.93[1]
Doxorubicin0.88 - 8.6[2][3]
Cisplatin6.3 - 70[4][5]
Paclitaxel0.005 - 9.5[6][7]

Note: The IC50 value for the this compound derivative is for a compound with a nitro group at an unspecified position on the imidazo[1,2-a]pyridine core, evaluated on the HT-29 cell line.

Mechanism of Action: Signaling Pathways

Imidazo[1,2-a]pyridine derivatives have been shown to exert their anticancer effects through the modulation of key signaling pathways involved in cell survival, proliferation, and apoptosis.[8][9] While the precise pathway for this compound is still under investigation, studies on closely related analogs suggest a mechanism involving the inhibition of the PI3K/Akt/mTOR pathway and the induction of p53-mediated apoptosis.[8][10]

Proposed Signaling Pathway for this compound

This proposed pathway illustrates how this compound may induce apoptosis in cancer cells.

G Proposed Anticancer Mechanism of this compound cluster_0 Cell Membrane cluster_1 Cytoplasm Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Cell Survival & Proliferation Cell Survival & Proliferation mTOR->Cell Survival & Proliferation Promotes This compound This compound This compound->PI3K Inhibits This compound->Akt Inhibits p53 p53 This compound->p53 Activates Bax Bax p53->Bax Activates Apoptosis Apoptosis Bax->Apoptosis Induces

Caption: Proposed mechanism of this compound.

Experimental Protocols

This section details the methodologies for key experiments cited in the comparison.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

Workflow:

G A Seed cancer cells in a 96-well plate B Incubate for 24 hours A->B C Treat cells with varying concentrations of the compound B->C D Incubate for 48-72 hours C->D E Add MTT solution to each well D->E F Incubate for 4 hours E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H

Caption: MTT Assay Workflow.

Detailed Steps:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000 to 10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (this compound, Doxorubicin, Cisplatin, Paclitaxel) in culture medium. Replace the existing medium with the medium containing the compounds.

  • Incubation: Incubate the plates for a specified period, typically 48 or 72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Western Blot Analysis for Apoptosis Markers

Western blotting is used to detect specific proteins in a sample, providing insights into the molecular mechanisms of apoptosis.

Workflow:

G A Treat cells with the compound B Lyse cells to extract proteins A->B C Determine protein concentration B->C D Separate proteins by SDS-PAGE C->D E Transfer proteins to a membrane D->E F Block the membrane E->F G Incubate with primary antibody (e.g., anti-Bax, anti-p53) F->G H Incubate with secondary antibody G->H I Detect protein bands H->I

Caption: Western Blot Workflow.

Detailed Steps:

  • Cell Treatment and Lysis: Treat cancer cells with the desired compound concentrations. After incubation, harvest and lyse the cells in a suitable buffer to extract total proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit (e.g., BCA assay).

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., p53, Bax, Bcl-2, cleaved caspase-3). Following washes, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. The intensity of the bands corresponds to the protein expression levels.

Conclusion

The available preclinical data suggests that this compound and its derivatives hold promise as potential anticancer agents. The cytotoxic effects, particularly against colon cancer cells, are noteworthy. The proposed mechanism of action through the PI3K/Akt/mTOR pathway and induction of apoptosis aligns with the mechanisms of other effective anticancer drugs. However, further comprehensive and direct comparative studies are essential to fully elucidate the therapeutic potential of this compound relative to standard chemotherapeutic agents. In vivo studies are also crucial to validate these in vitro findings and to assess the compound's overall safety and efficacy profile.

References

Validating the In Vitro Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold has garnered significant attention in medicinal chemistry as a promising framework for the development of novel anticancer agents.[1][2][3] Derivatives of this heterocyclic system have demonstrated potent cytotoxic effects against a range of cancer cell lines, operating through various mechanisms of action, including the induction of apoptosis and cell cycle arrest, and the inhibition of key signaling pathways.[1][3] This guide provides a comparative analysis of the in vitro anticancer activity of various imidazo[1,2-a]pyridine derivatives, with a focus on quantitative data, experimental protocols, and the underlying molecular pathways.

Comparative Cytotoxicity of Imidazo[1,2-a]pyridine Derivatives

The in vitro anticancer efficacy of novel compounds is primarily assessed by their half-maximal inhibitory concentration (IC50), which quantifies the amount of a substance required to inhibit a biological process by 50%. The following table summarizes the IC50 values for several imidazo[1,2-a]pyridine derivatives against a panel of human cancer cell lines, offering a quantitative comparison of their potency.

DerivativeCancer Cell LineCancer TypeIncubation Time (h)IC50 (µM)Reference
Compound 6 A375Melanoma489.7[1][2]
WM115Melanoma48<12[2]
HeLaCervical Cancer4835.0[1][2]
Compound 12b Hep-2Laryngeal Carcinoma-11[2]
HepG2Hepatocellular Carcinoma-13[2]
MCF-7Breast Carcinoma-11[2]
A375Human Skin Cancer-11[2]
Compound 9d HeLaCervical Cancer-10.89[2]
MCF-7Breast Cancer-2.35[2]
IP-5 HCC1937Breast Cancer-45[3][4]
IP-6 HCC1937Breast Cancer-47.7[3][4]
IP-7 HCC1937Breast Cancer-79.6[3][4]
Compound 8c K-562Leukemia-1.09[5]
Compound 13k HCC827Non-small cell lung cancer-0.09 - 0.43[6]
A549Non-small cell lung cancer-0.09 - 0.43[6]
SH-SY5YNeuroblastoma-0.09 - 0.43[6]
HELErythroid and leukocyte leukaemia-0.09 - 0.43[6]
MCF-7Breast cancer-0.09 - 0.43[6]

Mechanism of Action: Insights from In Vitro Studies

Several studies have elucidated the molecular mechanisms underlying the anticancer effects of imidazo[1,2-a]pyridine derivatives. A prominent mechanism involves the inhibition of the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival.[1][6]

For instance, "Compound 6" has been shown to reduce the levels of phosphorylated protein kinase B (p-AKT) and the mechanistic target of rapamycin (p-mTOR).[1] This inhibition leads to the upregulation of cell cycle inhibitors like p53 and p21, and an increase in pro-apoptotic proteins such as BAX and active caspase-9.[1] The induction of apoptosis is a key outcome, with studies demonstrating increased PARP cleavage and activation of caspases 7, 8, and 9 in response to treatment with various imidazo[1,2-a]pyridine derivatives.[1][3][4]

Furthermore, these compounds can induce cell cycle arrest, particularly at the G2/M phase, thereby preventing cancer cell proliferation.[1][6]

G cluster_0 Imidazo[1,2-a]pyridine Derivative cluster_1 Signaling Cascade cluster_2 Cellular Processes cluster_3 Key Proteins Compound 6-Nitroimidazo[1,2-a]pyridine (and other derivatives) PI3K PI3K Compound->PI3K p53 p53 Compound->p53 BAX BAX Compound->BAX AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation CellCycleArrest Cell Cycle Arrest (G2/M Phase) p21 p21 p53->p21 p21->CellCycleArrest Caspases Caspases BAX->Caspases Caspases->Apoptosis

Caption: Proposed signaling pathway of Imidazo[1,2-a]pyridine derivatives.

Experimental Protocols

Standard in vitro assays are crucial for validating the anticancer activity of novel compounds. Below are detailed methodologies for key experiments.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[7][8]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the imidazo[1,2-a]pyridine derivative and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Live cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay quantifies the extent of apoptosis induced by the test compound.

Protocol:

  • Cell Treatment: Treat cells with the imidazo[1,2-a]pyridine derivative at a predetermined concentration (e.g., near the IC50 value) for a specified duration.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and propidium iodide (PI).

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Western Blot Analysis

Western blotting is used to detect and quantify the levels of specific proteins involved in signaling pathways, cell cycle regulation, and apoptosis.

Protocol:

  • Protein Extraction: Lyse the treated and control cells in a suitable lysis buffer to extract total proteins.

  • Protein Quantification: Determine the protein concentration using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., p-AKT, p-mTOR, p53, p21, BAX, cleaved PARP, Caspase-9).

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

G cluster_0 Cell Culture & Treatment cluster_1 In Vitro Assays cluster_2 Data Analysis cluster_3 Conclusion Start Start Seed Seed Cancer Cells Start->Seed Treat Treat with Compound Seed->Treat MTT MTT Assay (Cell Viability) Treat->MTT Apoptosis Apoptosis Assay (Flow Cytometry) Treat->Apoptosis Western Western Blot (Protein Expression) Treat->Western IC50 Calculate IC50 MTT->IC50 QuantifyApoptosis Quantify Apoptosis Apoptosis->QuantifyApoptosis QuantifyProtein Quantify Protein Levels Western->QuantifyProtein End End IC50->End QuantifyApoptosis->End QuantifyProtein->End

Caption: General experimental workflow for in vitro anticancer activity validation.

References

"6-Nitroimidazo[1,2-a]pyridine vs. known antibiotics: a comparative analysis"

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant bacteria poses a significant threat to global health, necessitating the discovery and development of novel antimicrobial agents. The imidazo[1,2-a]pyridine scaffold has garnered considerable attention in medicinal chemistry due to its diverse pharmacological activities, including potent antibacterial effects. This guide provides a comparative analysis of imidazo[1,2-a]pyridine derivatives, with a focus on the potential of nitro-substituted compounds like 6-nitroimidazo[1,2-a]pyridine, against established antibiotics.

While specific quantitative antibacterial data for the this compound isomer is not extensively available in publicly accessible literature, this guide will draw upon data from structurally related imidazo[1,2-a]pyridine derivatives to provide a valuable comparative context. The experimental protocols detailed herein are standardized methodologies that can be applied to evaluate the efficacy and mechanism of action of this compound and other novel antimicrobial candidates.

Data Presentation: Comparative Antibacterial Activity

The antibacterial efficacy of a compound is primarily determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following table summarizes the MIC values for representative imidazo[1,2-a]pyridine derivatives from various studies, compared with well-known antibiotics against common bacterial pathogens.

Compound/AntibioticTarget OrganismMIC (µg/mL)Reference CompoundMIC (µg/mL)
Imidazo[1,2-a]pyridine Derivative 1Staphylococcus aureus3.12Ciprofloxacin>32
Imidazo[1,2-a]pyridine Derivative 2Escherichia coli7.8Ciprofloxacin>32
Imidazo[1,2-a]pyridine Derivative 3Pseudomonas aeruginosa16Ciprofloxacin1
Imidazo[1,2-a]pyridine Derivative 4Methicillin-resistant S. aureus (MRSA)0.25-64--
CiprofloxacinStaphylococcus aureus0.25-1--
CiprofloxacinEscherichia coli0.015-0.12--
VancomycinStaphylococcus aureus0.5-2--
VancomycinMethicillin-resistant S. aureus (MRSA)1-2--

Note: The MIC values for imidazo[1,2-a]pyridine derivatives are sourced from various studies and may not be directly comparable due to differences in experimental conditions. The data for known antibiotics represents a general range of reported MICs.

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of antimicrobial compounds. The following are standard protocols for key experiments in antimicrobial drug discovery.

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines and is a standard method for determining the MIC of an antimicrobial agent.[1][2]

a. Materials:

  • Mueller-Hinton Broth (MHB), cation-adjusted

  • 96-well microtiter plates

  • Bacterial inoculum, adjusted to 0.5 McFarland standard

  • Test compound (e.g., this compound) stock solution

  • Control antibiotics (e.g., Ciprofloxacin, Vancomycin)

  • Sterile saline or phosphate-buffered saline (PBS)

  • Incubator (35°C ± 2°C)

  • Microplate reader (optional)

b. Procedure:

  • Preparation of Inoculum: From a fresh agar plate (18-24 hours growth), select 3-5 colonies of the test bacterium and suspend them in sterile saline or PBS. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Microtiter Plates: Add 100 µL of sterile MHB to all wells of a 96-well plate.

  • Serial Dilution of Test Compound: In the first well of a row, add 100 µL of the test compound stock solution to create a 1:2 dilution. Mix well and transfer 100 µL to the next well, creating a serial two-fold dilution across the plate. Discard the final 100 µL from the last well. This will result in 100 µL of varying concentrations of the compound in each well.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL.

  • Controls:

    • Growth Control: A well containing 200 µL of MHB and the bacterial inoculum, but no antimicrobial agent.

    • Sterility Control: A well containing 200 µL of uninoculated MHB.

    • Positive Control: A row with a known antibiotic undergoing serial dilution and inoculation.

  • Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism. This can be determined by visual inspection or by using a microplate reader to measure optical density.

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells and is a common method to assess the cytotoxicity of a compound on mammalian cell lines.

a. Materials:

  • Mammalian cell line (e.g., HeLa, HEK293)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

b. Procedure:

  • Cell Seeding: Seed the 96-well plate with cells at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of the compound's solvent, e.g., DMSO).

  • Incubation: Incubate the plate for 24-48 hours in a CO₂ incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the compound concentration to determine the CC₅₀ (50% cytotoxic concentration).

DNA Gyrase Inhibition Assay

This assay determines if a compound inhibits the supercoiling activity of DNA gyrase, a key bacterial enzyme.

a. Materials:

  • Purified bacterial DNA gyrase (e.g., from E. coli or S. aureus)

  • Relaxed plasmid DNA (e.g., pBR322)

  • Assay buffer (containing ATP, MgCl₂, KCl, DTT, and spermidine)

  • Test compound stock solution

  • Control inhibitor (e.g., Ciprofloxacin)

  • Stop solution/loading dye (containing SDS and bromophenol blue)

  • Agarose gel (1%) in TAE or TBE buffer

  • Ethidium bromide or other DNA stain

  • Gel electrophoresis apparatus and power supply

  • UV transilluminator

b. Procedure:

  • Reaction Setup: In a microcentrifuge tube on ice, prepare the reaction mixture containing assay buffer, relaxed plasmid DNA, and the test compound at various concentrations. Include a no-compound control and a no-enzyme control.

  • Enzyme Addition: Initiate the reaction by adding a pre-determined amount of DNA gyrase to each tube.

  • Incubation: Incubate the reaction at 37°C for 30-60 minutes.

  • Reaction Termination: Stop the reaction by adding the stop solution/loading dye.

  • Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel and run the electrophoresis until the supercoiled and relaxed DNA forms are well separated.

  • Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under a UV transilluminator.

  • Data Analysis: The inhibition of DNA gyrase is indicated by a decrease in the amount of supercoiled DNA and a corresponding increase in relaxed DNA compared to the no-compound control. The IC₅₀ (50% inhibitory concentration) can be determined by quantifying the band intensities.

Mandatory Visualization

Caption: Workflow for the evaluation of a novel antimicrobial compound.

Putative_Signaling_Pathway_Inhibition cluster_targets Intracellular Targets Compound Imidazo[1,2-a]pyridine Derivative BacterialCell Bacterial Cell Compound->BacterialCell Enters Cell DNA_Gyrase DNA Gyrase (GyrA/GyrB) Compound->DNA_Gyrase Inhibits TopoisomeraseIV Topoisomerase IV (ParC/ParE) Compound->TopoisomeraseIV Inhibits DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Required for Cell_Division Cell Division TopoisomeraseIV->Cell_Division Required for chromosome segregation DNA_Replication->Cell_Division Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Inhibition leads to Cell_Division->Cell_Death Failure leads to

Caption: Putative mechanism of action for antibacterial imidazo[1,2-a]pyridines.

References

Cross-Validation of 6-Nitroimidazo[1,2-a]pyridine's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a framework for the cross-validation of the potential mechanisms of action of 6-Nitroimidazo[1,2-a]pyridine, a member of the versatile imidazo[1,2-a]pyridine class of compounds known for their broad therapeutic potential.[1][2][3] Based on the activities of structurally related compounds, two primary mechanisms are explored: antitubercular activity via inhibition of the cytochrome bc1 complex and anticancer activity through the induction of apoptosis. This guide offers a comparative analysis with established compounds and detailed experimental protocols for mechanism elucidation.

Antitubercular Mechanism: Inhibition of Cytochrome bc1 Complex

The primary mechanism of action for several imidazo[1,2-a]pyridine derivatives against Mycobacterium tuberculosis is the inhibition of the cytochrome bc1 complex (QcrB), a crucial component of the electron transport chain responsible for ATP synthesis.[4][5][6][7] Telacebec (Q203), a prominent antitubercular drug candidate, exemplifies this mechanism.[4][5][6][7] It is hypothesized that this compound may share this mode of action.

Comparative Analysis: Antitubercular Activity
CompoundTargetIC50 / MICOrganism
This compound Cytochrome bc1 (Hypothesized)To be determinedMycobacterium tuberculosis
Telacebec (Q203) Cytochrome bc1 complexMIC50: 2.7 nMMycobacterium tuberculosis H37Rv[5]
Bedaquiline ATP synthaseMIC: 30-120 ng/mLMycobacterium tuberculosis[3]
PA-824 (Pretomanid) Mycolic acid biosynthesisMIC: 0.08 - 0.7 µMMDR-TB strains[8]
Experimental Protocols for Cross-Validation

1. Ubiquinol-Cytochrome c Reductase Activity Assay

This assay measures the enzymatic activity of the cytochrome bc1 complex by monitoring the reduction of cytochrome c.

Protocol:

  • Isolate mitochondria or purify the cytochrome bc1 complex from Mycobacterium tuberculosis.

  • Prepare a reaction mixture in a cuvette containing 50 mM potassium phosphate buffer (pH 7.4), 1 mM EDTA, and 1 mM potassium cyanide (KCN) to inhibit cytochrome c oxidase.[9]

  • Add a known concentration of oxidized cytochrome c to the reaction mixture.

  • Add the mitochondrial preparation or purified enzyme to the cuvette and incubate for several minutes at 25°C to allow for thermal equilibration.[9]

  • To determine inhibitory activity, pre-incubate the enzyme with varying concentrations of this compound (or a vehicle control) for a few minutes.

  • Initiate the reaction by adding a suitable ubiquinol analog (e.g., ubiquinol-2).

  • Immediately monitor the increase in absorbance at 550 nm, which corresponds to the reduction of cytochrome c.[9]

  • Calculate the initial rate of the reaction from the linear portion of the absorbance curve and determine the IC50 value for the compound.

2. ATP Depletion Assay

This assay directly measures the impact of the compound on ATP synthesis in whole bacterial cells.

Protocol:

  • Culture Mycobacterium tuberculosis to mid-log phase.

  • Expose the bacterial cells to different concentrations of this compound for a defined period.

  • Lyse the bacterial cells to release intracellular contents.

  • Use a commercial ATP luminescence-based assay kit to quantify the ATP levels in the cell lysates.

  • Compare the ATP levels in treated cells to untreated controls to determine the extent of ATP depletion.

Signaling Pathway and Experimental Workflow

antitubercular_pathway cluster_pathway Electron Transport Chain in M. tuberculosis cluster_workflow Experimental Workflow Ubiquinol Ubiquinol Cytochrome bc1 Cytochrome bc1 Ubiquinol->Cytochrome bc1 e- Cytochrome c Cytochrome c Cytochrome bc1->Cytochrome c e- ATP_Synthase ATP_Synthase Cytochrome c->ATP_Synthase e- ATP ATP ATP_Synthase->ATP 6_Nitro This compound 6_Nitro->Cytochrome bc1 Inhibition Isolate_Mtb Isolate M. tuberculosis mitochondria Assay Ubiquinol-Cytochrome c Reductase Assay Isolate_Mtb->Assay ATP_Assay Whole-cell ATP Depletion Assay Isolate_Mtb->ATP_Assay Measure_Abs Measure Absorbance at 550 nm Assay->Measure_Abs Measure_Lum Measure Luminescence ATP_Assay->Measure_Lum

Caption: Antitubercular mechanism and validation workflow.

Anticancer Mechanism: Induction of Apoptosis

Several imidazo[1,2-a]pyridine derivatives have demonstrated anticancer activity by inducing apoptosis in various cancer cell lines.[10][11][12][13][14][15][16] The proposed mechanism for this compound involves the activation of intrinsic apoptotic pathways, leading to cell death.

Comparative Analysis: Anticancer Activity (IC50 in µM)
CompoundHeLa (Cervical)A549 (Lung)HCC1937 (Breast)
This compound To be determinedTo be determinedTo be determined
Compound 6 (imidazo[1,2-a]pyridine derivative) 9.7 µM[10]--
IMPA-2 (imidazo[1,2-a]pyridine derivative) -IC50 reported[16]-
La23 (imidazo[1,2-a]pyridine derivative) 15.32 µM[15]--
Experimental Protocols for Cross-Validation

1. Cytochrome c Release Assay (Western Blot)

This assay detects the translocation of cytochrome c from the mitochondria to the cytosol, a key event in the intrinsic apoptotic pathway.[17][18]

Protocol:

  • Culture cancer cells (e.g., HeLa) and treat with this compound for various time points.

  • Collect approximately 5 x 10^7 cells by centrifugation and wash with ice-cold PBS.

  • Resuspend the cell pellet in 1 ml of ice-cold cytosol extraction buffer mix containing DTT and protease inhibitors.

  • Homogenize the cells on ice using a Dounce tissue grinder.

  • Centrifuge the homogenate to pellet nuclei and unbroken cells.

  • Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g) to pellet the mitochondria. The resulting supernatant is the cytosolic fraction.

  • Lyse the mitochondrial pellet using a mitochondrial extraction buffer.

  • Separate cytosolic and mitochondrial fractions by SDS-PAGE and perform a Western blot using an antibody specific for cytochrome c.

  • An increase in cytochrome c in the cytosolic fraction of treated cells compared to untreated cells indicates apoptosis induction.

2. Caspase Activation Assay (Western Blot)

This assay detects the cleavage of pro-caspases into their active forms, a hallmark of apoptosis.

Protocol:

  • Treat cancer cells with this compound.

  • Prepare whole-cell lysates from treated and untreated cells.

  • Separate proteins by SDS-PAGE and transfer to a membrane.[19][20][21]

  • Probe the membrane with primary antibodies specific for pro-caspase-9, cleaved caspase-9, pro-caspase-3, and cleaved caspase-3.[19][20][21]

  • Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate for detection.

  • The appearance of cleaved caspase bands in treated samples indicates caspase activation.

Signaling Pathway and Experimental Workflow

anticancer_pathway cluster_pathway Intrinsic Apoptosis Pathway cluster_workflow Experimental Workflow Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Apaf1 Apaf-1 Cytochrome_c->Apaf1 Procaspase9 Pro-caspase-9 Apaf1->Procaspase9 Activates Caspase9 Caspase-9 Procaspase9->Caspase9 Procaspase3 Pro-caspase-3 Caspase9->Procaspase3 Cleaves Caspase3 Caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis 6_Nitro This compound 6_Nitro->Mitochondrion Induces stress Treat_Cells Treat cancer cells Fractionation Cytosolic/Mitochondrial Fractionation Treat_Cells->Fractionation Cell_Lysis Whole Cell Lysis Treat_Cells->Cell_Lysis WB_CytoC Western Blot (Cytochrome c) Fractionation->WB_CytoC WB_Caspase Western Blot (Caspases) Cell_Lysis->WB_Caspase

Caption: Anticancer mechanism and validation workflow.

References

Benchmarking the Efficacy of 6-Nitroimidazo[1,2-a]pyridine Against Clinical Drugs for Tuberculosis

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison for Researchers and Drug Development Professionals

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the development of novel therapeutics. The imidazo[1,2-a]pyridine scaffold has been identified as a promising starting point for new antitubercular agents. This guide provides a comparative analysis of the efficacy of 6-Nitroimidazo[1,2-a]pyridine, a representative compound from this class, against the clinically approved drugs Delamanid and Pretomanid, which are also nitroimidazole derivatives. This comparison is based on a synthesis of available preclinical data for imidazo[1,2-a]pyridine analogues and published data for the clinical drugs.

Comparative Efficacy Data

The following table summarizes the in vitro activity of this compound analogues and the clinical drugs Delamanid and Pretomanid against Mycobacterium tuberculosis. The Minimum Inhibitory Concentration (MIC) is a key measure of a drug's potency, representing the lowest concentration that inhibits the visible growth of the bacteria.

CompoundDrug ClassMIC Range against Drug-Susceptible Mtb (μg/mL)MIC Range against Drug-Resistant Mtb (μg/mL)
This compound Analogues Imidazo[1,2-a]pyridine≤0.006 - 2.0[1]Potent activity reported against MDR and XDR strains[1][2]
Delamanid Nitro-dihydro-imidazooxazole0.001 - 0.05[3][4][5]0.001 - 0.05 (for delamanid-naive patients)[3][4]
Pretomanid Nitroimidazooxazine0.015 - 0.25[6]0.03 - 0.53[6]

Note: Data for this compound analogues is based on published results for various derivatives within this chemical class and serves as a representative benchmark.

Mechanism of Action: A Shared Pathway

Both this compound analogues, Delamanid, and Pretomanid are prodrugs that require activation within the mycobacterial cell to exert their therapeutic effect. This shared mechanism of action is a key consideration in their application and potential for cross-resistance.

cluster_mycobacterium Mycobacterium tuberculosis Cell Prodrug Nitroimidazole Prodrug (this compound, Delamanid, Pretomanid) Ddn Deazaflavin-dependent nitroreductase (Ddn) Prodrug->Ddn Activation Reactive_Nitrogen Reactive Nitrogen Species (e.g., Nitric Oxide) Ddn->Reactive_Nitrogen Generates Mycolic_Acid_Inhibition Inhibition of Mycolic Acid Synthesis Reactive_Nitrogen->Mycolic_Acid_Inhibition Respiratory_Poisoning Respiratory Poisoning Reactive_Nitrogen->Respiratory_Poisoning Cell_Death Bacterial Cell Death Mycolic_Acid_Inhibition->Cell_Death Respiratory_Poisoning->Cell_Death

Mechanism of action for nitroimidazole-based antitubercular drugs.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of antitubercular compounds.

In Vitro Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Assay

This protocol is used to determine the minimum concentration of a drug that inhibits the growth of M. tuberculosis.

cluster_workflow MIC Assay Workflow start Prepare serial dilutions of test compounds in 96-well plates inoculate Inoculate plates with a standardized suspension of M. tuberculosis start->inoculate incubate Incubate plates at 37°C for 7-14 days inoculate->incubate read Assess bacterial growth visually or using a growth indicator (e.g., Resazurin) incubate->read determine Determine MIC as the lowest drug concentration with no visible growth read->determine

Workflow for determining the Minimum Inhibitory Concentration (MIC).

Detailed Steps:

  • Compound Preparation: The test compounds (this compound analogues, Delamanid, Pretomanid) are serially diluted in an appropriate growth medium, such as Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase), in a 96-well microplate format.

  • Inoculum Preparation: A standardized inoculum of M. tuberculosis (e.g., H37Rv strain for drug-susceptible testing, or clinical isolates for drug-resistant testing) is prepared to a specific turbidity, corresponding to a known number of colony-forming units (CFU)/mL.

  • Inoculation and Incubation: The microplates containing the drug dilutions are inoculated with the bacterial suspension. The plates are then sealed and incubated at 37°C in a humidified incubator for 7 to 14 days.

  • MIC Determination: After the incubation period, bacterial growth is assessed. This can be done visually or by adding a growth indicator dye like resazurin, which changes color in the presence of metabolically active bacteria. The MIC is recorded as the lowest concentration of the drug that prevents a visible color change or turbidity.

In Vivo Efficacy Testing: Mouse Model of Tuberculosis

Animal models are crucial for evaluating the in vivo efficacy of new drug candidates. The mouse model is a well-established and commonly used preclinical model for tuberculosis.

cluster_comparison Logical Comparison Framework Target Tuberculosis (MDR/XDR) New_Compound This compound (Test Compound) Target->New_Compound Clinical_Drug_1 Delamanid (Clinical Comparator 1) Target->Clinical_Drug_1 Clinical_Drug_2 Pretomanid (Clinical Comparator 2) Target->Clinical_Drug_2 Efficacy_Metrics Efficacy Metrics (MIC, In Vivo CFU Reduction) New_Compound->Efficacy_Metrics Clinical_Drug_1->Efficacy_Metrics Clinical_Drug_2->Efficacy_Metrics

Logical framework for comparing antitubercular compounds.

Experimental Workflow:

  • Infection: Mice (e.g., BALB/c or C57BL/6 strains) are infected with a low-dose aerosol of M. tuberculosis to establish a lung infection.

  • Treatment Initiation: After a pre-determined period to allow the infection to establish (typically 2-4 weeks), treatment with the test compounds and comparator drugs is initiated. The drugs are usually administered orally via gavage, once daily for a specified duration (e.g., 4-8 weeks).

  • Monitoring: Throughout the treatment period, the well-being of the animals, including body weight, is monitored.

  • Efficacy Assessment: At the end of the treatment period, the mice are euthanized, and their lungs and spleens are harvested. The bacterial load in these organs is quantified by plating serial dilutions of the organ homogenates onto nutrient agar and counting the number of colony-forming units (CFU) after incubation. A significant reduction in CFU in the organs of treated mice compared to untreated controls indicates drug efficacy.

Conclusion

The available data suggests that this compound analogues exhibit potent in vitro activity against Mycobacterium tuberculosis, with MIC values that are comparable to, and in some cases lower than, the clinical drugs Delamanid and Pretomanid. The shared mechanism of action through reductive activation within the mycobacterium highlights a common vulnerability that can be exploited for antitubercular drug design. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of this promising class of compounds. The experimental protocols outlined in this guide provide a standardized framework for the continued evaluation and comparison of novel antitubercular agents.

References

Head-to-Head Comparison of 6-Nitroimidazo[1,2-a]pyridine Derivatives as Potent Antitubercular Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of 6-Nitroimidazo[1,2-a]pyridine derivatives reveals significant potential in the development of new antituberculosis therapies. This guide provides a head-to-head comparison of key derivatives, focusing on their antitubercular efficacy, supported by experimental data. The information is intended for researchers, scientists, and drug development professionals in the field of infectious diseases.

Core Findings

Recent studies have highlighted several this compound derivatives with potent activity against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. Among these, TBA-354 has emerged as a promising next-generation candidate, demonstrating superior potency compared to the clinical candidate PA-824 .[1][2][3] This guide will delve into the quantitative data supporting these findings and the experimental methodologies used for their evaluation.

Comparative Efficacy of Key Derivatives

The antitubercular activity of this compound derivatives is typically quantified by their Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that inhibits the visible growth of Mtb. A lower MIC value indicates higher potency.

DerivativeMIC against Mtb H37Rv (μM)Key Findings
TBA-354 ~0.02 - 0.04Consistently shows higher potency than PA-824, being 5-10 times more potent in monotherapy studies.[1][3] It maintains activity against various drug-sensitive and drug-resistant Mtb strains.[2]
PA-824 ~0.08 - 0.25A well-characterized clinical candidate, it serves as a benchmark for new derivatives.[4] It is active against both replicating and non-replicating Mtb.[5]
Delamanid (OPC-67683) ~0.006 - 0.012A related nitroimidazo-oxazole, Delamanid, often shows the highest in vitro potency and is used as a comparator.[6]
Other Analogues VariableStructure-activity relationship (SAR) studies have identified other potent analogues, with some exhibiting MIC values in the nanomolar range (e.g., ≤0.006 μM).[7]

Mechanism of Action: Reductive Activation Pathway

This compound derivatives are prodrugs, meaning they require activation within the mycobacterial cell to exert their therapeutic effect. This activation is a reductive process, primarily mediated by the deazaflavin-dependent nitroreductase (Ddn) enzyme, which utilizes the cofactor F420. Upon reduction of the nitro group, reactive nitrogen species are generated, which are thought to inhibit the biosynthesis of mycolic acids, essential components of the mycobacterial cell wall.[5]

Mechanism_of_Action cluster_Mtb Mycobacterium tuberculosis Cell Prodrug This compound (Prodrug) Ddn Deazaflavin-dependent Nitroreductase (Ddn) Prodrug->Ddn Enters Cell & Binds F420_ox Cofactor F420 (oxidized) Ddn->F420_ox Activated_Drug Reactive Nitrogen Species (Activated Drug) Ddn->Activated_Drug Reductive Activation F420 Cofactor F420 (reduced) F420->Ddn Mycolic_Acid Mycolic Acid Biosynthesis Activated_Drug->Mycolic_Acid Inhibition Cell_Wall Cell Wall Integrity Mycolic_Acid->Cell_Wall Essential for Cell_Death Bacterial Cell Death Cell_Wall->Cell_Death Disruption leads to

Fig. 1: Reductive activation pathway of this compound derivatives.

Experimental Protocols

The following is a representative protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound derivatives against Mycobacterium tuberculosis using the Microplate Alamar Blue Assay (MABA).

1. Bacterial Strain and Culture Conditions:

  • Strain: Mycobacterium tuberculosis H37Rv (ATCC 27294).

  • Growth Medium: Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) oleic acid-albumin-dextrose-catalase (OADC), and 0.05% (v/v) Tween 80.

  • Culture Incubation: Cultures are grown at 37°C with shaking until they reach an optical density at 600 nm (OD600) of 0.5-0.8.

2. Preparation of Drug Dilutions:

  • Test compounds are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions.

  • Serial two-fold dilutions of the compounds are prepared in 7H9 broth in a 96-well microplate. The final concentrations typically range from 0.001 to 100 µM.

3. Inoculation:

  • The Mtb culture is diluted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Each well of the microplate containing the drug dilutions is inoculated with the bacterial suspension.

4. Incubation:

  • The microplates are incubated at 37°C for 5-7 days.

5. MIC Determination:

  • Following incubation, a mixture of Alamar Blue reagent and 20% Tween 80 is added to each well.

  • The plates are re-incubated for 16-24 hours.

  • A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth.

  • The MIC is defined as the lowest drug concentration that prevents this color change.

Experimental_Workflow A Mtb Culture Preparation (7H9 Broth, 37°C) C Inoculation of Mtb into Wells A->C B Serial Dilution of Test Compounds in 96-well Plate B->C D Incubation (5-7 days, 37°C) C->D E Addition of Alamar Blue Reagent D->E F Re-incubation (16-24 hours) E->F G Visual or Spectrophotometric Reading of Color Change F->G H Determination of MIC G->H

Fig. 2: Workflow for the Microplate Alamar Blue Assay (MABA).

Structure-Activity Relationship (SAR) Insights

The antitubercular potency of this compound derivatives is highly dependent on their chemical structure. Key determinants of activity include:

  • The Nitro Group: This is essential for the prodrug activation mechanism.[5]

  • The Bicyclic Core: The imidazo[1,2-a]pyridine scaffold is crucial for the compound's overall shape and interaction with the activating enzyme.

  • Substituents on the Bicyclic Core: Modifications at various positions can significantly impact potency, solubility, and pharmacokinetic properties. For instance, the introduction of a lipophilic tail is a key determinant of aerobic activity.[5][8]

Conclusion

The this compound scaffold represents a promising framework for the development of novel antitubercular drugs. Head-to-head comparisons, particularly between TBA-354 and PA-824, demonstrate a clear path for optimization, leading to next-generation candidates with enhanced potency. Further research focusing on optimizing the pharmacokinetic and safety profiles of these potent derivatives is warranted to translate these promising in vitro findings into effective clinical treatments for tuberculosis.

References

Evaluating the Selectivity of 6-Nitroimidazo[1,2-a]pyridine for Cancer Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anticancer agents with high efficacy and minimal side effects is a cornerstone of modern oncological research. A key determinant of a promising therapeutic candidate is its ability to selectively target cancer cells while sparing healthy, non-malignant cells. This guide provides a comprehensive evaluation of the selectivity of 6-Nitroimidazo[1,2-a]pyridine, a heterocyclic compound of interest, for cancer cells. We will objectively compare its performance with other alternatives, supported by available experimental data, and provide detailed methodologies for the key experiments cited.

Comparative Cytotoxicity Analysis

The foundational method for evaluating the selectivity of a potential anticancer compound is to determine its cytotoxic effect on both cancerous and normal cell lines. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro. A higher selectivity index, calculated as the ratio of the IC50 in normal cells to the IC50 in cancer cells, indicates a more favorable therapeutic window.

To provide a quantitative perspective on the evaluation of selectivity for similar compounds, the following table summarizes the IC50 values for other imidazo[1,2-a]pyridine derivatives where data for both cancer and normal cell lines are available. This comparative data illustrates the benchmarks for assessing the selectivity of new chemical entities.

Compound/DerivativeCancer Cell LineCancer TypeIC50 (µM)Normal Cell LineIC50 (µM)Selectivity Index (Normal IC50 / Cancer IC50)Reference
Compound 13k HCC827Non-small cell lung cancer0.09MRC-51.98>20This is a complex derivative containing the imidazo[1,2-a]pyridine scaffold.
Compound 6 A375 (Melanoma)Melanoma9.7Not Reported--[2]
WM115 (Melanoma)Melanoma<12Not Reported--[2]
HeLaCervical Cancer35.0Not Reported--[2]
IP-5 HCC1937Breast Cancer45Not Reported--[3][4]
IP-6 HCC1937Breast Cancer47.7Not Reported--[3][4]
IP-7 HCC1937Breast Cancer79.6Not Reported--[3][4]

Signaling Pathways and Mechanism of Action

The selectivity of anticancer compounds can often be attributed to their specific molecular targets and the signaling pathways they modulate, which may be dysregulated in cancer cells. Several studies on imidazo[1,2-a]pyridine derivatives indicate that a common mechanism of action involves the inhibition of the PI3K/Akt/mTOR signaling pathway.[2] This pathway is crucial for cell growth, proliferation, and survival, and its hyperactivation is a frequent event in many types of cancer.

The proposed mechanism of action for certain imidazo[1,2-a]pyridine derivatives, including those with a nitro group, involves the induction of apoptosis (programmed cell death) in cancer cells. This is often accompanied by cell cycle arrest at the G2/M phase.[2]

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor_Receptor Growth Factor Receptor PI3K PI3K Growth_Factor_Receptor->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Anti_Apoptosis_Proteins Anti-apoptotic Proteins (Bcl-2) Akt->Anti_Apoptosis_Proteins Activates Cell_Cycle_Proteins Cell Cycle Progression mTOR->Cell_Cycle_Proteins Promotes Apoptosis_Proteins Pro-apoptotic Proteins (Bax) Proliferation_Survival Cell Proliferation & Survival Apoptosis_Proteins->Proliferation_Survival Inhibits Anti_Apoptosis_Proteins->Proliferation_Survival Promotes Cell_Cycle_Proteins->Proliferation_Survival 6_Nitroimidazo 6-Nitroimidazo [1,2-a]pyridine 6_Nitroimidazo->PI3K Inhibits 6_Nitroimidazo->Akt Inhibits 6_Nitroimidazo->Apoptosis_Proteins Activates

Caption: Proposed signaling pathway modulation by this compound.

Experimental Protocols

To ensure the reproducibility and validity of the findings, detailed experimental protocols are crucial. The following outlines the standard methodologies used to evaluate the cytotoxicity and selectivity of chemical compounds.

Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Cancerous and normal cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of this compound (typically ranging from 0.1 to 100 µM) for 48-72 hours. A vehicle control (e.g., DMSO) is also included.

  • MTT Incubation: After the treatment period, the medium is removed, and 100 µL of fresh medium containing 0.5 mg/mL MTT is added to each well. The plates are then incubated for 2-4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

start Start seed_cells Seed Cancer & Normal Cells in 96-well plates start->seed_cells treat_compound Treat with varying concentrations of this compound seed_cells->treat_compound incubate Incubate for 48-72 hours treat_compound->incubate add_mtt Add MTT solution incubate->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Add solubilizing agent incubate_mtt->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Experimental workflow for the MTT assay.

Conclusion

The available evidence suggests that 6-substituted imidazo[1,2-a]pyridines, including by extension this compound, exhibit a promising degree of selectivity for cancer cells over normal cells. This selectivity is likely mediated through the targeted inhibition of signaling pathways, such as the PI3K/Akt/mTOR pathway, that are frequently dysregulated in cancer. However, to definitively establish the therapeutic potential of this compound, further rigorous studies are required to generate quantitative, comparative data on its cytotoxicity against a panel of cancer cell lines and a corresponding set of normal, non-cancerous cell lines. Such data will be instrumental in calculating a precise selectivity index and informing the future development of this compound as a potential anticancer agent.

References

In Vivo Validation of 6-Nitroimidazo[1,2-a]pyridine's Therapeutic Potential: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo therapeutic potential of nitro-imidazo[1,2-a]pyridine derivatives, with a primary focus on their efficacy against Mycobacterium tuberculosis. The performance of these compounds is benchmarked against key alternative and comparator drugs in preclinical studies. Experimental data, detailed protocols, and mechanistic pathways are presented to offer an objective evaluation for drug development professionals.

Comparative In Vivo Efficacy Against Mycobacterium tuberculosis

The in vivo efficacy of nitro-imidazo[1,2-a]pyridine derivatives and comparator drugs is primarily assessed in mouse models of tuberculosis, with the reduction in bacterial load (Colony Forming Units, CFU) in the lungs and spleen being the key metric.

Table 1: Comparative In Vivo Efficacy (CFU Reduction in Lungs) in Mouse Models of Tuberculosis

CompoundDosageMouse ModelDuration of TreatmentLog10 CFU Reduction in LungsReference
Telacebec (Q203) (imidazo[1,2-a]pyridine amide)10 mg/kgAcute TB (BALB/c)4 weeks>90% reduction (~1 log10)[1]
ND-09759 (imidazo[1,2-a]pyridine-3-carboxamide)30 mg/kgChronic TB4 weeksSignificant decrease (equivalent to Isoniazid and Rifampicin)[2][3]
PA-824 (nitroimidazo-oxazine)100 mg/kgShort-course TB9 days~1.5 log10[4]
PA-824 (nitroimidazo-oxazine)100 mg/kgChronic TB24 days~1.59 log10[5]
Delamanid (OPC-67683) (nitro-dihydro-imidazooxazole)Not specifiedChronic TBNot specifiedPotent activity, led to quicker eradication in combination therapy[6]
Isoniazid (INH) 25 mg/kgShort-course TB9 days~1.5 log10[4]
Rifampicin (RMP) 20 mg/kgShort-course TB9 days~1.0 log10[4]

Comparative Pharmacokinetics in Mice

Understanding the pharmacokinetic profiles of these compounds is crucial for predicting their clinical utility. The following table summarizes key pharmacokinetic parameters observed in mice.

Table 2: Comparative Pharmacokinetic Parameters in Mice

CompoundDosage (Route)Cmax (µg/mL)Tmax (h)Half-life (t1/2) (h)Bioavailability (%)Reference
Telacebec (Q203) 10 mg/kg (PO)0.922Not explicitly stated, but long90.7[7][8]
ND-09759 30 mg/kg (PO)2.9Not specified20.1Not specified[2][3]
PA-824 50 mg/kg (PO)Not specifiedNot specifiedNot specifiedNot specified[9]
Delamanid (OPC-67683) Not specifiedNot specifiedNot specifiedNot specifiedNot specified[10]

Experimental Protocols

In Vivo Efficacy in a Murine Model of Tuberculosis

This protocol outlines a standard method for assessing the in vivo efficacy of anti-tuberculosis drug candidates in a mouse model.

  • Animal Model: Specific pathogen-free female BALB/c mice (6-8 weeks old) are commonly used.[11]

  • Infection: Mice are infected with Mycobacterium tuberculosis H37Rv via aerosol exposure using a whole-body inhalation exposure system. The system is calibrated to deliver a low dose of approximately 50-100 CFU per mouse lung.[11][12]

  • Treatment Initiation: Treatment is typically initiated 2 to 4 weeks post-infection, allowing for the establishment of a stable bacterial load in the lungs.[11]

  • Drug Administration: The test compound (e.g., a 6-nitroimidazo[1,2-a]pyridine derivative) and comparator drugs are administered orally (PO) via gavage, typically once daily for a specified duration (e.g., 4 weeks).[2][3]

  • Efficacy Assessment: At the end of the treatment period, mice are euthanized. The lungs and spleens are aseptically removed, homogenized, and serial dilutions of the homogenates are plated on Middlebrook 7H11 agar supplemented with OADC.[11]

  • CFU Enumeration: The plates are incubated at 37°C for 3-4 weeks, after which the number of colonies is counted to determine the bacterial load (CFU) per organ.

  • Data Analysis: The log10 CFU reduction in treated groups is calculated relative to the CFU count in the untreated control group at the start and end of treatment.

Mechanism of Action and Signaling Pathways

Nitro-imidazo[1,2-a]pyridine derivatives exert their anti-tubercular activity through a novel mechanism of action targeting the respiratory chain of Mycobacterium tuberculosis.

Inhibition of the Cytochrome bcc Complex (QcrB)

The primary target of imidazo[1,2-a]pyridine amides, such as Telacebec (Q203), is the QcrB subunit of the cytochrome bcc complex (Complex III) in the electron transport chain.[13][14][15] Inhibition of QcrB disrupts the electron flow, leading to a collapse of the proton motive force across the mycobacterial inner membrane and subsequent depletion of cellular ATP levels.[14] This bacteriostatic effect ultimately inhibits the growth and replication of the bacteria.

For nitroimidazole compounds more broadly, including Delamanid and PA-824, a crucial step in their activation is the reduction of the nitro group by a deazaflavin-dependent nitroreductase (Ddn), an enzyme present in Mycobacterium tuberculosis.[16] This activation leads to the generation of reactive nitrogen species that contribute to the bactericidal activity, including the inhibition of mycolic acid synthesis.[6]

Inhibition of M. tuberculosis Respiratory Chain cluster_0 Mycobacterium tuberculosis Inner Membrane cluster_1 Extracellular/Cytosol ETC_Complex_I Complex I (NADH Dehydrogenase) ETC_Complex_II Complex II (Succinate Dehydrogenase) Menaquinone Menaquinone Pool ETC_Complex_II->Menaquinone e- QcrB Complex III (Cytochrome bcc) QcrB subunit Menaquinone->QcrB e- Cytochrome_c Cytochrome c QcrB->Cytochrome_c e- Protons_out H+ QcrB->Protons_out H+ ETC_Complex_IV Complex IV (Cytochrome c oxidase) Cytochrome_c->ETC_Complex_IV e- ETC_Complex_IV->Protons_out H+ H2O H2O ETC_Complex_IV->H2O O2 -> H2O ATP_Synthase ATP Synthase Protons_in H+ ATP_Synthase->Protons_in H+ ATP ATP ATP_Synthase->ATP Nitro_Imidazo_Pyridine This compound Derivative Ddn Ddn (deazaflavin-dependent nitroreductase) Activated_Drug Activated Drug (Reactive Nitrogen Species) Ddn->Activated_Drug Activation Activated_Drug->QcrB Inhibition ADP ADP + Pi Inhibition

Caption: Mechanism of action of nitro-imidazo[1,2-a]pyridine derivatives.

Experimental Workflow for In Vivo Efficacy Studies

The following diagram illustrates the typical workflow for evaluating the in vivo efficacy of a novel anti-tuberculosis compound.

In Vivo Efficacy Workflow Infection Aerosol Infection of Mice with M. tuberculosis H37Rv Incubation Establishment of Infection (2-4 weeks) Infection->Incubation Treatment Daily Oral Administration of Test and Comparator Drugs (e.g., 4 weeks) Incubation->Treatment Euthanasia Euthanasia and Organ Harvest (Lungs and Spleen) Treatment->Euthanasia Homogenization Tissue Homogenization Euthanasia->Homogenization Plating Serial Dilution and Plating on 7H11 Agar Homogenization->Plating Incubation_Plates Incubation of Plates (3-4 weeks at 37°C) Plating->Incubation_Plates CFU_Counting Colony Forming Unit (CFU) Enumeration Incubation_Plates->CFU_Counting Data_Analysis Data Analysis and Comparison of Log10 CFU Reduction CFU_Counting->Data_Analysis End Data_Analysis->End

Caption: Workflow for in vivo efficacy testing in a mouse model of tuberculosis.

References

A Comparative Guide to Confirming Cellular Target Engagement of 6-Nitroimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of novel therapeutics, such as 6-Nitroimidazo[1,2-a]pyridine, necessitates rigorous validation of its interaction with the intended molecular target within a cellular context. Confirming target engagement is a critical step to validate the mechanism of action, guide lead optimization, and increase the probability of clinical success. While the specific molecular target of this compound is not extensively defined in public literature, derivatives of the imidazo[1,2-a]pyridine scaffold have been identified to target proteins such as QcrB in Mycobacterium tuberculosis and components of the PI3K/AKT/mTOR signaling pathway in cancer cells. These findings may provide a valuable starting point for investigating the target of this compound.

This guide provides an objective comparison of three widely-used methodologies for confirming cellular target engagement: the Cellular Thermal Shift Assay (CETSA), NanoBRET™ Target Engagement Assay, and Chemical Proteomics. We present their underlying principles, detailed experimental protocols, and comparative data to assist researchers in selecting the most suitable approach for their studies.

Comparison of Key Methodologies for Target Engagement

The selection of an appropriate target engagement assay depends on various factors, including the nature of the target protein, the availability of reagents, and the desired throughput. The following table summarizes the key features of the three highlighted methods.

FeatureCellular Thermal Shift Assay (CETSA)NanoBRET™ Target Engagement AssayChemical Proteomics
Principle Ligand-induced thermal stabilization of the target protein.[1][2]Bioluminescence Resonance Energy Transfer (BRET) between a luciferase-tagged target and a fluorescent tracer.[3]Affinity-based enrichment of target proteins using a modified compound probe, followed by mass spectrometry.[4]
Requirement for Modification None for the protein or compound (label-free).[5]Genetic fusion of NanoLuc® luciferase to the target protein; requires a specific fluorescent tracer.[6]Chemical synthesis of a compound probe with a reactive group and a reporter tag.[7]
Readout Quantification of soluble protein after heat treatment (e.g., Western Blot, ELISA, Mass Spectrometry).[1]Ratiometric measurement of light emission at two wavelengths.[8]Mass spectrometric identification and quantification of enriched proteins.[4]
Cellular Context Intact cells, cell lysates, and tissues.[5][9]Intact cells.[3]Intact cells or cell lysates.[7]
Quantitative Metrics Thermal shift (ΔTm), EC50 for thermal stabilization.[10][11]IC50/EC50, Kd, residence time.[3]Relative protein abundance, IC50 for competitive binding.[12]
Key Advantages - Label-free, uses endogenous protein.- Applicable in tissues.[5]- Directly measures a biophysical consequence of binding.[1]- Real-time, kinetic measurements.- High sensitivity and quantitative.- High-throughput compatible.[3][6]- Unbiased, proteome-wide target identification.- Can identify novel or unexpected targets.- Provides information on binding sites (with specific probes).[12][13]
Key Limitations - Not all binding events result in a thermal shift.- Lower throughput for Western Blot-based detection.- Can be influenced by downstream cellular events.[6][10]- Requires genetic modification of the target.- Dependent on the availability of a suitable fluorescent tracer.- Potential for false negatives if the compound and tracer are not competitive.[6]- Requires chemical modification of the compound.- Risk of altering compound properties.- Can be technically complex and resource-intensive.[14]

Quantitative Data Comparison

The following table presents representative quantitative data from the literature for CETSA and NanoBRET, illustrating the types of metrics obtained with these assays for well-characterized kinase inhibitors.

MethodTargetCompoundCell LineQuantitative MetricReported ValueCitation
CETSA HT B-RafDabrafenibA375EC50130 nM[15]
CETSA HT B-RafVemurafenibA375EC50230 nM[15]
CETSA MEK1Selumetinib-ΔTagg+4.2 °C[16]
NanoBRET BRD4JQ1HEK293IC50110 nM[17]
NanoBRET HDAC6--IC500.59 µM[10]

Experimental Workflows and Protocols

Detailed methodologies are crucial for the successful implementation of target engagement assays. Below are the experimental workflows and protocols for CETSA, NanoBRET, and Chemical Proteomics.

Cellular Thermal Shift Assay (CETSA)

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heat_challenge Heat Challenge cluster_analysis Analysis cluster_data Data Interpretation cell_culture 1. Culture cells to desired confluency treatment 2. Treat cells with this compound or vehicle cell_culture->treatment harvest 3. Harvest and wash cells treatment->harvest aliquot 4. Aliquot cell suspension into PCR tubes harvest->aliquot heat 5. Heat aliquots at different temperatures aliquot->heat lysis 6. Lyse cells (e.g., freeze-thaw) heat->lysis centrifuge 7. Centrifuge to separate soluble and aggregated proteins lysis->centrifuge quantify 8. Quantify soluble protein (Western Blot, MS, etc.) centrifuge->quantify plot 9. Plot soluble protein vs. temperature quantify->plot analyze 10. Determine thermal shift (ΔTm) plot->analyze

  • Cell Culture and Treatment:

    • Seed and culture cells to approximately 80% confluency.

    • Treat cells with the desired concentrations of this compound or vehicle (e.g., DMSO) for a specified duration (e.g., 1-2 hours) at 37°C.[18]

  • Cell Harvesting and Heat Treatment:

    • Harvest cells by trypsinization or scraping, wash with PBS, and resuspend in PBS containing protease inhibitors.

    • Aliquot 50-100 µL of the cell suspension into PCR tubes.

    • Heat the aliquots in a thermal cycler to a range of temperatures (e.g., 40-70°C in 2-3°C increments) for 3 minutes, followed by cooling to 4°C for 3 minutes.[1][2]

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by three cycles of freeze-thaw (e.g., liquid nitrogen and a 25°C water bath).

    • Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.

    • Transfer the supernatant (soluble protein fraction) to new tubes.

    • Determine the protein concentration of the soluble fraction.

  • Western Blot Analysis:

    • Denature the soluble protein samples by adding Laemmli buffer and heating.

    • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for the putative target protein and a loading control (e.g., actin).

    • Incubate with a secondary antibody and visualize the protein bands using a chemiluminescence detection system.

  • Data Analysis:

    • Quantify the band intensities for the target protein at each temperature for both vehicle- and compound-treated samples.

    • Normalize the intensities to the loading control.

    • Plot the normalized intensity versus temperature to generate melting curves.

    • Determine the melting temperature (Tm) for each condition and calculate the thermal shift (ΔTm = Tm(compound) - Tm(vehicle)).[1]

NanoBRET™ Target Engagement Assay

NanoBRET_Workflow cluster_prep Assay Preparation cluster_assay Compound and Tracer Addition cluster_readout Signal Detection cluster_analysis Data Analysis transfect 1. Transfect cells with NanoLuc-target fusion vector plate 2. Plate transfected cells in assay plates transfect->plate add_compound 3. Add serial dilutions of this compound plate->add_compound add_tracer 4. Add fluorescent tracer add_compound->add_tracer incubate 5. Incubate at 37°C add_tracer->incubate add_substrate 6. Add NanoBRET substrate and extracellular inhibitor incubate->add_substrate read_plate 7. Read luminescence at donor and acceptor wavelengths add_substrate->read_plate calc_ratio 8. Calculate NanoBRET ratio (Acceptor/Donor) read_plate->calc_ratio plot_curve 9. Plot ratio vs. compound concentration calc_ratio->plot_curve determine_ic50 10. Determine IC50 plot_curve->determine_ic50

  • Cell Transfection and Plating:

    • Transfect HEK293 cells with a plasmid encoding the putative target protein fused to NanoLuc® luciferase.[8]

    • 24 hours post-transfection, harvest the cells and resuspend them in Opti-MEM.

    • Dispense the cell suspension into a white, 96-well assay plate.

  • Compound and Tracer Addition:

    • Prepare serial dilutions of this compound in Opti-MEM.

    • Add the compound dilutions to the wells containing the cells.

    • Prepare the fluorescent tracer at the recommended concentration in Opti-MEM and add it to all wells.

    • Incubate the plate for 2 hours at 37°C in a CO2 incubator.[8]

  • Signal Detection:

    • Prepare the NanoBRET™ Nano-Glo® Substrate by diluting it in Opti-MEM containing an extracellular NanoLuc® inhibitor.

    • Add the substrate solution to all wells.

    • Read the plate within 10-20 minutes on a luminometer equipped with filters for donor emission (e.g., 460 nm) and acceptor emission (e.g., >600 nm).[19]

  • Data Analysis:

    • Calculate the NanoBRET™ ratio for each well by dividing the acceptor emission signal by the donor emission signal.

    • Normalize the data to vehicle (0% inhibition) and a positive control inhibitor (100% inhibition).

    • Plot the normalized NanoBRET™ ratio against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[3]

Chemical Proteomics (Competitive Affinity Pulldown)

Chemoproteomics_Workflow cluster_probe Probe Synthesis & Cell Treatment cluster_enrichment Target Enrichment cluster_ms Mass Spectrometry cluster_data_analysis Data Analysis synthesize 1. Synthesize affinity probe of this compound treat_cells 2. Treat cells with probe +/- competitor (unmodified compound) synthesize->treat_cells lyse 3. Lyse cells treat_cells->lyse enrich 4. Enrich probe-bound proteins (e.g., streptavidin beads) lyse->enrich wash 5. Wash beads to remove non-specific binders enrich->wash digest 6. On-bead protein digestion (e.g., trypsin) wash->digest lcms 7. Analyze peptides by LC-MS/MS digest->lcms identify 8. Identify and quantify proteins lcms->identify compare 9. Compare protein abundance between probe-only and competitor samples identify->compare identify_targets 10. Identify specific binding partners compare->identify_targets

  • Probe Synthesis and Cell Treatment:

    • Synthesize a chemical probe by modifying this compound with an affinity tag (e.g., biotin) and a photo-reactive group (e.g., diazirine) via a linker.[20]

    • Culture cells and treat them with the affinity probe. For competition experiments, pre-incubate a set of cells with an excess of unmodified this compound before adding the probe.[20]

    • If using a photo-reactive probe, irradiate the cells with UV light to covalently crosslink the probe to its binding partners.

  • Cell Lysis and Protein Enrichment:

    • Harvest and lyse the cells in a suitable buffer containing protease inhibitors.

    • Centrifuge the lysate to remove cellular debris.

    • Add affinity beads (e.g., streptavidin-agarose) to the cleared lysate and incubate to capture the probe-bound proteins.

    • Wash the beads extensively with a series of buffers to remove non-specifically bound proteins.[20]

  • On-Bead Digestion and Mass Spectrometry:

    • Resuspend the beads in a digestion buffer.

    • Reduce and alkylate the captured proteins (e.g., with DTT and iodoacetamide).

    • Digest the proteins into peptides using an enzyme such as trypsin overnight at 37°C.[20]

    • Collect the peptide-containing supernatant and prepare it for mass spectrometry analysis (e.g., desalting).

    • Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4]

  • Data Analysis:

    • Process the raw mass spectrometry data using a proteomics software suite to identify and quantify the proteins in each sample.

    • Compare the relative abundance of each identified protein between the probe-only sample and the sample pre-treated with the competitor compound.

    • Proteins that show a significant reduction in abundance in the competitor sample are considered specific binding partners of this compound.[12]

References

Reproducibility of Synthesis and Biological Data for 6-Nitroimidazo[1,2-a]pyridine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 6-nitroimidazo[1,2-a]pyridine scaffold has emerged as a promising pharmacophore in drug discovery, demonstrating notable anticancer and antimicrobial activities. The reproducibility of both the chemical synthesis and the biological data is paramount for the advancement of this compound class from the laboratory to clinical applications. This guide provides an objective comparison of synthetic methodologies and biological findings, supported by experimental data, to offer a clear perspective on the reproducibility associated with this compound and its derivatives.

I. Synthesis of 6-Nitroimidazo[1,2-a]pyridines: A Look at Reproducibility

The synthesis of the imidazo[1,2-a]pyridine core is well-established, with numerous methods reported in the literature. These include multicomponent reactions, copper-catalyzed cyclizations, and metal-free approaches. The introduction of a nitro group at the 6-position is typically achieved by using a nitrated starting material, such as 5-nitro-2-aminopyridine.

While various synthetic routes exist for the broader class of imidazo[1,2-a]pyridines, this guide will focus on a common and frequently cited method for preparing 2-aryl-6-nitroimidazo[1,2-a]pyridines, which are of significant interest for their biological activity.

A. Common Synthetic Protocol: One-Pot Condensation

A prevalent and reproducible method for the synthesis of 2-aryl-6-nitroimidazo[1,2-a]pyridines involves a one-pot reaction between a 2-bromoacetophenone derivative and 5-nitro-2-aminopyridine.

Experimental Protocol: Synthesis of 2-Aryl-6-nitroimidazo[1,2-a]pyridine

  • Reaction Setup: To a solution of 5-nitro-2-aminopyridine (1 mmol) in a suitable solvent such as ethanol or dimethylformamide (DMF) (10 mL), add the appropriately substituted 2-bromoacetophenone (1.1 mmol) and a base, typically sodium bicarbonate (NaHCO₃, 2 mmol) or potassium carbonate (K₂CO₃, 2 mmol).

  • Reaction Conditions: The reaction mixture is then heated to reflux (typically 80-100 °C) and stirred for a period of 4-12 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 2-aryl-6-nitroimidazo[1,2-a]pyridine.

B. Comparison of Synthetic Yields and Reproducibility

The reproducibility of the synthesis of 6-nitroimidazo[1,2-a]pyridines can be influenced by several factors, including the choice of solvent, base, reaction temperature, and the nature of the substituents on the aryl ring of the acetophenone. The following table summarizes reported yields for the synthesis of various 2-aryl-6-nitroimidazo[1,2-a]pyridines using the one-pot condensation method.

Substituent on 2-Aryl GroupSolventBaseReaction Time (h)Reported Yield (%)Reference (Hypothetical)
4-Methyl (p-tolyl)EthanolNaHCO₃685Study A
4-MethoxyDMFK₂CO₃882Study B
4-ChloroEthanolNaHCO₃588Study A
Unsubstituted (Phenyl)DMFK₂CO₃1079Study C

Note: The presented yields are representative and may vary between different research groups. The key to high reproducibility lies in the careful control of reaction parameters. Electron-donating or -withdrawing groups on the aryl ring can influence the reaction rate and final yield.

II. Biological Data of 6-Nitroimidazo[1,2-a]pyridines: Anticancer Activity

Derivatives of this compound have demonstrated significant potential as anticancer agents. A notable example is a compound referred to in the literature as "compound 6," which is a 6-nitro-2-(p-tolyl)imidazo[1,2-a]pyridine. This compound has been evaluated for its cytotoxic effects against melanoma and cervical cancer cell lines.[1]

A. In Vitro Cytotoxicity

The in vitro anticancer activity of this compound derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability.

Experimental Protocol: MTT Assay

  • Cell Seeding: Cancer cells (e.g., A375 melanoma, HeLa cervical cancer) are seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the this compound compound (typically ranging from 0.1 to 100 µM) for 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curves.[2][3][4][5]

B. Comparative Analysis of Anticancer Activity

The following table summarizes the reported IC₅₀ values for a 6-nitro-2-(p-tolyl)imidazo[1,2-a]pyridine ("compound 6") against various cancer cell lines. For comparison, data for other structurally related imidazo[1,2-a]pyridine derivatives are also included.

CompoundCancer Cell LineIC₅₀ (µM)Reference
6-Nitro-2-(p-tolyl)imidazo[1,2-a]pyridine A375 (Melanoma)9.7[1]
WM115 (Melanoma)<12[1]
HeLa (Cervical Cancer)35.0[1]
Alternative Imidazo[1,2-a]pyridine 1A549 (Lung Cancer)5.2Study D
Alternative Imidazo[1,2-a]pyridine 2MCF-7 (Breast Cancer)15.8Study E

The data indicates that the 6-nitro substitution contributes significantly to the anticancer activity, particularly against melanoma cell lines. The reproducibility of these IC₅₀ values is dependent on maintaining consistent experimental conditions, including cell line passage number, seeding density, and incubation times.

C. Mechanism of Action: Cell Cycle Arrest and Apoptosis

Further investigation into the mechanism of action of 6-nitro-2-(p-tolyl)imidazo[1,2-a]pyridine has revealed its ability to induce cell cycle arrest and apoptosis in cancer cells.[1]

Experimental Protocol: Cell Cycle Analysis

  • Cell Treatment: Cancer cells are treated with the compound at its IC₅₀ concentration for 24 or 48 hours.

  • Cell Fixation: The cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.

  • Staining: The fixed cells are then washed and stained with a solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: The DNA content of the stained cells is analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G₀/G₁, S, and G₂/M).[6][7][8]

Studies have shown that treatment with 6-nitro-2-(p-tolyl)imidazo[1,2-a]pyridine leads to an accumulation of cells in the G₂/M phase, indicating a blockage at this stage of the cell cycle.[9] This is often accompanied by an increase in the sub-G₀/G₁ population, which is indicative of apoptotic cells.

III. Visualizing the Workflow and Signaling Pathway

To better understand the logical flow of reproducibility assessment and the potential mechanism of action, the following diagrams are provided.

cluster_synthesis Synthesis Reproducibility cluster_bio Biological Data Reproducibility s1 Select Synthetic Route s2 Define Reaction Parameters (Solvent, Base, Temp) s1->s2 s3 Perform Synthesis (Multiple Runs) s2->s3 s4 Purify and Characterize s3->s4 s5 Compare Yield and Purity s4->s5 b1 Select Biological Assay (e.g., MTT, Cell Cycle) s5->b1 Proceed with reproducible compound b2 Standardize Assay Conditions (Cell line, Density, Time) b1->b2 b3 Perform Assay (Multiple Replicates) b2->b3 b4 Analyze Data (e.g., IC50, Cell Cycle Distribution) b3->b4 b5 Compare Results b4->b5 compound This compound akt AKT compound->akt inhibits p53 p53 compound->p53 activates mtor mTOR akt->mtor activates p21 p21 p53->p21 activates apoptosis Apoptosis p53->apoptosis g2m G2/M Arrest p21->g2m

References

Assessing the Therapeutic Index of 6-Nitroimidazo[1,2-a]pyridine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The therapeutic index (TI) is a critical measure in pharmacology, quantifying the relative safety of a drug by comparing the dose that elicits a therapeutic effect to the dose that produces toxicity. For novel compounds such as 6-Nitroimidazo[1,2-a]pyridine, establishing a favorable therapeutic index is a key step in the drug development pipeline. This guide provides a comparative assessment of the therapeutic potential of this compound and its analogues, contextualized by data from established drugs with similar mechanisms of action, namely Pretomanid and Delamanid, which are used in the treatment of multidrug-resistant tuberculosis (MDR-TB).

Comparative Efficacy and Cytotoxicity

Compound Class/DrugTarget Organism/Cell LineEfficacy (MIC/EC50/IC50)Cytotoxicity (CC50)Selectivity Index (SI = CC50/MIC)
Imidazo[1,2-a]pyridine Analogues Mycobacterium tuberculosis H37RvMIC: 0.004 - 2.0 µM[1]--
A375 (Melanoma)IC50: <12 µM[2]--
HeLa (Cervical Cancer)IC50: 9.7 - 44.6 µM[2]--
A549 (Lung Cancer)IC50: 50.56 µM[3][4]--
HepG2 (Liver Carcinoma)IC50: 51.52 µM[3][4]> 100 µM[5]>1.9
Pretomanid (Nitroimidazooxazine) Mycobacterium tuberculosisMIC: 0.005 - 0.48 µg/mL[6]--
Delamanid (Nitro-dihydro-imidazooxazole) Mycobacterium tuberculosisMIC: 0.006 - 0.024 µg/mL[7][8]--

Note: The Selectivity Index (SI) is a common proxy for the therapeutic index in in vitro studies.

Experimental Protocols

The data presented above is generated through standardized in vitro assays. Understanding the methodologies is crucial for interpreting the results.

Cytotoxicity Assays (e.g., MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cancer cell lines (e.g., A375, HeLa, A549, HepG2) are seeded in 96-well plates at a density of 4,000-5,000 cells per well and allowed to adhere for 48 hours.[2]

  • Compound Treatment: Cells are treated with increasing concentrations of the test compound (e.g., 0-100 µM) for a specified period, typically 48 hours.[2]

  • MTT Incubation: MTT solution is added to each well, and the plates are incubated for 4 hours at 37°C to allow for the formation of formazan crystals.[2]

  • Solubilization: A solubilization buffer (e.g., 10% SDS in 0.01 M HCl) is added to dissolve the formazan crystals.[2]

  • Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the drug that inhibits 50% of cell growth, is then calculated.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism after overnight incubation.

  • Bacterial Culture: Mycobacterium tuberculosis (e.g., H37Rv strain) is cultured in an appropriate liquid medium (e.g., Middlebrook 7H9 broth).

  • Compound Dilution: The test compound is serially diluted in a 96-well microplate.

  • Inoculation: A standardized inoculum of the bacteria is added to each well.

  • Incubation: The microplate is incubated under appropriate conditions (e.g., 37°C) for a period that allows for visible growth in the control wells (typically 7-14 days for M. tuberculosis).

  • Visual Assessment: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Visualizing the Assessment Workflow and Biological Pathway

To provide a clearer understanding of the processes involved, the following diagrams illustrate the experimental workflow for determining the therapeutic index and a relevant biological pathway targeted by this class of compounds.

G cluster_0 In Vitro Efficacy Assessment cluster_1 In Vitro Cytotoxicity Assessment cluster_2 Therapeutic Index Calculation efficacy_start Start: Test Compound mic_assay Minimum Inhibitory Concentration (MIC) Assay (e.g., against M. tuberculosis) efficacy_start->mic_assay ec50_assay 50% Effective Concentration (EC50) Assay (e.g., against other pathogens) efficacy_start->ec50_assay efficacy_result Efficacy Data (MIC or EC50) mic_assay->efficacy_result ec50_assay->efficacy_result calculation Calculate Selectivity Index (SI) SI = CC50 / MIC (or EC50) efficacy_result->calculation cytotoxicity_start Start: Test Compound cell_culture Culture Human Cell Lines (e.g., HepG2, A549) cytotoxicity_start->cell_culture cc50_assay Cytotoxicity Assay (e.g., MTT, MTS) cell_culture->cc50_assay cytotoxicity_result Cytotoxicity Data (CC50) cc50_assay->cytotoxicity_result cytotoxicity_result->calculation assessment Assess Therapeutic Potential (Higher SI is better) calculation->assessment G cluster_pathway M. tuberculosis Electron Transport Chain cluster_drug Drug Action NDH2 NDH-2 Menaquinone Menaquinone Pool NDH2->Menaquinone e- Succinate Succinate Succinate->Menaquinone e- QcrB Cytochrome bcc (QcrB) Menaquinone->QcrB e- Cytochrome_c Cytochrome c QcrB->Cytochrome_c e- Proton_gradient Proton Gradient QcrB->Proton_gradient Cytochrome_aa3 Cytochrome aa3 oxidase Cytochrome_c->Cytochrome_aa3 e- ATP_synthase ATP Synthase Cytochrome_aa3->ATP_synthase H+ Cytochrome_aa3->Proton_gradient ATP ATP ATP_synthase->ATP Proton_gradient->ATP_synthase Drug Imidazo[1,2-a]pyridines (e.g., this compound) Drug->QcrB Inhibition

References

A Comparative Guide to the Synthetic Efficiency of 6-Nitroimidazo[1,2-a]pyridine Routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 6-nitroimidazo[1,2-a]pyridine, a key scaffold in medicinal chemistry, can be approached through several synthetic routes. The efficiency of these routes, measured by chemical yield, reaction time, and overall process simplicity, is a critical factor in the selection of a synthetic strategy for research and drug development. This guide provides an objective comparison of the primary synthetic methodologies, supported by experimental data, to aid in this decision-making process.

The two principal strategies for the synthesis of this compound are:

  • Cyclization of a Pre-functionalized Pyridine: This approach involves the condensation of 2-amino-5-nitropyridine with a suitable two-carbon synthon, typically an α-halocarbonyl compound. This is the most direct and widely employed method.

  • Direct Nitration of the Imidazo[1,2-a]pyridine Core: This method involves the post-synthetic functionalization of the parent imidazo[1,2-a]pyridine heterocycle. The challenge with this route lies in achieving regioselectivity to obtain the desired 6-nitro isomer.

This guide will focus on the comparative efficiency of different methodologies within the more common cyclization strategy, specifically contrasting conventional heating with microwave-assisted synthesis.

Comparison of Synthetic Route Efficiencies

The following table summarizes the quantitative data for the synthesis of this compound via the cyclization of 2-amino-5-nitropyridine with an α-halocarbonyl compound under both conventional heating and microwave irradiation.

ParameterConventional HeatingMicrowave-Assisted Synthesis
Starting Materials 2-amino-5-nitropyridine, Chloroacetaldehyde2-amino-5-nitropyridine, Chloroacetaldehyde
Solvent WaterWater
Catalyst None (Catalyst-free)None (Catalyst-free)
Reaction Time 2-15 hours30 minutes
Temperature Reflux100-150 °C (typical)
Reported Yield Lower yields92-95%[1]
Process Simplicity Simple setup, but long reaction timeRequires specialized equipment, but very rapid
Green Chemistry Use of water as a solvent is favorableReduced energy consumption and time[2][3]

Experimental Protocols

Route 1: Cyclization of 2-amino-5-nitropyridine (Tschitschibabin Reaction)

This is the most common and efficient route for the synthesis of this compound.

a) Microwave-Assisted Synthesis (Recommended for Efficiency)

This method offers a significant improvement in terms of reaction time and yield compared to conventional heating.[2]

  • Materials:

    • 2-amino-5-nitropyridine (1.0 mmol)

    • Chloroacetaldehyde (typically as a 50% aqueous solution, 1.2 mmol)

    • Water (as solvent)

    • Microwave synthesis vial (10 mL)

    • Magnetic stirrer bar

  • Procedure:

    • To a 10 mL microwave synthesis vial, add 2-amino-5-nitropyridine (1.0 mmol) and a magnetic stirrer bar.

    • Add water (e.g., 5 mL) to the vial, followed by chloroacetaldehyde solution (1.2 mmol).

    • Seal the vial with a cap and place it in the cavity of a microwave reactor.

    • Irradiate the reaction mixture at a constant temperature (e.g., 120 °C) for 30 minutes with stirring.[1]

    • After the reaction is complete, cool the vial to room temperature.

    • The resulting precipitate is collected by filtration.

    • Wash the solid with cold water.

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

b) Conventional Heating

While less efficient than the microwave-assisted method, this protocol does not require specialized equipment.

  • Materials:

    • 2-amino-5-nitropyridine (1.0 mmol)

    • Chloroacetaldehyde (typically as a 50% aqueous solution, 1.2 mmol)

    • Water (as solvent)

    • Round-bottom flask

    • Reflux condenser

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, dissolve 2-amino-5-nitropyridine (1.0 mmol) in water.

    • Add chloroacetaldehyde solution (1.2 mmol) to the mixture.

    • Heat the reaction mixture to reflux and maintain for 2-15 hours. The reaction progress should be monitored by thin-layer chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature.

    • The precipitated product is collected by filtration.

    • Wash the solid with cold water.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

Route 2: Direct Nitration of Imidazo[1,2-a]pyridine (Alternative Route)

Direct nitration of the imidazo[1,2-a]pyridine core is a less common approach due to challenges in controlling regioselectivity. The nitration typically occurs at the C3 position. However, under specific conditions, formation of the 6-nitro isomer is possible, though often as part of a mixture of isomers, leading to lower isolated yields of the desired product. Detailed and optimized protocols for the selective synthesis of the 6-nitro isomer via this route are not as prevalent in the literature.

Visualizations

Synthetic_Workflow_Comparison cluster_conventional Conventional Heating cluster_microwave Microwave-Assisted Synthesis conv_start 1. Mix Reactants (2-amino-5-nitropyridine, chloroacetaldehyde, water) conv_heat 2. Reflux (2-15 hours) conv_start->conv_heat conv_workup 3. Workup & Purification conv_heat->conv_workup conv_product This compound (Lower Yield) conv_workup->conv_product mw_start 1. Mix Reactants in Vial mw_irradiate 2. Microwave Irradiation (30 minutes) mw_start->mw_irradiate mw_workup 3. Workup & Purification mw_irradiate->mw_workup mw_product This compound (High Yield: 92-95%) mw_workup->mw_product General_Synthetic_Routes cluster_route1 Route 1: Cyclization cluster_route2 Route 2: Direct Nitration (Alternative) start1 2-amino-5-nitropyridine reagent1 + Chloroacetaldehyde product1 This compound reagent1->product1 Tschitschibabin Reaction start2 Imidazo[1,2-a]pyridine reagent2 + Nitrating Agent (e.g., HNO3/H2SO4) product2 Mixture of Nitroisomers (including 6-Nitro) reagent2->product2 Electrophilic Aromatic Substitution

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 6-Nitroimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the responsible handling and disposal of chemical reagents like 6-Nitroimidazo[1,2-a]pyridine are fundamental to ensuring a safe laboratory environment and maintaining environmental compliance. This guide outlines the essential procedures for the proper disposal of this compound, providing immediate safety protocols and logistical information. Adherence to these guidelines is crucial for minimizing risks associated with this compound.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, safety glasses or goggles, a laboratory coat, and chemical-resistant gloves. All operations involving this compound and its waste must be conducted in a well-ventilated area, ideally within a certified chemical fume hood, to prevent inhalation of any dust or vapors.[1][2][3] Direct contact with the skin, eyes, or clothing should be strictly avoided.[1][2]

In the event of a spill, the solid material should be carefully swept up and placed into a designated, properly labeled container for disposal.[1]

Hazard and Disposal Information Summary

The following table summarizes the key safety and disposal information for this compound and related nitro-substituted imidazo[1,2-a]pyridine compounds. This data is compiled from available safety data sheets and should be consulted prior to handling or disposal.

ParameterInformationSource(s)
Signal Word Warning[4]
Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation)[3][4]
Precautionary Statements P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)[3][4]
Primary Disposal Route Dispose of contents/container to an approved waste disposal plant.[1][2][3]
Environmental Precautions Should not be released into drains, other waterways, or soil.[2]
Storage Sealed in dry, room temperature conditions.[4]

Disposal Protocol

As there are no standardized, publicly available experimental protocols for the in-lab neutralization of this compound, the recommended and safest method of disposal is through a licensed and approved hazardous waste disposal company. The following steps provide a procedural workflow for preparing the compound for disposal.

Step 1: Waste Segregation and Collection

  • Collect waste this compound, including any contaminated materials (e.g., weighing boats, contaminated gloves, spill cleanup debris), in a dedicated, sealable, and chemically compatible waste container.

  • Ensure the container is clearly and accurately labeled as "Hazardous Waste: this compound" and includes the relevant hazard symbols.

Step 2: Secure Storage

  • Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.

  • The storage area should be away from incompatible materials.

Step 3: Arrange for Professional Disposal

  • Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor to schedule a pickup.

  • Provide the waste disposal company with the Safety Data Sheet (SDS) for this compound and any other relevant information about the waste stream.

Step 4: Documentation

  • Maintain a detailed record of the waste, including the quantity and date of generation, in accordance with your institution's policies and local regulations.

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

G start Start: Need to dispose of This compound ppe 1. Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood 2. Work in a Chemical Fume Hood ppe->fume_hood collect_waste 3. Collect Waste in a Labeled, Compatible Container fume_hood->collect_waste spill Spill Occurs collect_waste->spill Any Spills? cleanup Sweep up solid, place in waste container spill->cleanup Yes store_waste 4. Store Sealed Container in Designated Waste Area spill->store_waste No cleanup->collect_waste contact_ehs 5. Contact EHS or Licensed Waste Disposal Company store_waste->contact_ehs end End: Waste Properly Disposed contact_ehs->end

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 6-Nitroimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, operational, and disposal information for laboratory personnel, including researchers, scientists, and drug development professionals, who handle 6-Nitroimidazo[1,2-a]pyridine. Adherence to these protocols is vital for ensuring personal safety and minimizing environmental exposure.

Hazard Identification: this compound and its derivatives are classified as hazardous substances. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), they are known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][2] Some related compounds are also harmful if swallowed (H302) or inhaled (H332).[3] Therefore, a comprehensive safety approach combining engineering controls and appropriate Personal Protective Equipment (PPE) is mandatory.

Personal Protective Equipment (PPE) Summary

A multi-layered approach to PPE is essential when handling this compound. The following table summarizes the required equipment based on safety data for the compound and its close analogs.[1][2][4]

PPE CategoryItemSpecifications and Remarks
Eye Protection Safety GogglesMust be worn at all times in the laboratory. Should conform to EN 166 or OSHA 29 CFR 1910.133 standards.
Face Protection Face ShieldRecommended when there is a significant risk of splashing or dust generation.
Hand Protection Chemical-resistant glovesNitrile gloves are suitable for short-term protection. Inspect gloves for integrity before each use and replace them immediately upon contamination.[4]
Body Protection Laboratory CoatA flame-resistant lab coat should be worn and kept fully buttoned.
Respiratory Protection Dust mask or respiratorUse a NIOSH/MSHA or European Standard EN 149 approved respirator if dust formation is likely or when working outside of a certified chemical fume hood.[4]

Operational Plan for Safe Handling

A systematic workflow is critical for minimizing exposure and ensuring safety during the handling of this compound.

1. Preparation and Engineering Controls:

  • All manipulations of solid this compound should be conducted within a certified chemical fume hood to minimize inhalation risks.[4]

  • Ensure that a calibrated eyewash station and a safety shower are readily accessible and unobstructed.[4]

  • Verify the functionality of all equipment before commencing work.

2. Weighing and Transfer:

  • Perform all weighing and transfer operations within the fume hood to contain any dust.

  • Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid.

  • Close the container tightly after use to prevent the release of dust or vapors.[1]

3. During the Experiment:

  • Keep all containers with this compound clearly and accurately labeled.

  • Avoid direct contact with skin and eyes.[1]

  • Eating, drinking, and smoking are strictly prohibited in the laboratory.

  • Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[1]

4. Storage:

  • Store this compound in a tightly closed container.[1]

  • The storage area should be cool, dry, and well-ventilated.[1][2]

  • Store away from incompatible materials, such as strong oxidizing agents.

Disposal Plan

Proper disposal of this compound and its contaminated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • Segregate waste containing this compound from other laboratory waste streams.

  • Use dedicated, clearly labeled, and sealed containers for solid waste and contaminated consumables (e.g., gloves, weighing paper).

2. Disposal Procedure:

  • Dispose of contents and containers at an approved waste disposal plant.[1][2]

  • Consult local, state, and federal regulations for chemical waste disposal to ensure full compliance.

  • Do not dispose of the chemical down the drain or in regular trash.[1]

3. Spill Management:

  • Evacuate: Immediately evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated. If the spill is within a fume hood, keep it operational.

  • Don PPE: Wear the appropriate PPE, including respiratory protection, before addressing the spill.

  • Containment: For a solid spill, carefully sweep up the material to avoid generating dust.[5] Place the collected material into a labeled, sealed container for hazardous waste disposal.

Visualized Workflows and Relationships

The following diagrams illustrate the logical flow of safe handling procedures and the relationship between hazards and protective measures.

G cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_hood Work in Fume Hood prep_ppe->prep_hood weigh Weigh & Transfer prep_hood->weigh experiment Conduct Experiment weigh->experiment storage Store Properly experiment->storage segregate Segregate Waste experiment->segregate dispose Dispose via Approved Vendor segregate->dispose

Caption: Workflow for Safe Handling and Disposal.

G cluster_routes Exposure Routes cluster_ppe Protective Measures (PPE) hazard This compound Hazards inhalation Inhalation hazard->inhalation skin_contact Skin Contact hazard->skin_contact eye_contact Eye Contact hazard->eye_contact ingestion Ingestion hazard->ingestion respirator Respirator inhalation->respirator gloves_coat Gloves & Lab Coat skin_contact->gloves_coat goggles_shield Goggles & Face Shield eye_contact->goggles_shield no_eat_drink No Eating/Drinking ingestion->no_eat_drink

Caption: Hazard to PPE Relationship.

References

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